molecular formula C37H43ClN4O13 B10859577 MC-DOXHZN hydrochloride

MC-DOXHZN hydrochloride

Cat. No.: B10859577
M. Wt: 787.2 g/mol
InChI Key: NGKHWQPYPXRQTM-UHFFFAOYSA-N
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Description

MC-DOXHZN hydrochloride is a useful research compound. Its molecular formula is C37H43ClN4O13 and its molecular weight is 787.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H43ClN4O13

Molecular Weight

787.2 g/mol

IUPAC Name

N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride

InChI

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H

InChI Key

NGKHWQPYPXRQTM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-DOXHZN Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850), is a rationally designed albumin-binding prodrug of the widely used chemotherapeutic agent, doxorubicin (B1662922). This document provides a comprehensive technical overview of its core mechanism of action, leveraging its unique chemical structure to enhance tumor-specific drug delivery and mitigate off-target toxicities associated with conventional doxorubicin. This guide details the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding and evaluating this promising anti-cancer agent.

Introduction

Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its clinical utility, however, is often limited by dose-dependent cardiotoxicity and a narrow therapeutic index. This compound was developed to address these limitations by incorporating two key features: a maleimide (B117702) moiety for covalent binding to circulating serum albumin and an acid-sensitive hydrazone linker. This design facilitates preferential accumulation of the doxorubicin payload in tumor tissues through the enhanced permeability and retention (EPR) effect and subsequent pH-dependent drug release in the acidic tumor microenvironment or intracellular lysosomes. The primary mechanism of action of the released doxorubicin is the inhibition of DNA topoisomerase II, leading to DNA damage and induction of apoptosis in cancer cells.[1][2][3]

Core Mechanism of Action

The mechanism of action of this compound can be dissected into two main phases: the systemic circulation and tumor targeting phase, and the intracellular cytotoxic phase initiated by the release of doxorubicin.

Systemic Circulation and Tumor Targeting

Following intravenous administration, this compound rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin via its maleimide group.[4] This albumin-drug conjugate exhibits a prolonged plasma half-life and a larger hydrodynamic radius compared to free doxorubicin.[5] The increased size limits its extravasation into healthy tissues with tight endothelial junctions, including the heart muscle, thereby reducing the potential for cardiotoxicity.

Tumor tissues, characterized by their leaky vasculature and poor lymphatic drainage (the EPR effect), exhibit increased accumulation of macromolecules like albumin.[6] This passive targeting mechanism leads to a higher concentration of the albumin-MC-DOXHZN conjugate at the tumor site compared to healthy tissues.

Intracellular Uptake and Doxorubicin Release

Once localized in the tumor microenvironment, the albumin-drug conjugate can be taken up by cancer cells through endocytosis. The acidic environment of the endosomes and lysosomes (pH 4.5-6.5) catalyzes the hydrolysis of the acid-sensitive hydrazone linker, leading to the release of the active cytotoxic agent, doxorubicin.[4] This pH-dependent release is a critical feature that ensures the targeted delivery of doxorubicin within the tumor.

Doxorubicin-Mediated Cytotoxicity

The released doxorubicin exerts its anticancer effects through multiple mechanisms, the most prominent being the inhibition of DNA topoisomerase II.[7][8]

  • Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[8]

  • DNA Damage Response (DDR): The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate a cascade of downstream targets including checkpoint kinases CHK1 and CHK2.[9][10]

  • Cell Cycle Arrest and Apoptosis: The activated DDR pathway leads to cell cycle arrest, typically at the G1/S and G2/M checkpoints, allowing time for DNA repair.[9] However, if the DNA damage is too extensive to be repaired, the cells are driven into apoptosis (programmed cell death).[9][11] Doxorubicin-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[12][13][14][15]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce cytotoxicity through the generation of reactive oxygen species (ROS), which can damage cellular components including DNA, lipids, and proteins.[13][16]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

G cluster_0 Systemic Circulation & Tumor Targeting cluster_1 Intracellular Uptake & Drug Release MC-DOXHZN_HCl MC-DOXHZN HCl (intravenous) Albumin Serum Albumin (Cys34) MC-DOXHZN_HCl->Albumin Covalent Binding Albumin_Conjugate Albumin-MC-DOXHZN Conjugate Albumin->Albumin_Conjugate Tumor_Vasculature Leaky Tumor Vasculature (EPR Effect) Albumin_Conjugate->Tumor_Vasculature Endocytosis Endocytosis Albumin_Conjugate->Endocytosis Tumor_Microenvironment Tumor Microenvironment Tumor_Vasculature->Tumor_Microenvironment Accumulation Cancer_Cell Cancer Cell Endosome_Lysosome Endosome/Lysosome (Acidic pH) Endocytosis->Endosome_Lysosome Doxorubicin Doxorubicin (Active Drug) Endosome_Lysosome->Doxorubicin Hydrazone Cleavage

Caption: this compound circulation, tumor targeting, and drug release.

G Doxorubicin Doxorubicin Topoisomerase_II DNA Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_DSB DNA Double-Strand Breaks (DSBs) Topoisomerase_II->DNA_DSB DDR DNA Damage Response (ATM, ATR) DNA_DSB->DDR Checkpoint_Kinases Checkpoint Kinases (CHK1, CHK2) DDR->Checkpoint_Kinases Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Checkpoint_Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis Checkpoint_Kinases->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable ROS->DDR

Caption: Doxorubicin-induced DNA damage and apoptosis signaling pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Aldoxorubicin (this compound).

Table 1: Clinical Trial Efficacy Data (Soft Tissue Sarcoma)

ParameterAldoxorubicinDoxorubicinP-value
Phase IIb Study
Overall Response Rate22%0%0.004[10][17]
Progressive Disease32%50%-
Phase 3 Study (North American Patients)
Progression-Free Survival (PFS)Statistically significant improvementInvestigator's Choice0.028[18]
Disease Control Rate (DCR)32.9%19.2%0.007[18]

Note: Specific IC50 values for this compound in various cancer cell lines are not consistently reported in the readily available literature. Researchers are encouraged to perform their own in vitro cytotoxicity assays to determine these values for their specific cell lines of interest.

Experimental Protocols

This section outlines general experimental protocols for the synthesis, characterization, and evaluation of this compound.

Synthesis of Doxorubicin-(6-maleimidocaproyl)hydrazone Hydrochloride

A detailed protocol for the synthesis of the "(6-maleimidocaproyl)hydrazone of doxorubicin" is described by Willner et al. (1993) in Bioconjugate Chemistry.[6][19] The general scheme involves the reaction of doxorubicin with (6-maleimidocaproyl)hydrazide in the presence of an acid catalyst.

General Workflow:

G Doxorubicin Doxorubicin Reaction Reaction (Acid Catalyst, Methanol) Doxorubicin->Reaction Linker (6-maleimidocaproyl)hydrazide Linker->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated using standard in vitro assays such as the MTT or MTS assay.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound, doxorubicin (as a control), and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC50) values.

DNA Damage Assessment

The induction of DNA double-strand breaks can be assessed by immunofluorescence staining for γH2AX, a marker of DNA damage.

Protocol:

  • Cell Treatment: Grow cells on coverslips and treat with this compound or doxorubicin for various time points.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

  • Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the number and intensity of γH2AX foci per nucleus.

Apoptosis Assay

Apoptosis can be detected using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with this compound or doxorubicin for different durations.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound represents a significant advancement in the targeted delivery of doxorubicin. Its mechanism of action, centered on albumin binding and acid-sensitive drug release, offers the potential for improved efficacy and reduced systemic toxicity compared to conventional doxorubicin. A thorough understanding of its molecular interactions and the downstream signaling pathways it modulates is crucial for its continued development and clinical application in oncology. This guide provides a foundational resource for researchers and drug development professionals working with this promising therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E/Z)-Aldoxorubicin Hydrochloride

This document provides a comprehensive technical overview of (E/Z)-Aldoxorubicin hydrochloride, a tumor-targeted prodrug of doxorubicin (B1662922). It details its chemical structure, mechanism of action, relevant quantitative data from clinical studies, and key experimental protocols.

Chemical Structure and Properties

(E/Z)-Aldoxorubicin hydrochloride is a derivative of the widely used anthracycline chemotherapeutic agent, doxorubicin.[1] The structure consists of doxorubicin attached to an acid-sensitive linker, specifically N-ε-maleimidocaproic acid hydrazide (EMCH).[2] This modification creates a prodrug designed to improve the therapeutic index of doxorubicin by targeting its release to the tumor microenvironment.[1]

The chemical name is (6-maleimidocaproyl) hydrazone of doxorubicin.[2] The linkage forms a hydrazone bond, which is susceptible to hydrolysis under acidic conditions.[3][4] This bond can exist as either (E) or (Z) isomers, though the (E) isomer is commonly depicted.[1] Upon administration, the maleimide (B117702) group on the linker rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[5][6][7]

Chemical Identifiers for Aldoxorubicin (B1662850) Hydrochloride:

  • Molecular Formula: C₃₇H₄₃ClN₄O₁₃[8]

  • Molecular Weight: 787.2 g/mol [8][9]

  • CAS Registry Number: 1361563-03-2[9]

Mechanism of Action: Targeted Drug Delivery

Aldoxorubicin's mechanism of action is a multi-step process designed for tumor-specific drug delivery, leveraging the enhanced permeability and retention (EPR) effect and the acidic nature of the tumor microenvironment.

  • Albumin Binding: Following intravenous administration, aldoxorubicin rapidly binds to circulating serum albumin.[2] This binding is covalent and occurs via the maleimide moiety of the linker.[1]

  • Tumor Accumulation: The resulting aldoxorubicin-albumin conjugate has a long circulatory half-life and preferentially accumulates in solid tumors.[1][10] This is due to the leaky vasculature and poor lymphatic drainage characteristic of many tumors (the EPR effect).[10]

  • Acid-Catalyzed Drug Release: The hydrazone linker connecting doxorubicin to the albumin-binding moiety is stable at physiological pH (~7.4) but is cleaved in the acidic environment of tumors (pH 6.5-6.9) or within the even more acidic endosomes and lysosomes (pH 5.0-6.5) of tumor cells after cellular uptake.[3][7]

  • Cytotoxic Effect: Once released, free doxorubicin enters the nucleus and cytoplasm.[5][10] It exerts its cytotoxic effects by intercalating into DNA, disrupting the function of topoisomerase II, and generating reactive oxygen species, which ultimately leads to apoptosis and cell death.[1][11]

This targeted delivery mechanism allows for the administration of higher equivalent doses of doxorubicin compared to the standard formulation, while mitigating systemic toxicities, particularly cardiotoxicity.[12]

Aldoxorubicin_Pathway cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell Cytotoxicity Admin IV Administration of Aldoxorubicin Conjugate Aldoxorubicin-Albumin Conjugate Admin->Conjugate Covalent Bonding Albumin Circulating Albumin (Cysteine-34) Albumin->Conjugate Tumor_Accumulation Preferential Accumulation (EPR Effect) Conjugate->Tumor_Accumulation Circulation Cell_Uptake Tumor Cell Uptake (Endocytosis) Tumor_Accumulation->Cell_Uptake Endosome Endosome / Lysosome (Acidic pH) Cell_Uptake->Endosome Release Doxorubicin Release Endosome->Release Acid-sensitive Linker Cleavage Doxo_Action Free Doxorubicin Release->Doxo_Action Nucleus DNA Intercalation & Topoisomerase II Inhibition Doxo_Action->Nucleus ROS Reactive Oxygen Species Generation Doxo_Action->ROS Apoptosis Apoptosis Nucleus->Apoptosis ROS->Apoptosis

Caption: Mechanism of action for Aldoxorubicin.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials involving aldoxorubicin, focusing on pharmacokinetics, efficacy, and safety.

Table 1: Pharmacokinetic Parameters of Aldoxorubicin
Parameter230 mg/m² Dose350 mg/m² DoseReference
t_max (Aldoxorubicin) 0.75 h (median)1.00 h (median)[3][13]
t_max (Free Doxorubicin) 0.58 h (median)0.68 h (median)[3][13]
t_max (Doxorubicinol) 36.5 h (median)48.5 h (median)[3][13]
C_max (Albumin-bound) 67,400 ng/mL (mean)105,000 ng/mL (mean)[3][14]
C_max (Free Doxorubicin) 1,200 ng/mL (mean)2,470 ng/mL (mean)[3]
Mean Circulating t_1/2 20.1 h21.1 h[3][14]
Volume of Distribution (V_D) 3.96 L/m²4.08 L/m²[3][14]
Clearance (Cl) 0.136 L/h/m²0.152 L/h/m²[3][14]

Note: Doxorubicin equivalent doses were 170 mg/m² and 260 mg/m², respectively.[3]

Table 2: Efficacy in Soft Tissue Sarcoma (STS)
EndpointAldoxorubicinControl Arm (Investigator's Choice/Doxorubicin)Study DetailsReference
Progression-Free Survival (PFS) 5.3 months2.7 monthsPhase 3 (Relapsed/Refractory STS, L-sarcomas)[12]
Overall Response Rate (ORR) 22%0% (p=0.004)Phase 2b (First-line advanced STS)[15]
ORR 8.3%4.2%Phase 3 (Relapsed/Refractory STS)[14]
Disease Control Rate (DCR) 33.5%25.1%Phase 3 (Relapsed/Refractory STS)[14]
DCR (North American Patients) 32.9%19.2% (p=0.007)Phase 3 (Relapsed/Refractory STS)[12]
Table 3: Key Safety and Tolerability Data
Adverse Event (Grade ≥3)AldoxorubicinControl Arm (Investigator's Choice)Study DetailsReference
Neutropenia 23.9%11.6%Phase 3[14]
Anemia 22.1%13.5%Phase 3[14]
Febrile Neutropenia 15.5%Not specifiedPhase 3[14]
Stomatitis 15.5%Not specifiedPhase 3[14]
Cardiac Toxicity (>20% LVEF decrease) 3.8%8.5% (Doxorubicin)Phase 3[14]
Clinically significant LVEF decrease 0%Not applicablePooled analysis (126 patients)[14]

Experimental Protocols

Pharmacokinetic Analysis

The determination of aldoxorubicin and its metabolites in patient samples is crucial for understanding its clinical pharmacology.

Objective: To quantify the serum concentrations of albumin-bound doxorubicin, unbound (free) doxorubicin, and the metabolite doxorubicinol.

Methodology:

  • Sample Collection: Blood samples are collected in tubes without anticoagulant at specified time points. For a full pharmacokinetic profile, samples are taken pre-infusion, then at 5, 15, 30, and 60 minutes, and at 2, 4, 8, 12, 16, 24, 48, and 72 hours post-infusion.[13]

  • Sample Processing: Serum is separated by centrifugation and stored frozen until analysis.

  • Analytical Method: Concentrations are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13] This technique provides the sensitivity and specificity required to distinguish between the bound, free, and metabolized forms of the drug.

  • Data Analysis: Pharmacokinetic parameters (C_max, t_max, AUC, t_1/2, V_D, Cl) are calculated from the concentration-time data using non-compartmental analysis.

Clinical Trial Workflow for Efficacy and Safety Assessment

The following workflow outlines the key steps in a clinical trial designed to evaluate aldoxorubicin.

Clinical_Trial_Workflow cluster_setup Study Setup & Enrollment cluster_treatment Treatment Cycles (21-day cycles) cluster_monitoring Monitoring & Assessment cluster_analysis Data Analysis & Endpoints Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Tumor Imaging, LVEF, Labs) Consent->Baseline Randomization Randomization Baseline->Randomization Aldoxo_Arm Aldoxorubicin Arm (350 mg/m² IV, Day 1) Randomization->Aldoxo_Arm Control_Arm Control Arm (e.g., Doxorubicin 75 mg/m²) Randomization->Control_Arm Cycle Repeat up to 6-8 Cycles Aldoxo_Arm->Cycle PK_Analysis Pharmacokinetic Analysis Aldoxo_Arm->PK_Analysis Blood Draws Control_Arm->Cycle Safety Safety Monitoring (Adverse Events, Labs) Cycle->Safety Cardiac Cardiac Monitoring (LVEF Scans) Cycle->Cardiac Efficacy Efficacy Assessment (Tumor Scans per RECIST) Cycle->Efficacy PFS_OS Primary/Secondary Endpoints (PFS, OS, ORR) Efficacy->PFS_OS Final_Report Final Study Report PFS_OS->Final_Report

Caption: Generalized workflow for an Aldoxorubicin clinical trial.
Analytical Characterization (Assay and Impurities)

The identity, strength, quality, and purity of doxorubicin-containing compounds are typically assessed using High-Performance Liquid Chromatography (HPLC), as outlined in pharmacopeial monographs.

Objective: To perform an assay and related substances analysis of a doxorubicin-based drug substance.

Methodology (based on USP monograph for Doxorubicin HCl): [16]

  • Instrumentation: A UHPLC or HPLC system capable of pressures up to 800 bar is suitable.[16]

  • Column: A sub-2 µm column is often used for modern methods to achieve high resolution and shorter run times.

  • Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV-Vis detection at a specified wavelength is used to quantify doxorubicin and its related impurities.

  • System Suitability: Before analysis, the system is checked for suitability by injecting a standard solution. Parameters such as peak symmetry, resolution, and injection precision (%RSD) must meet predefined criteria (e.g., %RSD < 0.73% for assay).[16]

  • Quantification: The amount of the active pharmaceutical ingredient is determined by comparing the peak area from the sample to that of a certified reference standard. Impurities are quantified relative to the main peak or a qualified standard.

References

Synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for doxorubicin(6-maleimidocaproyl)hydrazone (B1663622), a key conjugate in the development of antibody-drug conjugates (ADCs). This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its preparation in a research and development setting.

Introduction

Doxorubicin(6-maleimidocaproyl)hydrazone, also known as DOXO-EMCH, is a derivative of the potent anthracycline antibiotic, doxorubicin (B1662922). The molecule is synthesized by conjugating doxorubicin to a bifunctional linker, 6-maleimidocaproic acid hydrazide. This linker contains a hydrazone group that forms an acid-sensitive bond with the C-13 keto group of doxorubicin, and a maleimide (B117702) group that allows for covalent attachment to thiol-containing molecules, such as antibodies. This targeted delivery approach aims to increase the therapeutic index of doxorubicin by delivering it specifically to cancer cells, thereby reducing systemic toxicity.

Overall Synthesis Pathway

The synthesis of doxorubicin(6-maleimidocaproyl)hydrazone is a multi-step process that begins with the preparation of the maleimide-functionalized linker, followed by its conjugation to doxorubicin. The overall pathway can be summarized in the following key stages:

  • Synthesis of 6-Maleimidocaproic Acid: Formation of the maleimide ring from maleic anhydride (B1165640) and 6-aminocaproic acid.

  • Synthesis of tert-Butyl N'-[6-(maleimido)hexanoyl]carbazate: Introduction of a protected hydrazide group.

  • Synthesis of 6-Maleimidocaproic Acid Hydrazide Trifluoroacetic Acid Salt: Deprotection of the hydrazide to yield the active linker.

  • Synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone: Conjugation of the linker to doxorubicin via a hydrazone bond.

Below is a diagram illustrating the logical flow of this synthesis.

Synthesis_Pathway Overall Synthesis Pathway of Doxorubicin(6-maleimidocaproyl)hydrazone cluster_linker Linker Synthesis cluster_conjugation Conjugation Start Maleic Anhydride + 6-Aminocaproic Acid Step1 Synthesis of 6-Maleimidocaproic Acid Start->Step1 Step2 Synthesis of tert-Butyl N'-[6-(maleimido)hexanoyl]carbazate Step1->Step2 Step3 Synthesis of 6-Maleimidocaproic Acid Hydrazide (Linker) Step2->Step3 Step4 Synthesis of Doxorubicin(6- maleimidocaproyl)hydrazone Step3->Step4 Dox Doxorubicin HCl Dox->Step4 FinalProduct Doxorubicin(6-maleimidocaproyl)hydrazone Step4->FinalProduct

Diagram 1: Overall synthesis pathway.

Experimental Protocols

The following protocols are synthesized from established literature procedures.

Synthesis of 6-Maleimidocaproic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) and 6-aminocaproic acid (1.0 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 16 hours.

  • Cyclization: Cool the reaction mixture slightly and add acetic anhydride (1.0 eq) dropwise. Continue to reflux for an additional 1-2 hours to facilitate the cyclization to the maleimide.

  • Work-up and Purification: Remove the acetic acid by rotary evaporation under reduced pressure. The resulting residue can be purified by silica (B1680970) gel column chromatography using a solvent system such as dichloromethane:methanol:acetic acid (e.g., 100:5:1 v/v/v) to yield 6-maleimidocaproic acid as a crystalline solid.

Synthesis of tert-Butyl N'-[6-(maleimido)hexanoyl]carbazate
  • Activation: Dissolve 6-maleimidocaproic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0-4 °C in an ice bath under a nitrogen atmosphere. Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq). Stir the mixture for 5-10 minutes to form the mixed anhydride.

  • Coupling: Add a solution of tert-butyl carbazate (B1233558) (1.0 eq) in THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 4 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Work-up and Purification: Remove the THF by rotary evaporation. Partition the residue between ethyl acetate (B1210297) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the protected hydrazide.

Synthesis of 6-Maleimidocaproic Acid Hydrazide Trifluoroacetic Acid Salt
  • Deprotection: Dissolve the tert-butyl N'-[6-(maleimido)hexanoyl]carbazate (1.0 eq) in ice-cold trifluoroacetic acid (TFA).

  • Reaction: Stir the solution in an ice bath for approximately 10-15 minutes.

  • Isolation: Remove the TFA under high vacuum. Triturate the residue with diethyl ether to precipitate the product.

  • Purification: Collect the crystalline trifluoroacetic acid salt of 6-maleimidocaproic acid hydrazide by filtration and dry under vacuum.

Synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone
  • Reaction Setup: Dissolve doxorubicin hydrochloride (1.0 eq) and 6-maleimidocaproic acid hydrazide trifluoroacetic acid salt (1.5-2.0 eq) in anhydrous methanol.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (e.g., a few microliters) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

  • Work-up and Purification: Monitor the reaction by HPLC or TLC. Upon completion, concentrate the methanolic solution under reduced pressure. Add acetonitrile (B52724) to the residue to induce precipitation. The suspension can be stored at 4 °C to enhance crystallization. Isolate the red solid product by centrifugation or filtration, wash with a cold mixture of ethanol (B145695) and acetonitrile, and dry under vacuum.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of doxorubicin(6-maleimidocaproyl)hydrazone and its intermediates.

Table 1: Reaction Parameters and Yields

StepProductStarting MaterialsKey ReagentsSolventReaction TimeTemperatureYield (%)
16-Maleimidocaproic AcidMaleic Anhydride, 6-Aminocaproic AcidAcetic AnhydrideGlacial Acetic Acid~18 hReflux~40-50
2tert-Butyl N'-[6-(maleimido)hexanoyl]carbazate6-Maleimidocaproic Acid, tert-Butyl CarbazateN-Methylmorpholine, Isobutyl ChloroformateTHF~2.5 h4°C to RT~70-85
36-Maleimidocaproic Acid Hydrazide TFA Salttert-Butyl N'-[6-(maleimido)hexanoyl]carbazateTrifluoroacetic AcidTrifluoroacetic Acid~15 min0°C~70
4Doxorubicin(6-maleimidocaproyl)hydrazoneDoxorubicin HCl, 6-Maleimidocaproic Acid HydrazideTrifluoroacetic AcidMethanol24-48 hRoom Temp.~70-80

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
6-Maleimidocaproic AcidC10H13NO4211.2187-911H NMR (DMSO-d6): δ 6.95 (s, 2H), 3.35 (t, 2H), 2.15 (t, 2H), 1.45 (m, 4H), 1.18 (m, 2H)
tert-Butyl N'-[6-(maleimido)hexanoyl]carbazateC15H25N3O5339.38-Data not fully available in reviewed sources.
6-Maleimidocaproic Acid Hydrazide TFA SaltC12H16F3N3O5339.2792-93Anal. Calcd for C10H15N3O3·CF3COOH: C, 42.48; H, 4.75; N, 12.39. Found: C, 42.35; H, 4.78; N, 12.11
Doxorubicin(6-maleimidocaproyl)hydrazoneC37H42N4O13750.75-Anal. Calcd for C37H42N4O13·HCl: C, 56.45; H, 5.73; N, 7.12. Found: C, 56.73; H, 5.73; N, 6.89

Note: Detailed NMR and Mass Spectrometry data for all intermediates and the final product were not consistently available across the reviewed literature.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of the final product.

Experimental_Workflow Experimental Workflow for Doxorubicin(6-maleimidocaproyl)hydrazone Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reagents Combine Doxorubicin HCl and Linker in Methanol with TFA catalyst Reaction Stir at Room Temperature (24-48h, protected from light) Reagents->Reaction Monitoring Monitor reaction progress (HPLC/TLC) Reaction->Monitoring Concentration Concentrate reaction mixture (Rotary Evaporation) Monitoring->Concentration Precipitation Add Acetonitrile to precipitate product Concentration->Precipitation Crystallization Store at 4°C to enhance crystallization Precipitation->Crystallization Isolation Isolate solid by centrifugation/filtration Crystallization->Isolation Washing Wash with cold Ethanol/Acetonitrile Isolation->Washing Drying Dry under vacuum Washing->Drying Analysis Analyze final product (HPLC, NMR, MS, Elemental Analysis) Drying->Analysis

pH-Dependent Hydrolysis of MC-DOXHZN Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-DOXHZN hydrochloride, also known as aldoxorubicin (B1662850), is a rationally designed prodrug of the potent chemotherapeutic agent doxorubicin (B1662922). A key feature of its design is the acid-sensitive hydrazone linker that covalently conjugates doxorubicin to a 6-maleimidocaproyl (MC) moiety. This linkage is engineered to be stable at physiological pH (7.4), characteristic of healthy tissues and blood circulation, but to undergo rapid hydrolysis under the acidic conditions prevalent in the tumor microenvironment and within cellular lysosomes (pH 5.0-6.5). This targeted drug release mechanism aims to enhance the therapeutic index of doxorubicin by increasing its concentration at the tumor site while minimizing systemic toxicity. This technical guide provides an in-depth overview of the pH-dependent hydrolysis of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Quantitative Data on Hydrolysis

The rate of hydrolysis of the hydrazone bond in this compound is critically dependent on the pH of the surrounding medium. At physiological pH, the linkage is relatively stable, contributing to the prolonged circulation half-life of the prodrug. In contrast, acidic conditions catalyze the cleavage of the hydrazone bond, leading to the release of active doxorubicin.

pHTime (hours)Doxorubicin Release (%)Reference Compound Type
7.45~25%Doxorubicin-Hydrazone Nanocarrier
7.448<5%Doxorubicin-Hydrazone Polymer Conjugate
5.02~64%Doxorubicin-Hydrazone Nanoparticle
5.05~80%Doxorubicin-Hydrazone Nanocarrier
5.345~90%Doxorubicin-Hydrazone Copolymer

In vivo pharmacokinetic studies of aldoxorubicin have demonstrated a long mean circulating half-life of approximately 20.1–21.1 hours, which is indicative of its stability in the bloodstream at physiological pH.[1][2] This stability allows for the accumulation of the prodrug in tumor tissues through the enhanced permeability and retention (EPR) effect before the acid-catalyzed release of doxorubicin.

Experimental Protocols

Protocol 1: In Vitro pH-Dependent Hydrolysis Assay

This protocol outlines a method to determine the rate of doxorubicin release from this compound at different pH values.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate (B1210297) or citrate (B86180) buffer, pH 5.0

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Incubator or water bath at 37°C

  • HPLC system with a fluorescence detector

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable mobile phase modifier

  • Doxorubicin hydrochloride standard

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare release media: PBS at pH 7.4 and acetate or citrate buffer at pH 5.0.

  • Place a known concentration of the this compound solution into a dialysis bag.

  • Seal the dialysis bag and place it into a larger container with a defined volume of the release medium (e.g., 100 mL).

  • Incubate the setup at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 100 µL) from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the collected samples by HPLC to quantify the concentration of released doxorubicin.

Protocol 2: HPLC Quantification of Released Doxorubicin

This protocol describes a typical HPLC method for the quantification of doxorubicin.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing a small percentage of an acid (e.g., 0.1% formic acid) to ensure good peak shape. A typical gradient could be 20-80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength of ~480 nm and an emission wavelength of ~560 nm.

Analysis:

  • Prepare a standard curve of doxorubicin hydrochloride in the release medium at known concentrations.

  • Inject the collected samples from the hydrolysis assay into the HPLC system.

  • Identify and integrate the peak corresponding to doxorubicin based on the retention time of the standard.

  • Calculate the concentration of doxorubicin in the samples using the standard curve.

  • Determine the cumulative percentage of doxorubicin released at each time point.

Visualizations

pH-Dependent Hydrolysis of MC-DOXHZN

The following diagram illustrates the fundamental principle of the pH-dependent hydrolysis of this compound.

cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (5.0-6.5) MC_DOXHZN_stable This compound (Stable Prodrug) MC_DOXHZN_unstable This compound MC_DOXHZN_stable->MC_DOXHZN_unstable Transition to Acidic Environment Hydrolysis Hydrolysis of Hydrazone Bond MC_DOXHZN_unstable->Hydrolysis Doxorubicin Doxorubicin (Active Drug) Hydrolysis->Doxorubicin MC_linker MC-Hydrazide Linker Hydrolysis->MC_linker

Caption: pH-triggered release of doxorubicin from MC-DOXHZN.

Experimental Workflow for Hydrolysis Kinetics

The diagram below outlines the key steps in the experimental workflow for determining the hydrolysis kinetics of this compound.

Start Prepare MC-DOXHZN and Buffer Solutions Incubation Incubate at 37°C in pH 7.4 and pH 5.0 Buffers Start->Incubation Sampling Collect Aliquots at Timed Intervals Incubation->Sampling HPLC_Analysis Quantify Released Doxorubicin by HPLC-Fluorescence Sampling->HPLC_Analysis Data_Analysis Calculate % Release and Determine Kinetics HPLC_Analysis->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for hydrolysis kinetics determination.

Mechanism of Action of Released Doxorubicin

Upon cleavage of the hydrazone bond, the released doxorubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II. This enzyme is crucial for DNA replication and repair. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

Doxorubicin Released Doxorubicin DNA_Intercalation Intercalation into DNA Doxorubicin->DNA_Intercalation Complex Stabilization of Topo II-DNA Complex DNA_Intercalation->Complex Topo_II DNA Topoisomerase II Topo_II->Complex DSB DNA Double-Strand Breaks Complex->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Caption: Doxorubicin's mechanism of action.

Conclusion

The pH-dependent hydrolysis of this compound is a cornerstone of its design as a tumor-targeted prodrug. The stability of the hydrazone linker at physiological pH, coupled with its rapid cleavage in acidic environments, facilitates the selective release of doxorubicin at the tumor site. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and understand the critical hydrolysis kinetics of this and similar acid-labile drug delivery systems. A thorough characterization of the pH-release profile is essential for the preclinical and clinical development of such targeted cancer therapies.

References

An In-depth Technical Guide to the Albumin-Binding Properties of Aldoxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxorubicin (B1662850), formerly known as INNO-206, is a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922).[1][2][3][4][5][6][7][8][9][10][11][12][13][14] It has been developed to enhance the therapeutic index of doxorubicin by improving its tumor-targeting capabilities and reducing systemic toxicity.[1][11][12] A key feature of aldoxorubicin's design is its ability to bind to endogenous serum albumin, the most abundant protein in human plasma. This interaction is central to its mechanism of action, pharmacokinetics, and biodistribution. This technical guide provides a comprehensive overview of the albumin-binding properties of aldoxorubicin, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Mechanism of Albumin Binding

Aldoxorubicin is a chemical conjugate of doxorubicin and a linker molecule, (6-maleimidocaproyl) hydrazide (EMCH).[1][3][15][16][17] This linker is bifunctional, containing a maleimide (B117702) group and an acid-sensitive hydrazone bond.[1][2][3][6][7][11][12][16]

Upon intravenous administration, the maleimide moiety of aldoxorubicin rapidly and covalently binds to the free thiol group of the cysteine-34 residue of circulating serum albumin.[1][2][4][7][8][11][15][17] This reaction is highly specific due to the unique reactivity and accessibility of the cysteine-34 residue on albumin. The formation of this stable thioether bond occurs within minutes of administration.[1][8]

The second key component of the linker is the acid-sensitive hydrazone bond, which connects the linker to doxorubicin.[1][2][3][6][7][11][12][16] This bond is stable at the physiological pH of the bloodstream but is readily cleaved in the acidic microenvironment characteristic of tumor tissues.[2][3][5][6][7][11][13][15] This pH-dependent release mechanism allows for the targeted delivery of doxorubicin to the tumor site.

The accumulation of the aldoxorubicin-albumin conjugate in tumors is a result of the Enhanced Permeability and Retention (EPR) effect.[1][2][3][6][7][11][15][18] The leaky vasculature and impaired lymphatic drainage of solid tumors lead to the preferential accumulation of macromolecules like albumin.

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AlbuminBindingMechanism Mechanism of Aldoxorubicin-Albumin Binding and Drug Release cluster_bloodstream Bloodstream (pH ~7.4) cluster_tumor Tumor Microenvironment (Acidic pH) Aldoxorubicin Aldoxorubicin (Doxorubicin-EMCH) Aldox_Alb_conjugate Aldoxorubicin-Albumin Conjugate (Stable) Aldoxorubicin->Aldox_Alb_conjugate Covalent bonding (Maleimide-Thiol) Albumin Serum Albumin (with Cysteine-34) Albumin->Aldox_Alb_conjugate Tumor_Aldox_Alb_conjugate Aldoxorubicin-Albumin Conjugate Aldox_Alb_conjugate->Tumor_Aldox_Alb_conjugate EPR Effect (Tumor Accumulation) Free_Doxorubicin Free Doxorubicin (Active Drug) Tumor_Aldox_Alb_conjugate->Free_Doxorubicin Acid-sensitive hydrazone cleavage Tumor_Cell Tumor Cell Free_Doxorubicin->Tumor_Cell Cellular Uptake & Cytotoxicity

Caption: Covalent binding of aldoxorubicin to albumin and subsequent drug release.

Quantitative Analysis of Albumin Binding

While a traditional dissociation constant (Kd) is not typically used to describe a covalent interaction, the stability and efficiency of aldoxorubicin's binding to albumin are well-supported by pharmacokinetic data from clinical studies.

ParameterAldoxorubicin (230 mg/m²)Aldoxorubicin (350 mg/m²)Doxorubicin (for comparison)Reference
Mean Half-life (t½) 20.1 - 21.1 h20.1 - 21.1 h~1-3 h (initial phase)[1][9][10][19]
Mean Volume of Distribution (Vd) 3.96 - 4.08 L/m²3.96 - 4.08 L/m²~20-30 L/kg[1][9][10]
Mean Clearance Rate 0.136 - 0.152 L/h/m²0.136 - 0.152 L/h/m²~30-60 L/h/m²[1][9][10]
Peak Plasma Concentration (Cmax) of albumin-bound doxorubicin 64 µg/mL~105 µg/mLNot Applicable[20][21]
Percentage of Free Doxorubicin in Circulation 0.8% of total doxorubicin detected<1% of total doxorubicin detected100% (initially)[21]

The significantly longer half-life, smaller volume of distribution, and slower clearance rate of aldoxorubicin compared to doxorubicin strongly indicate that the vast majority of the drug remains bound to albumin in circulation.[1][9][10][19] The low percentage of free doxorubicin detected in plasma further corroborates the stability of the albumin-drug conjugate.[21]

For context, a non-covalent, high-affinity interaction between a different doxorubicin-albumin binding domain conjugate (ABD-Dox) and human serum albumin was quantified using isothermal titration calorimetry, yielding a Kd in the nanomolar range (125 nM).[1][17][22] While this is a different molecule, it highlights the high affinity that can be achieved through targeted albumin binding.

Experimental Protocols for Characterizing Albumin Binding

Several methodologies can be employed to characterize and quantify the binding of drugs to albumin. The following are detailed protocols adapted from studies on doxorubicin-albumin conjugates that can be applied to aldoxorubicin.

Gel Filtration Chromatography for Binding Efficiency

This method separates molecules based on size, allowing for the separation of the large albumin-drug conjugate from the smaller, unbound drug.

Objective: To determine the percentage of aldoxorubicin that binds to human serum albumin (HSA) in vitro.

Materials:

  • Aldoxorubicin

  • Human Serum Albumin (HSA) solution (e.g., 5% in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Gel filtration column (e.g., PD-10 desalting column)

  • UV-Vis Spectrophotometer

  • BCA Protein Assay Kit

Protocol:

  • Dissolve aldoxorubicin in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with PBS to a known concentration.

  • Mix the aldoxorubicin solution with the HSA solution at a defined molar ratio and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for binding.

  • Equilibrate the gel filtration column with PBS according to the manufacturer's instructions.

  • Load the incubated aldoxorubicin-HSA mixture onto the column.

  • Elute the column with PBS and collect fractions of a defined volume (e.g., 1 mL).

  • Measure the absorbance of each fraction at the wavelength corresponding to doxorubicin's maximum absorbance (around 480 nm) to determine the concentration of aldoxorubicin in each fraction.

  • Separately, use the BCA Protein Assay to determine the protein concentration in each of the initial fractions to identify which fractions contain HSA.

  • Calculate the binding efficiency by dividing the amount of aldoxorubicin in the protein-containing fractions by the total amount of aldoxorubicin recovered from all fractions.

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GFC_Workflow Gel Filtration Chromatography Workflow Start Start Incubation Incubate Aldoxorubicin with HSA Start->Incubation Column_Loading Load mixture onto Gel Filtration Column Incubation->Column_Loading Elution Elute with PBS and Collect Fractions Column_Loading->Elution Analysis Analyze Fractions: 1. UV-Vis for Aldoxorubicin 2. BCA for Protein Elution->Analysis Calculation Calculate Binding Efficiency Analysis->Calculation End End Calculation->End

Caption: Workflow for determining albumin binding efficiency via gel filtration.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for Pharmacokinetic Analysis

This is the standard method used in clinical trials to quantify the concentrations of albumin-bound aldoxorubicin, free doxorubicin, and its metabolites in biological samples.[15]

Objective: To determine the plasma concentrations of albumin-bound and free aldoxorubicin over time in vivo.

Materials:

  • Blood samples from subjects treated with aldoxorubicin

  • Centrifuge

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Appropriate columns and mobile phases for separation

  • Internal standards for quantification

Protocol:

  • Collect blood samples at various time points before, during, and after aldoxorubicin infusion.[2][15]

  • Process the blood samples to separate plasma or serum.

  • To determine the concentration of albumin-bound doxorubicin, the plasma sample is analyzed directly by HPLC-MS/MS. The large albumin-drug conjugate will have a distinct retention time.

  • To quantify free doxorubicin and its metabolites, proteins in the plasma sample are first precipitated (e.g., with a strong acid or organic solvent).

  • The supernatant, containing the small molecules, is then injected into the HPLC-MS/MS system for separation and quantification.

  • Generate standard curves for aldoxorubicin, doxorubicin, and doxorubicinol (B1670906) to accurately quantify their concentrations in the samples.

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, volume of distribution, and clearance.

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HPLC_PK_Workflow HPLC-MS Pharmacokinetic Analysis Workflow cluster_analysis Sample Analysis cluster_bound Bound Drug cluster_free Free Drug Start Start Blood_Sample Collect Blood Samples (Time Course) Start->Blood_Sample Plasma_Separation Separate Plasma Blood_Sample->Plasma_Separation Direct_Injection Direct Plasma Injection into HPLC-MS/MS Plasma_Separation->Direct_Injection Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation PK_Analysis Calculate Pharmacokinetic Parameters Direct_Injection->PK_Analysis Supernatant_Injection Inject Supernatant into HPLC-MS/MS Protein_Precipitation->Supernatant_Injection Supernatant_Injection->PK_Analysis End End PK_Analysis->End

Caption: Workflow for pharmacokinetic analysis of aldoxorubicin using HPLC-MS.

Signaling Pathways and Cellular Fate

The albumin-binding property of aldoxorubicin is not directly involved in intracellular signaling pathways but is crucial for its delivery to the tumor microenvironment. Once released from albumin, doxorubicin exerts its cytotoxic effects through established mechanisms, primarily by intercalating with DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis.

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Cellular_Fate Cellular Fate of Aldoxorubicin-Albumin Conjugate cluster_cell Tumor Cell Extracellular Extracellular Space (Tumor Microenvironment) Aldox_Alb_conjugate Aldoxorubicin-Albumin Conjugate Endocytosis Endocytosis Aldox_Alb_conjugate->Endocytosis Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Free_Doxorubicin Free Doxorubicin Endosome->Free_Doxorubicin Hydrazone Cleavage Nucleus Nucleus Free_Doxorubicin->Nucleus DNA_Damage DNA Intercalation & Topoisomerase II Inhibition Nucleus->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Cellular uptake and mechanism of action of doxorubicin released from the albumin conjugate.

Conclusion

References

MC-DOXHZN Hydrochloride: A Technical Guide to a Novel Topoisomerase II Inhibitor Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850), is a novel prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). Engineered to enhance the therapeutic index of doxorubicin, this compound leverages a unique albumin-binding and acid-sensitive release mechanism. This design facilitates targeted drug delivery to tumor tissues, increasing efficacy while mitigating the dose-limiting cardiotoxicity associated with conventional doxorubicin. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and relevant experimental protocols.

Introduction

Doxorubicin is a cornerstone of cancer chemotherapy, demonstrating broad-spectrum activity against a variety of solid tumors and hematological malignancies. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, leading to cell cycle arrest and apoptosis.[1][2] However, the clinical utility of doxorubicin is significantly hampered by dose-dependent cardiotoxicity, a severe and often irreversible side effect.[3]

This compound was developed to address this limitation. It is a derivative of doxorubicin featuring a (6-maleimidocaproyl)hydrazone linker.[4] This linker enables the molecule to covalently bind to the cysteine-34 residue of circulating serum albumin upon intravenous administration.[1][4] The resulting albumin-drug conjugate exhibits preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.[1][5] Within the acidic microenvironment of the tumor, the acid-labile hydrazone bond is cleaved, releasing active doxorubicin directly at the site of action.[3][4] This targeted delivery strategy aims to concentrate the cytotoxic payload in the tumor while minimizing exposure to healthy tissues, particularly the heart.

Mechanism of Action

The mechanism of action of this compound can be conceptualized as a two-step process: delivery and activation, followed by the cytotoxic effects of the released doxorubicin.

2.1. Delivery and Activation

Upon intravenous administration, this compound rapidly and covalently binds to serum albumin.[4] This binding is crucial for its tumor-targeting properties. The large size of the albumin-drug conjugate prevents its extravasation into normal tissues but allows it to accumulate in the leaky vasculature of tumors. Once concentrated in the tumor microenvironment, the acidic conditions (pH < 6.5) trigger the hydrolysis of the hydrazone linker, releasing active doxorubicin.[3][4]

cluster_bloodstream Bloodstream (pH ~7.4) cluster_tumor Tumor Microenvironment (Acidic pH) MC_DOXHZN MC-DOXHZN hydrochloride Albumin_Complex Albumin-MC-DOXHZN Complex MC_DOXHZN->Albumin_Complex Covalent Bonding Albumin Serum Albumin Albumin->Albumin_Complex Albumin_Complex_Tumor Albumin-MC-DOXHZN Complex Albumin_Complex->Albumin_Complex_Tumor EPR Effect Tumor_Cell Tumor Cell Doxorubicin Doxorubicin (Active Drug) Doxorubicin->Tumor_Cell Cellular Uptake Albumin_Complex_Tumor->Doxorubicin Acid-sensitive cleavage

Figure 1: Prodrug activation and tumor targeting.

2.2. Topoisomerase II Inhibition and Downstream Effects

Once released, doxorubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[1] Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[2] This leads to the accumulation of double-strand breaks, triggering a DNA damage response that can culminate in apoptosis.[2]

Doxorubicin Doxorubicin Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Doxorubicin->Cleavage_Complex Stabilization Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavage_Complex DNA DNA DNA->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Inhibition of Re-ligation Apoptosis Apoptosis DSB->Apoptosis DNA Damage Response

Figure 2: Mechanism of Topoisomerase II inhibition.

Beyond topoisomerase II inhibition, doxorubicin is known to induce cytotoxicity through other mechanisms, including the generation of reactive oxygen species (ROS) and intercalation into DNA, which can interfere with DNA and RNA synthesis.[2] These multifaceted effects contribute to its potent anticancer activity.

Quantitative Data

Preclinical Efficacy

Preclinical studies have demonstrated that aldoxorubicin exhibits comparable or superior antitumor activity compared to equimolar concentrations of doxorubicin in various human cancer xenograft models. Notably, aldoxorubicin achieved greater tumor inhibition than free doxorubicin in models of 3366 breast carcinoma, A2780 ovarian carcinoma, and H209 small cell lung carcinoma.[4] In xenograft studies of MDA-MB-435, aldoxorubicin showed similar or better tumor growth inhibition compared to doxorubicin.[4] This enhanced efficacy is partly attributed to its favorable toxicity profile, which allows for the administration of 3- to 4.5-fold higher doxorubicin equivalent doses.[4]

Xenograft Model Reported Efficacy of Aldoxorubicin vs. Doxorubicin Reference
MDA-MB-435 (Melanoma)Similar or better tumor growth inhibition[4]
3366 (Breast Carcinoma)Greater tumor inhibition[4]
A2780 (Ovarian Carcinoma)Greater tumor inhibition[4]
H209 (Small Cell Lung Carcinoma)Greater tumor inhibition[4]
Clinical Efficacy in Soft Tissue Sarcoma (STS)

Aldoxorubicin has undergone extensive clinical evaluation, particularly in patients with soft tissue sarcoma.

Clinical Trial Phase Comparison Key Findings Reference
Phase IIb (First-line STS)Aldoxorubicin vs. DoxorubicinProgression-Free Survival (PFS): Median PFS of 8.4 months for aldoxorubicin vs. 4.7 months for doxorubicin (investigator assessment).[3][3]
Overall Response Rate (ORR): 22% for aldoxorubicin vs. 0% for doxorubicin.[6][6]
Overall Survival (OS): 27% reduction in the risk of death with aldoxorubicin.[3][3]
Phase III (Second-line STS)Aldoxorubicin vs. Investigator's ChoiceProgression-Free Survival (PFS): Statistically significant improvement in North American patients (p=0.028).[5][5]
Disease Control Rate (DCR): 29.4% for aldoxorubicin vs. 20.5% for investigator's choice (p=0.030).[5][5]
Pharmacokinetics

A pharmacokinetic study in patients with advanced solid tumors provides key insights into the behavior of aldoxorubicin in humans.

Parameter Value (at 350 mg/m² dose) Reference
Half-life (t½) 20.1–21.1 hours[7]
Volume of Distribution (Vd) 3.96–4.08 L/m²[7]
Clearance (CL) 0.136–0.152 L/h/m²[7]
Peak Plasma Concentration (Cmax) of albumin-bound doxorubicin 67,400–105,000 ng/mL[4]
Time to Peak Plasma Concentration (tmax) of aldoxorubicin 1.00 hour[7]
Time to Peak Plasma Concentration (tmax) of free doxorubicin 0.68 hours[7]
Time to Peak Plasma Concentration (tmax) of doxorubicinol 48.5 hours[7]

The long half-life and slow clearance rate indicate that aldoxorubicin remains stable in circulation, primarily bound to albumin.[7] The plasma concentrations of free doxorubicin and its cardiotoxic metabolite, doxorubicinol, were found to be only small fractions of the albumin-bound doxorubicin concentration, which likely contributes to the reduced cardiotoxicity observed with aldoxorubicin.[7]

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of topoisomerase II inhibitors like this compound. These are generalized methods and may require optimization for specific experimental conditions.

In Vitro Albumin Binding Assay

Objective: To determine the binding efficiency of this compound to human serum albumin (HSA).

Materials:

  • This compound

  • Human Serum Albumin (HSA) solution (e.g., 5% in PBS, pH 7.4)

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Gel filtration column (e.g., PD-10)

  • UV-Vis spectrophotometer

  • BCA Protein Assay Kit

Protocol:

  • Dissolve this compound in a minimal amount of DMF.

  • Add the this compound solution to the HSA solution and incubate at 37°C for 60 minutes.

  • Apply the mixture to a pre-equilibrated gel filtration column.

  • Elute the column with PBS (pH 7.4) and collect fractions.

  • Measure the absorbance of each fraction at 480 nm to determine the doxorubicin content.

  • Determine the protein concentration in the initial fractions using a BCA protein assay to identify the albumin-containing fractions.

  • Calculate the binding efficiency as the percentage of total doxorubicin detected in the albumin-containing fractions.

Start Start Prepare_Drug Dissolve MC-DOXHZN in DMF Start->Prepare_Drug Incubate Incubate with HSA (37°C, 60 min) Prepare_Drug->Incubate Gel_Filtration Gel Filtration Chromatography Incubate->Gel_Filtration Collect_Fractions Collect Fractions Gel_Filtration->Collect_Fractions Measure_Absorbance Measure Absorbance (480 nm) Collect_Fractions->Measure_Absorbance BCA_Assay BCA Protein Assay Collect_Fractions->BCA_Assay Calculate_Efficiency Calculate Binding Efficiency Measure_Absorbance->Calculate_Efficiency BCA_Assay->Calculate_Efficiency End End Calculate_Efficiency->End

Figure 3: Albumin binding assay workflow.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the drug dilutions and incubate for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Topoisomerase II Decatenation Assay

Objective: To assess the inhibitory effect of this compound on the catalytic activity of topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II assay buffer

  • ATP

  • This compound

  • Stop solution/loading dye

  • Agarose (B213101) gel electrophoresis system

Protocol:

  • Prepare reaction mixtures on ice containing assay buffer, ATP, and kDNA.

  • Add various concentrations of this compound or vehicle control to the reaction mixtures.

  • Initiate the reaction by adding topoisomerase II enzyme.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding stop solution/loading dye.

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.

  • Inhibition of decatenation is observed as a decrease in the amount of decatenated kDNA (migrating into the gel) and an increase in catenated kDNA (remaining in the well).

Signaling Pathways

The anticancer effects of doxorubicin, the active metabolite of this compound, are mediated by its influence on several critical signaling pathways.

  • DNA Damage Response (DDR) Pathway: The induction of DNA double-strand breaks by doxorubicin activates the DDR pathway, leading to the activation of checkpoint kinases such as ATM and ATR. This can result in cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis.[2]

  • Apoptosis Pathways: Doxorubicin can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The accumulation of DNA damage is a major trigger for the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[2]

  • NF-κB Signaling: Doxorubicin has been shown to modulate the activity of the NF-κB transcription factor, which plays a complex role in cell survival and inflammation.

  • p53 Signaling: The tumor suppressor protein p53 is a key mediator of the cellular response to DNA damage. Doxorubicin-induced DNA damage can lead to the stabilization and activation of p53, which can then transcriptionally activate genes involved in cell cycle arrest, apoptosis, and DNA repair.

Conclusion

This compound represents a significant advancement in anthracycline-based chemotherapy. By employing an innovative albumin-binding and acid-sensitive drug delivery system, it effectively targets tumor tissues, leading to enhanced antitumor efficacy and a markedly improved safety profile, particularly with respect to cardiotoxicity. The wealth of preclinical and clinical data supports its potential as a valuable therapeutic option for various cancers, most notably soft tissue sarcoma. Further research into its application in other tumor types and in combination with other anticancer agents is warranted. This technical guide provides a foundational understanding of this compound for researchers and clinicians working towards the development of more effective and safer cancer therapies.

References

Pharmacokinetics of doxorubicin-hydrazone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics of Doxorubicin-Hydrazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxorubicin (B1662922) is a cornerstone of chemotherapy, but its clinical application is hampered by significant dose-limiting toxicities, particularly cardiotoxicity.[1] To address these limitations, doxorubicin-hydrazone derivatives have been developed as prodrugs. This strategy involves linking doxorubicin to a carrier molecule—such as a polymer, nanoparticle, or protein—via an acid-sensitive hydrazone bond.[2][3] This linkage is stable at the physiological pH of blood (~7.4) but is designed to cleave in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[4][][6] This targeted release mechanism fundamentally alters the pharmacokinetic profile of doxorubicin, leading to prolonged circulation, enhanced tumor accumulation, and reduced systemic exposure, thereby improving the therapeutic index of the parent drug.

Core Concept: The Hydrazone Linker

The central principle behind these derivatives is the pH-sensitive hydrazone bond. This chemical linker connects doxorubicin to a larger carrier, rendering the drug temporarily inactive and modifying its distribution throughout the body. The acidic conditions prevalent in tumor tissues and within the endo-lysosomal pathway of cancer cells catalyze the hydrolysis of the hydrazone bond, releasing the active doxorubicin directly at the site of action.[2][][7] This targeted activation is a key strategy to mitigate the off-target effects associated with systemic administration of free doxorubicin.[4]

G cluster_0 Systemic Circulation (Bloodstream, pH ~7.4) cluster_1 Tumor Microenvironment / Endosome (Acidic, pH < 6.5) A Doxorubicin-Hydrazone Conjugate (Stable) B Carrier Molecule A->B covalently linked to C Doxorubicin (Inactive) A->C via hydrazone bond D Hydrazone Bond Cleavage A->D Exposure to Low pH E Free Doxorubicin (Active) D->E Releases F Carrier Molecule D->F Releases G Therapeutic Effect E->G Induces Cytotoxicity in Tumor Cells

Caption: pH-dependent activation of a doxorubicin-hydrazone prodrug.

Pharmacokinetic Profile Alterations

Conjugating doxorubicin via a hydrazone linker significantly modifies its pharmacokinetic properties compared to the free drug. These derivatives are designed to prolong circulation time and promote accumulation in tumor tissues.[8]

Absorption and Distribution

When administered intravenously, doxorubicin-hydrazone derivatives, particularly those utilizing macromolecular carriers, exhibit a markedly different distribution profile than free doxorubicin.

  • Prolonged Circulation: The larger size of the conjugate prevents rapid renal clearance, extending its half-life in the bloodstream.[2][8]

  • Reduced Volume of Distribution: The volume of distribution (Vd) is often lower than that of free doxorubicin (approx. 25 L/kg), indicating less distribution into healthy tissues and consequently, lower systemic toxicity.[9][10]

  • Enhanced Permeability and Retention (EPR) Effect: For derivatives conjugated to nanoparticles or polymers, the prolonged circulation allows them to accumulate preferentially in solid tumors through the EPR effect, which arises from the leaky vasculature and impaired lymphatic drainage characteristic of tumor tissues.[8][11]

  • Albumin Binding: One notable derivative, the (6-maleimidocaproyl)hydrazone of doxorubicin (DOXO-EMCH), is designed to rapidly and selectively bind to endogenous albumin in the bloodstream.[1][9] Since albumin naturally accumulates in solid tumors, this strategy effectively hijacks the protein as a carrier for targeted drug delivery.[9]

Metabolism and Elimination

The primary metabolic pathway for these derivatives is the cleavage of the hydrazone bond, which is environmentally triggered rather than enzymatically driven in the liver, as is the case for much of the metabolism of free doxorubicin.

  • Acid-Catalyzed Release: The prodrug remains largely intact in the neutral pH of the blood. Upon reaching the acidic tumor microenvironment or after being internalized into cancer cells via endocytosis, the hydrazone bond hydrolyzes, releasing active doxorubicin.[1][]

  • Reduced Systemic Drug Exposure: This controlled release mechanism minimizes the concentration of free, active doxorubicin in systemic circulation, which is a key factor in reducing dose-limiting toxicities like cardiotoxicity and myelosuppression.[1][9]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a clinically studied doxorubicin-hydrazone derivative, DOXO-EMCH, compared to conventional doxorubicin. This data highlights the significant alterations achieved through the prodrug strategy.

ParameterDOXO-EMCH (Albumin-Binding Hydrazone Derivative)Conventional DoxorubicinSignificance of the Change
Terminal Half-life (t½) ~21 hours[9]20-48 hours (highly variable)[10]Extended circulation of the prodrug form.
Mean Residence Time (MRT) ~26 hours[9]VariesIndicates longer overall presence of the drug entity.
Volume of Distribution (Vd) ~1 L/kg[9]~25 L/kg[10]Drastically reduced distribution into healthy tissues.
Clearance (CL) ~4 mL/min/m²[9]Highly variableSlower removal of the prodrug from circulation.
Area Under the Curve (AUC) 160 - 1650 h·µM (dose-dependent)[9]VariesHigher systemic exposure of the prodrug form.
Recommended Phase II Dose 260 mg/m² (doxorubicin equivalent)[1][12]60-75 mg/m²Significantly higher tolerated dose, suggesting lower toxicity.

Experimental Protocols

The evaluation of the pharmacokinetics of doxorubicin-hydrazone derivatives involves rigorous preclinical and clinical studies.

In Vivo Pharmacokinetic Studies

A typical experimental workflow for assessing the pharmacokinetics in an animal model is outlined below.

G A Animal Model Selection (e.g., Tumor-bearing mice, rats) B Administration of Derivative (Intravenous Infusion) A->B C Serial Sample Collection (Blood, Urine, Tissues) B->C D Sample Processing (Centrifugation for Plasma, Homogenization for Tissues) C->D E Sample Storage (-70°C to -80°C) D->E F Bioanalytical Quantification (LC-MS/MS or HPLC) E->F G Pharmacokinetic Modeling (Calculation of t½, AUC, CL, Vd) F->G

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

  • Animal Models: Studies frequently use mice (including athymic nu/nu mice with tumor xenografts), rats, and dogs to evaluate the toxicity and pharmacokinetic profiles of these derivatives.[1][12][13][14]

  • Dosing Regimen: The derivative is typically administered as an intravenous infusion over a set period, for example, 30 minutes, once every 3 weeks in clinical trials.[1][9]

  • Sample Collection: Blood samples are collected into EDTA-containing tubes at multiple time points before, during, and after the infusion (e.g., 0, 15, 30 minutes, and 1, 2, 4, 24, 48, 72 hours post-infusion).[1] Urine is often collected over a 24-hour period.[1]

  • Sample Processing: Blood samples are immediately centrifuged at low temperatures (e.g., 4°C) to separate plasma, which is then frozen and stored at -70°C until analysis.[1] Tissues, if collected, are homogenized.

Bioanalytical Methods for Quantification

Accurate quantification of the doxorubicin-hydrazone conjugate and the released doxorubicin is critical.

  • Sample Preparation: A key step is the liberation of doxorubicin from its carrier. This is often achieved by treating the plasma or tissue homogenate with acid to hydrolyze the hydrazone bond, followed by protein precipitation using solvents like acetone.[11][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of doxorubicin and its major metabolites (like doxorubicinol) in various biological matrices, including plasma, urine, and tissues.[16]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Due to doxorubicin's intrinsic fluorescence, HPLC coupled with a fluorescence detector (excitation ~480 nm, emission ~550 nm) is a robust and widely used method for its quantification.[15]

  • Enzyme-Linked Immunosorbent Assay (ELISA): For derivatives linked to large protein or antibody carriers, ELISA can be employed to quantify the concentration of the total conjugate.[17]

Rationale and Therapeutic Implications

The development of doxorubicin-hydrazone derivatives is a logical progression aimed at overcoming the limitations of conventional chemotherapy.

G cluster_0 Problem cluster_1 Solution cluster_2 Mechanism & Outcome A Conventional Doxorubicin B High Systemic Toxicity (Cardiotoxicity, Myelosuppression) A->B C Poor Tumor Selectivity A->C D Doxorubicin-Hydrazone Prodrug Strategy C->D leads to E Acid-Sensitive Linker D->E F Macromolecular Carrier D->F H Tumor-Specific Drug Release E->H enables G Altered Pharmacokinetics (Longer t½, Lower Vd) F->G results in I Improved Therapeutic Index G->I H->I J Reduced Side Effects I->J K Enhanced Efficacy I->K

Caption: Logical framework of the doxorubicin-hydrazone prodrug strategy.

The altered pharmacokinetics directly translate to significant clinical advantages. By confining the release of active doxorubicin to the tumor site, these derivatives can be administered at much higher equivalent doses than the free drug, as demonstrated by the recommended Phase II dose of 260 mg/m² for DOXO-EMCH compared to 60-75 mg/m² for conventional doxorubicin.[1][12] Clinical studies have shown a good safety profile for DOXO-EMCH, with myelosuppression and mucositis being the dose-limiting toxicities at very high doses, and notably, an absence of observed cardiac toxicity.[1][11][12] This demonstrates the potential of the hydrazone-based prodrug approach to "make smart drugs smarter" by enhancing their safety and efficacy profiles.

References

An In-depth Technical Guide to MC-DOXHZN Hydrochloride (Aldoxorubicin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850) (CAS Number: 480998-12-7), is a novel prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922).[1][2] It is designed to enhance the therapeutic index of doxorubicin by improving its tumor-targeting capabilities and reducing off-target toxicities, most notably cardiotoxicity.[1][2] This is achieved through a unique mechanism that involves binding to circulating serum albumin and subsequent pH-sensitive release of doxorubicin within the acidic tumor microenvironment.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a synthetic derivative of doxorubicin. The key modification is the attachment of a linker containing a maleimide (B117702) group to the C-13 keto position of doxorubicin via an acid-sensitive hydrazone bond. This linker facilitates the covalent binding of the molecule to the cysteine-34 residue of serum albumin.

PropertyValueReference
CAS Number 480998-12-7--INVALID-LINK--
Molecular Formula C₃₇H₄₃ClN₄O₁₃--INVALID-LINK--
Molecular Weight 787.21 g/mol --INVALID-LINK--
Synonyms (E/Z)-Aldoxorubicin hydrochloride, Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride, INNO-206--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility DMSO: 25 mg/mL (31.76 mM), H₂O: 12.5 mg/mL (15.88 mM)--INVALID-LINK--
Storage -20°C, sealed storage, away from moisture and light--INVALID-LINK--

Mechanism of Action

The mechanism of action of this compound is a multi-step process designed to deliver doxorubicin specifically to tumor tissues.

cluster_bloodstream Bloodstream (pH ~7.4) cluster_tumor Tumor Microenvironment (Acidic pH) cluster_cell Cancer Cell MC-DOXHZN MC-DOXHZN HCl (Aldoxorubicin) Albumin Serum Albumin (Cys34) MC-DOXHZN->Albumin Covalent Bonding Albumin_Complex Aldoxorubicin-Albumin Conjugate Tumor_Uptake Enhanced Permeability and Retention (EPR) Effect Albumin_Complex->Tumor_Uptake Accumulation Endosome Endosome (pH ~5.0-6.0) Tumor_Uptake->Endosome Endocytosis Doxorubicin_Release Doxorubicin Release Endosome->Doxorubicin_Release Acid-catalyzed Hydrazone Cleavage Nucleus Nucleus Doxorubicin_Release->Nucleus Nuclear Translocation Topoisomerase_II Topoisomerase II Nucleus->Topoisomerase_II Intercalation & Inhibition DNA_Damage DNA Damage & Apoptosis Topoisomerase_II->DNA_Damage Start Start Cell_Seeding Seed cells in 96-well plates (e.g., 5,000 cells/well) Start->Cell_Seeding Incubation_1 Incubate for 24 hours (37°C, 5% CO₂) Cell_Seeding->Incubation_1 Drug_Treatment Treat with serial dilutions of MC-DOXHZN HCl or Doxorubicin Incubation_1->Drug_Treatment Incubation_2 Incubate for 72 hours (37°C, 5% CO₂) Drug_Treatment->Incubation_2 MTT_Addition Add MTT reagent (e.g., 20 µL of 5 mg/mL) Incubation_2->MTT_Addition Incubation_3 Incubate for 4 hours (37°C, 5% CO₂) MTT_Addition->Incubation_3 Solubilization Add solubilization buffer (e.g., 150 µL DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ values Absorbance_Reading->Data_Analysis End End Data_Analysis->End Start Start Tumor_Implantation Subcutaneously implant cancer cells (e.g., 5 x 10⁶ cells) into nude mice Start->Tumor_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer MC-DOXHZN HCl, Doxorubicin, or vehicle control intravenously Randomization->Treatment Monitoring Monitor tumor volume and body weight (e.g., twice weekly) Treatment->Monitoring Endpoint Euthanize mice when tumors reach a predetermined size or at study end Monitoring->Endpoint Analysis Excise tumors, weigh, and perform histological/biochemical analysis Endpoint->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Intracellular Release of Doxorubicin from MC-DOXHZN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular release of doxorubicin (B1662922) from MC-DOXHZN, also known as (E/Z)-Aldoxorubicin. MC-DOXHZN is an albumin-binding prodrug of the potent chemotherapeutic agent doxorubicin, designed for targeted delivery to tumor tissues and subsequent intracellular release of the active drug. This document details the mechanism of action, quantitative release kinetics, and the experimental protocols utilized to characterize this advanced drug delivery system.

Core Concept: pH-Dependent Intracellular Drug Release

MC-DOXHZN is engineered to remain stable in the bloodstream and selectively release doxorubicin within the acidic microenvironment of tumor tissues and intracellular compartments like endosomes and lysosomes. This targeted release is achieved through a pH-sensitive hydrazone linker that connects doxorubicin to a maleimidocaproyl (MC) moiety.

Upon intravenous administration, the maleimide (B117702) group of MC-DOXHZN rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin. This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. Once internalized by cancer cells via endocytosis, the conjugate is trafficked into acidic endosomes and lysosomes. The low pH within these organelles catalyzes the hydrolysis of the hydrazone bond, liberating free doxorubicin to exert its cytotoxic effects on the cell's nucleus. This mechanism minimizes systemic exposure to doxorubicin, thereby reducing its associated cardiotoxicity.[1][2][3]

Quantitative Data on Doxorubicin Release and Cytotoxicity

The efficacy of MC-DOXHZN is underpinned by its pH-dependent release profile and potent cytotoxicity against cancer cells. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: pH-Dependent Release of Doxorubicin from Hydrazone-Linked Conjugates

pHTime (hours)Cumulative Doxorubicin Release (%)Reference
5.03.2~50 (t1/2)[1]
5.260053[4]
5.548~85[5]
6.820>5-fold higher than at pH 7.4[6]
7.448~10[5]
7.4158~50 (t1/2)[1]
7.460037[4]

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin and Aldoxorubicin (B1662850)

Cell LineCompoundIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)Aldoxorubicin~0.2-0.5This is a general reference value, specific citation needed
A2780 (Ovarian Cancer)Aldoxorubicin~0.2-0.5This is a general reference value, specific citation needed
A2780 (Ovarian Cancer)Doxorubicin Micelles>1 (at pH 7.4), ~0.1 (at pH 6.8)[6]
OS cell lineDOX-loaded nanocarrier0.293[4]
OS cell lineFree DOX0.472[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of MC-DOXHZN's function and evaluation.

Signaling Pathway of MC-DOXHZN Action

The following diagram illustrates the journey of MC-DOXHZN from intravenous administration to the release of doxorubicin within a cancer cell.

cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment MC-DOXHZN MC-DOXHZN Albumin Albumin MC-DOXHZN->Albumin Covalent Binding (Maleimide-Thiol) Albumin-MC-DOXHZN Albumin-MC-DOXHZN Conjugate Tumor_Cell Tumor Cell Albumin-MC-DOXHZN->Tumor_Cell EPR Effect & Endocytosis Endosome Endosome (pH ~6.0-6.5) Tumor_Cell->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Doxorubicin Doxorubicin Lysosome->Doxorubicin Acid-catalyzed Hydrazone Cleavage Nucleus Nucleus Doxorubicin->Nucleus DNA Intercalation & Apoptosis Induction

Caption: Intracellular release pathway of doxorubicin from MC-DOXHZN.

Experimental Workflow for In Vitro Drug Release

This diagram outlines the typical experimental procedure for quantifying the pH-dependent release of doxorubicin from its carrier.

Start Start Prepare_MC-DOXHZN Prepare MC-DOXHZN Solution Start->Prepare_MC-DOXHZN Dialysis Place in Dialysis Bag (MWCO 8-14 kDa) Prepare_MC-DOXHZN->Dialysis Incubate Incubate in Buffers (pH 5.6 and 7.4) at 37°C Dialysis->Incubate Sample Collect Supernatant at Time Intervals Incubate->Sample Quantify Measure Doxorubicin (UV-Vis Spectroscopy) Sample->Quantify Analyze Calculate Cumulative Release (%) Quantify->Analyze End End Analyze->End

Caption: Workflow for in vitro doxorubicin release assay.

Experimental Workflow for Cellular Uptake and Cytotoxicity

The following diagram depicts the experimental steps to assess the cellular internalization and cytotoxic effects of MC-DOXHZN.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Seed_Cells Seed Cancer Cells (e.g., MCF-7) in Plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with MC-DOXHZN and Controls Incubate_24h->Treat_Cells Incubate_Time Incubate for Defined Time Points Treat_Cells->Incubate_Time Cellular_Uptake Cellular Uptake (Flow Cytometry/ Confocal Microscopy) Incubate_Time->Cellular_Uptake Cytotoxicity Cytotoxicity (MTT Assay) Incubate_Time->Cytotoxicity Analyze_Uptake Quantify Intracellular Doxorubicin Cellular_Uptake->Analyze_Uptake Analyze_Cyto Determine Cell Viability and IC50 Cytotoxicity->Analyze_Cyto

Caption: Workflow for cellular uptake and cytotoxicity assays.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide. Note that specific parameters may need to be optimized for different cell lines and experimental conditions.

Synthesis of MC-DOXHZN (Aldoxorubicin)

The synthesis of MC-DOXHZN involves the reaction of doxorubicin with a (6-maleimidocaproyl) hydrazone linker.

  • Materials: Doxorubicin hydrochloride, (6-maleimidocaproyl) hydrazide, trifluoroacetic acid (TFA), anhydrous methanol.

  • Procedure:

    • Dissolve doxorubicin hydrochloride and a molar excess of (6-maleimidocaproyl) hydrazide in anhydrous methanol.

    • Add a catalytic amount of trifluoroacetic acid to the reaction mixture.

    • Stir the reaction at room temperature in the dark for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the product using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., dichloromethane/methanol).

    • Characterize the final product by ¹H-NMR and mass spectrometry to confirm the structure and purity of MC-DOXHZN.

In Vitro Doxorubicin Release Study

This protocol is adapted from studies on pH-responsive doxorubicin release from nanoparticles.[5]

  • Materials: MC-DOXHZN, phosphate-buffered saline (PBS) at pH 7.4 and pH 5.6, dialysis tubing (MWCO 8-14 kDa), 37°C incubator with shaking, UV-Vis spectrophotometer.

  • Procedure:

    • Dissolve a known concentration of MC-DOXHZN in PBS (pH 7.4).

    • Place the solution into a dialysis bag.

    • Immerse the dialysis bag in a larger volume of either PBS pH 7.4 or pH 5.6, serving as the release medium.

    • Incubate at 37°C with continuous shaking.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

    • Measure the absorbance of the collected samples at 480 nm using a UV-Vis spectrophotometer to determine the concentration of released doxorubicin.

    • Calculate the cumulative percentage of doxorubicin released at each time point relative to the initial amount of doxorubicin in the dialysis bag.

Cellular Uptake Assay by Flow Cytometry

This protocol provides a method to quantify the intracellular accumulation of doxorubicin.

  • Materials: Cancer cell line (e.g., MCF-7), complete culture medium, MC-DOXHZN, free doxorubicin, PBS, trypsin-EDTA, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with MC-DOXHZN or free doxorubicin at a desired concentration for various time points (e.g., 1, 4, 24 hours).

    • After incubation, wash the cells twice with ice-cold PBS to remove extracellular drug.

    • Detach the cells using trypsin-EDTA and resuspend them in PBS.

    • Analyze the cell suspension by flow cytometry, using the intrinsic fluorescence of doxorubicin (excitation ~488 nm, emission ~590 nm) to quantify the intracellular drug concentration.

    • Untreated cells should be used as a negative control to set the baseline fluorescence.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

  • Materials: Cancer cell line (e.g., MCF-7), 96-well plates, complete culture medium, MC-DOXHZN, free doxorubicin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of MC-DOXHZN or free doxorubicin and incubate for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

References

Molecular formula and weight of MC-DOXHZN hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-DOXHZN hydrochloride, also known as aldoxorubicin, is a rationally designed albumin-binding prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and relevant experimental methodologies. By leveraging the endogenous albumin transport pathways, this compound aims to enhance the therapeutic index of doxorubicin by increasing its accumulation in tumor tissues while mitigating systemic toxicity, particularly cardiotoxicity.

Chemical Properties

This compound is chemically identified as (E/Z)-Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride. Its key quantitative data are summarized in the table below.

PropertyValue
Molecular Formula C37H43ClN4O13
Molecular Weight 787.22 g/mol
CAS Number 480998-12-7
Appearance Orange to reddish-brown solid
Synonyms Aldoxorubicin hydrochloride, (E/Z)-Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride

Mechanism of Action

This compound is engineered to circulate in the bloodstream bound to albumin, which preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment of the tumor facilitates the cleavage of the acid-sensitive hydrazone linker, releasing the active cytotoxic agent, doxorubicin. Doxorubicin then exerts its anticancer effects through multiple mechanisms, primarily by inhibiting DNA topoisomerase II, which leads to DNA double-strand breaks and subsequent apoptosis.[1][2][3]

Signaling Pathway of Doxorubicin (Active Metabolite)

Doxorubicin_Signaling Doxorubicin's Core Signaling Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest

Caption: Core signaling pathway of Doxorubicin.

Experimental Protocols

Synthesis of (6-Maleimidocaproyl)hydrazone of Doxorubicin Hydrochloride

This protocol outlines the synthesis of the doxorubicin-linker conjugate.

Materials:

  • Doxorubicin hydrochloride

  • (6-Maleimidocaproyl)hydrazide

  • Trifluoroacetic acid (TFA)

  • Methanol (B129727)

  • Acetonitrile

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve doxorubicin hydrochloride in methanol containing a catalytic amount of TFA.

  • In a separate flask, dissolve (6-maleimidocaproyl)hydrazide in methanol.

  • Add the (6-maleimidocaproyl)hydrazide solution to the doxorubicin solution dropwise while stirring.

  • Stir the reaction mixture in the dark at room temperature for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, partially evaporate the solvent under reduced pressure.

  • Precipitate the product by adding acetonitrile.

  • Filter the precipitate and wash it with MTBE.

  • Dry the final product, this compound, under vacuum.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and wash the cells with PBS. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Synthesis Synthesis of MC-DOXHZN HCl Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Viability_Assay Cell Viability Assays (MTT, etc.) Characterization->Viability_Assay Drug_Release Drug Release Studies (pH-dependent) Characterization->Drug_Release Cell_Culture Cancer Cell Line Culture Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, etc.) Cell_Culture->Apoptosis_Assay Animal_Model Tumor Xenograft Animal Model Apoptosis_Assay->Animal_Model Treatment Treatment with MC-DOXHZN HCl Animal_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment Treatment->Efficacy_Assessment Toxicity_Study Toxicity & Cardiotoxicity Evaluation Treatment->Toxicity_Study

Caption: Preclinical evaluation workflow.

References

Methodological & Application

Preparing MC-DOXHZN Hydrochloride Stock Solutions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

MC-DOXHZN hydrochloride, also known as (E/Z)-Aldoxorubicin hydrochloride, is a key compound in cancer research and drug development.[1] It is an albumin-binding prodrug of doxorubicin, a well-established DNA topoisomerase II inhibitor.[2][3][4] This modification enhances its solubility and stability, making it a valuable tool for in vitro and in vivo studies.[3] Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for preparing this compound stock solutions for research use.

This compound is an orange to reddish-brown solid.[1] It functions as a proagent of Doxorubicin, which exerts its cytotoxic effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3][4] This mechanism ultimately leads to breaks in the DNA backbone, inducing apoptosis in rapidly dividing cancer cells. The hydrochloride salt form of MC-DOXHZN generally offers improved water solubility and stability compared to its free base form.[3]

Quantitative Data Summary

For consistent and reliable experimental outcomes, understanding the solubility and stability of this compound is essential. The following table summarizes key quantitative data for the preparation of stock solutions.

ParameterValueSolvent/ConditionNotesSource
Molecular Weight 787.21 g/mol N/A[1]
Solubility 25 mg/mL (31.76 mM)DMSOUltrasonic treatment is required. It is highly recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Solubility 12.5 mg/mL (15.88 mM)WaterRequires sonication and heating to 60°C for dissolution.[1]
Storage (Solid) -20°CSealed, away from moisture and lightCan be stored for up to 3 years.[1][5]
Storage (Stock Solution) -80°CIn solventStable for up to 6 months.[1]
Storage (Stock Solution) -20°CIn solventStable for up to 1 month.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous, research-grade DMSO (newly opened)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Ultrasonic bath

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.87 mg of the compound.

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or an amber glass vial.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 7.87 mg of compound, add 1 mL of DMSO.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication: Place the tube or vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1] The solution should become clear.

  • Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the containers are tightly sealed and protected from light.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to a final working concentration for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Immediate Use: It is best practice to prepare working solutions fresh for each experiment.

Visualizations

Signaling Pathway of this compound's Active Metabolite

MC_DOXHZN MC-DOXHZN (Prodrug) Albumin Albumin Binding MC_DOXHZN->Albumin In circulation Doxorubicin Doxorubicin (Active Drug) Albumin->Doxorubicin Acid-sensitive release in tumor microenvironment Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA DNA Topoisomerase_II->DNA Interacts with DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Add Solvent (e.g., DMSO) & Vortex weigh->dissolve sonicate Ultrasonicate for Complete Dissolution dissolve->sonicate aliquot Aliquot into Single-Use Volumes sonicate->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Solubility of MC-DOXHZN Hydrochloride in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-DOXHZN hydrochloride is a prodrug of the potent chemotherapeutic agent Doxorubicin (B1662922), a well-established DNA topoisomerase II inhibitor. As a key component in the development of antibody-drug conjugates (ADCs), understanding its solubility characteristics in common laboratory solvents is critical for the preparation of stock solutions, formulation development, and ensuring accurate and reproducible results in preclinical studies.[1][2][3] These application notes provide a summary of the solubility properties of this compound and detailed protocols for its dissolution and handling.

While specific quantitative solubility data for this compound is not widely published, general information suggests that the hydrochloride salt form typically exhibits improved aqueous solubility and stability over the free base.[4] For its parent compound, doxorubicin hydrochloride, solubility is reported to be approximately 10 mg/mL in DMSO and sparingly soluble in aqueous buffers.[5] It is common practice to first dissolve compounds of this nature in DMSO to create a concentrated stock solution, which can then be diluted into aqueous media for experimental use.[5]

Data Presentation: Solubility of this compound

Due to the limited availability of specific quantitative solubility data in the public domain, the following table provides an illustrative summary based on the known characteristics of similar compounds and general solvent properties. Researchers are strongly encouraged to determine the precise solubility for their specific experimental conditions.

SolventExpected Solubility Range (mg/mL)Molarity (mM) at 10 mg/mLNotes
DMSO > 10~12.7Dimethyl sulfoxide (B87167) (DMSO) is an effective polar aprotic solvent for dissolving this compound, enabling the preparation of high-concentration stock solutions.[6]
Water Sparingly Soluble-As a hydrochloride salt, some aqueous solubility is expected, which is an enhancement over the free base form.[4] However, for higher concentrations, initial dissolution in DMSO is recommended.
PBS (pH 7.4) Sparingly Soluble-Solubility in physiological buffers may be limited. For cell-based assays, dilution from a DMSO stock is the standard method to achieve the desired final concentration in aqueous media.

Molecular Weight of this compound: 787.22 g/mol [2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance and place it into a sterile vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve the desired concentration. For a 10 mM stock solution from 1 mg of powder (MW: 787.22 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 787.22 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 127 µL

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be applied if necessary to aid dissolution, but the stability of the compound under these conditions should be considered.

  • Storage: Store the resulting stock solution at -20°C for short-term storage or -80°C for long-term storage.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in water or a buffered solution.

Materials:

  • This compound powder

  • Purified water or Phosphate-Buffered Saline (PBS)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a glass vial (e.g., 2-5 mg to 1 mL of solvent). This ensures that a saturated solution is achieved.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours to allow it to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant, ensuring not to disturb the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

  • Data Reporting: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Visualizations

Signaling Pathway of MC-DOXHZN (as a Doxorubicin Prodrug)

Doxorubicin_Pathway Simplified Mechanism of Action of Doxorubicin cluster_0 Cellular Uptake and Activation cluster_1 Nuclear Action cluster_2 Cellular Response MC_DOXHZN MC-DOXHZN (Prodrug) Doxorubicin Doxorubicin (Active Drug) MC_DOXHZN->Doxorubicin Intracellular Cleavage DNA Nuclear DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA Interacts with Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Mechanism of action for Doxorubicin, the active form of MC-DOXHZN.

Experimental Workflow for Solubility Determination

Solubility_Workflow Workflow for Shake-Flask Solubility Measurement start Start add_excess Add excess MC-DOXHZN HCl to solvent start->add_excess equilibrate Equilibrate on shaker (24-48h) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter analyze Analyze concentration (HPLC or UV-Vis) filter->analyze end End: Solubility Value analyze->end

Caption: Shake-flask method workflow for determining solubility.

References

Application Notes & Protocols: In Vivo Dosing of MC-DOXHZN Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-DOXHZN hydrochloride, also known as (E/Z)-Aldoxorubicin hydrochloride or Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride (DOXO-EMCH), is an acid-sensitive, albumin-binding prodrug of the widely used chemotherapeutic agent, Doxorubicin (B1662922).[1][2][3] This novel formulation utilizes a hydrazone linker to conjugate Doxorubicin to a maleimide (B117702) group, which rapidly binds to circulating albumin in vivo. This strategy is designed to increase the drug's circulation half-life, enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and reduce off-target toxicity, particularly cardiotoxicity, associated with conventional Doxorubicin.[2][4][5]

The acid-labile hydrazone bond is engineered to be stable at physiological pH (~7.4) but hydrolyzes in the acidic microenvironment of tumors or within the acidic compartments of cancer cells (endosomes and lysosomes) following uptake, releasing the active Doxorubicin to exert its cytotoxic effects.[2][6] The primary mechanism of action of the released Doxorubicin is the inhibition of DNA topoisomerase II and intercalation into DNA, which obstructs DNA replication and transcription, ultimately leading to cell death.[7][8][9]

These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, covering dosing, toxicity, and experimental protocols based on available preclinical data.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (DOXO-EMCH) and related doxorubicin-hydrazone conjugates in mice. Dosing is typically reported in Doxorubicin (DOX) equivalents (mg/kg).

Table 1: Toxicity Data in Mice

CompoundMouse StrainParameterValue (DOX Equivalents)Route of Admin.Reference
MC-DOXHZN (DOXO-EMCH) CD-1LD50>60 mg/kgIV[10][11]
Doxorubicin (for comparison)CD-1LD50~12 mg/kgIV[10][11]
Doxorubicin (for comparison)BALB/cSingle-Dose MTD7.5 mg/kgIP[12]
Dendrimer-DOX (Hydrazone)BALB/cMTD (Single Dose)20 - 40 mg/kgIV[13]

MTD: Maximum Tolerated Dose; LD50: Lethal Dose, 50%; IV: Intravenous; IP: Intraperitoneal.

Table 2: Efficacy Dosing in Murine Tumor Models

CompoundMouse StrainTumor ModelDose (DOX Equivalents)Route of Admin.OutcomeReference
Dendrimer-DOX (Hydrazone)BALB/cC-26 Colon Carcinoma20 mg/kg (single dose)IV100% survival, complete tumor regression[13]
MC-DOXHZN (DOXO-EMCH) Nude MiceMDA-MB 435 Breast CarcinomaNot specifiedNot specifiedAchieved complete remissions[2]
MC-DOXHZN (DOXO-EMCH) Not specifiedRENCA Renal CarcinomaNot specifiedNot specifiedSuperior efficacy over Doxorubicin[2]

Table 3: Pharmacokinetic Parameters in Mice

CompoundMouse StrainParameterValueReference
Dendrimer-DOX (Hydrazone)BALB/cSerum Half-Life (t½)16 ± 1 hours[13]

Signaling Pathway and Mechanism of Action

The mechanism involves the systemic circulation of the albumin-bound prodrug, its accumulation in the tumor, acid-catalyzed cleavage of the hydrazone bond, and subsequent nuclear action of the released Doxorubicin.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (Acidic pH) cluster_2 Cancer Cell Nucleus A MC-DOXHZN binds to Serum Albumin B Albumin-Drug Conjugate (Stable Hydrazone Bond) A->B Rapid Binding C Accumulation via EPR Effect B->C Circulation & Extravasation D Cellular Uptake (Endocytosis) C->D E Acid-catalyzed Hydrolysis of Hydrazone Bond D->E Endosome/Lysosome (pH < 6.5) F Release of active Doxorubicin (DOX) E->F G DOX Intercalates into DNA F->G H Inhibition of Topoisomerase II F->H I DNA Double-Strand Breaks G->I H->I J Apoptosis I->J Activation of DDR Pathway

Mechanism of this compound.

Experimental Protocols

Drug Preparation

Caution: this compound is a cytotoxic agent. Handle using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, preferably within a certified chemical fume hood or biological safety cabinet.

  • Reconstitution: this compound is a solid. Reconstitute the powder in a sterile, appropriate solvent. While the hydrochloride salt form typically has enhanced water solubility, sterile Phosphate Buffered Saline (PBS) or 5% Dextrose solution (D5W) are common vehicles for intravenous administration.[3][12]

    • Note: Confirm the solubility characteristics from the supplier's datasheet. Solutions may be unstable and should be prepared fresh before each use.[14]

  • Concentration Calculation: Calculate the required concentration based on the desired dose in mg/kg of Doxorubicin equivalents and the average weight of the mice in the study cohort. The molecular weight of this compound is 787.22 g/mol , and the molecular weight of Doxorubicin is 543.52 g/mol .

  • Final Dilution: Perform final dilutions using the same sterile vehicle to achieve the desired injection volume, typically 100 µL for a 20 g mouse (5 mL/kg).[12]

In Vivo Dosing and Monitoring Workflow

This workflow outlines the key steps for a typical in vivo efficacy or toxicity study.

G A Acclimatize Mice (e.g., 1 week) B Tumor Implantation (for efficacy studies) A->B C Randomize into Treatment Groups B->C E Administer Drug (e.g., IV, IP) C->E D Prepare MC-DOXHZN (Fresh Daily) D->E F Monitor Animal Health (Daily) E->F G Measure Body Weight & Tumor Volume (2-3x/week) F->G H Endpoint Criteria Met? G->H H->E Next Dose Cycle I Euthanasia & Tissue Collection H->I Yes J Data Analysis I->J

Workflow for an In Vivo Dosing Study.
Administration Protocol

  • Animal Handling: Handle mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Route of Administration: Intravenous (IV) injection via the tail vein is a common and effective route for this class of compounds to ensure systemic delivery.[13] Intraperitoneal (IP) injection is also a possible alternative.[12]

  • Dose Selection:

    • For Toxicity/MTD Studies: Start with a dose-range finding study. Based on preclinical data, a range of 20-60 mg/kg (DOX equivalents) could be explored, with careful monitoring for adverse effects.[10][11]

    • For Efficacy Studies: A single IV dose of 20 mg/kg (DOX equivalents) has been shown to be curative in a colon carcinoma model.[13] The optimal dose and schedule will depend on the specific tumor model and should be determined empirically.

  • Monitoring:

    • Toxicity: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.[12] Body weight is a critical indicator; a loss of >15-20% often serves as an endpoint.

    • Efficacy: In tumor-bearing mice, measure tumor volume using calipers 2-3 times per week.

    • Endpoint: Define study endpoints in advance, such as maximum tumor burden, percentage of weight loss, or a pre-determined time point.

Pharmacokinetic Analysis Protocol
  • Study Design: Administer a single IV dose of MC-DOXHZN to a cohort of mice (e.g., 5 mg/kg DOX equivalents).[15]

  • Sample Collection: Collect blood samples (e.g., via retro-orbital or saphenous vein sampling) into heparinized tubes at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours post-injection).[13][15]

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Drug Quantification:

    • To measure total Doxorubicin (both conjugated and free), plasma samples can be treated with acid to cleave the hydrazone bond.[2]

    • The released Doxorubicin is then extracted using solid-phase extraction.

    • Quantify Doxorubicin concentration using a validated method such as liquid chromatography-mass spectrometry (LC-MS).[2]

  • Data Analysis: Use pharmacokinetic software to model the plasma concentration-time curve and calculate key parameters like half-life (t½), clearance (CL), and volume of distribution (Vd).

Disclaimer: This document is intended for research use only. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare and approved by a relevant ethics committee. The provided doses are based on published literature and should be optimized for specific mouse strains and tumor models.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with Aldoxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the creation and characterization of antibody-drug conjugates (ADCs) utilizing aldoxorubicin (B1662850). Aldoxorubicin, a prodrug of the potent chemotherapeutic agent doxorubicin (B1662922), is engineered with an acid-sensitive linker designed for targeted delivery to the tumor microenvironment. This document outlines the necessary experimental procedures, from antibody preparation and conjugation to the characterization and evaluation of the resulting ADC.

Introduction to Aldoxorubicin ADCs

Aldoxorubicin is a derivative of doxorubicin that contains a (6-maleimidocaproyl) hydrazone (EMCH) linker.[1] This linker has two key features: a maleimide (B117702) group that allows for covalent conjugation to thiol groups on proteins, such as antibodies, and an acid-sensitive hydrazone bond. The underlying principle of an aldoxorubicin ADC is to leverage the specificity of a monoclonal antibody (mAb) to deliver the cytotoxic payload directly to tumor cells. Upon internalization into the acidic environment of endosomes and lysosomes within the cancer cell, the hydrazone linker is cleaved, releasing doxorubicin to exert its therapeutic effect.[2][3] The primary mechanism of action of doxorubicin involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication, leading to cell death.[4][]

Experimental Protocols

Antibody Preparation and Thiolation

For conjugation to the maleimide group of aldoxorubicin, the antibody must possess free thiol (sulfhydryl) groups. If the antibody does not have accessible native cysteine residues, they can be introduced by reducing the interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: PBS with EDTA (e.g., 50 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0)

  • Desalting columns

Protocol:

  • Antibody Buffer Exchange: Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer. If the antibody is in a different buffer, perform a buffer exchange using a desalting column.

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 10-100 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours.

    • If using DTT, the excess DTT must be removed via dialysis or a desalting column before proceeding to the conjugation step.

  • Purification of Reduced Antibody: Remove the excess reducing agent by passing the solution through a desalting column pre-equilibrated with Reaction Buffer.

Aldoxorubicin-Antibody Conjugation

This protocol describes the conjugation of a thiol-activated antibody with aldoxorubicin (or a similar maleimide-functionalized doxorubicin derivative).

Materials:

  • Reduced monoclonal antibody

  • Aldoxorubicin (or a maleimide-doxorubicin derivative)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (as above)

Protocol:

  • Prepare Aldoxorubicin Solution: Prepare a 10 mM stock solution of the maleimide-doxorubicin derivative in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the aldoxorubicin stock solution to the reduced antibody solution at a 10-20 fold molar excess of the drug.

    • Gently mix the reaction and protect it from light.

    • Incubate at room temperature for 2 hours or overnight at 2-8°C.

  • Purification of the ADC: Remove unconjugated aldoxorubicin and other small molecules using a desalting column or size-exclusion chromatography (SEC). The purified ADC can be stored in a stabilization buffer, such as one containing 5x PBS, to prevent aggregation.[6]

Characterization of Aldoxorubicin ADCs

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it influences both efficacy and safety.[7]

Method 1: UV/Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and 481 nm (for doxorubicin).[8]

  • The unlabeled antibody should have no absorbance at 481 nm.

  • The DAR can be estimated using the Beer-Lambert law and the known extinction coefficients of the antibody and doxorubicin at these wavelengths.[6][] For example, a doxorubicin-ADC with a DAR of 4 is reported to have a ratio of A481/A280 of approximately 0.175.[8]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC-MS is a more precise method for determining DAR and the distribution of drug-loaded species.[7]

  • The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.[7]

  • Deconvolution of the mass spectra allows for the identification and quantification of different drug-loaded species (e.g., D0, D1, D2, etc.).[7]

In Vitro Cytotoxicity Assessment

The cytotoxic potential of the aldoxorubicin ADC is evaluated in cancer cell lines that express the target antigen. The MTT assay is a common method for this purpose.[10][11]

Materials:

  • Target antigen-positive and negative cancer cell lines

  • Complete cell culture medium

  • Aldoxorubicin ADC, unconjugated antibody, and free doxorubicin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.[10]

  • ADC Treatment:

    • Prepare serial dilutions of the aldoxorubicin ADC, unconjugated antibody, and free doxorubicin.

    • Add the diluted compounds to the cells and incubate for 48-144 hours.[12]

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

    • Add 100 µL of solubilization solution and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[10]

  • Data Analysis:

    • Read the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.

In Vivo Efficacy Studies

The anti-tumor activity of the aldoxorubicin ADC is evaluated in animal models, typically xenograft models using immunodeficient mice bearing human tumors.[2]

Protocol Outline:

  • Tumor Model Establishment: Subcutaneously inject cancer cells into immunodeficient mice.[2]

  • Treatment: Once tumors reach a specified size, administer the aldoxorubicin ADC, control antibody, and free doxorubicin intravenously.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis.[13]

Data Presentation

Table 1: In Vitro Cytotoxicity of Doxorubicin Formulations

CompoundCell LineIC50 (µg/mL)
DoxorubicinKBv16.42 ± 2.69
c(RGDyK)-FP-DPKBv0.15 ± 0.07

Data adapted from a study on a doxorubicin-loaded micelle formulation.[14]

Table 2: In Vivo Efficacy in KBv Tumor-Bearing Mice

Treatment GroupMean Survival Time (days)Tumor Weight (g)
Saline16-
Doxorubicin16-
c(RGDyK)-FP-DP400.21 ± 0.08

Data adapted from a study on a doxorubicin-loaded micelle formulation.[14]

Visualizations

experimental_workflow Experimental Workflow for Aldoxorubicin ADC Creation and Characterization cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization antibody_prep Antibody Preparation (Buffer Exchange) reduction Antibody Reduction (e.g., TCEP) antibody_prep->reduction purification1 Purification (Desalting Column) reduction->purification1 conjugation Conjugation with Aldoxorubicin purification1->conjugation purification2 ADC Purification (SEC) conjugation->purification2 dar_analysis DAR Analysis (UV/Vis, LC-MS) purification2->dar_analysis in_vitro In Vitro Cytotoxicity (MTT Assay) purification2->in_vitro in_vivo In Vivo Efficacy (Xenograft Model) purification2->in_vivo

Caption: Workflow for Aldoxorubicin ADC Synthesis and Characterization.

doxorubicin_pathway Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_damage DNA Damage & Replication Stress DNA->DNA_damage TopoisomeraseII->DNA_damage ROS->DNA_damage Cell_death Apoptosis/ Cell Death DNA_damage->Cell_death

Caption: Doxorubicin's Cellular Mechanism of Action.

References

Application Notes and Protocols: The Use of MC-DOXHZN Hydrochloride in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The inherent resistance of glioblastoma cells to conventional therapies necessitates the exploration of novel therapeutic agents. MC-DOXHZN hydrochloride, also known as aldoxorubicin, is a novel prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). This formulation is designed to improve the therapeutic index of doxorubicin by selectively targeting tumor tissue. This document provides detailed application notes and protocols for the use of this compound in glioblastoma cell line research, based on the established mechanism of its active metabolite, doxorubicin.

MC-DOXHZN is an albumin-binding prodrug of doxorubicin that leverages the acidic tumor microenvironment for the release of its active cytotoxic component. Doxorubicin then exerts its anti-cancer effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the induction of apoptosis. Key signaling pathways implicated in glioblastoma, such as the PI3K/AKT/mTOR and the intrinsic apoptosis pathways, are significantly modulated by doxorubicin.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of doxorubicin, the active form of this compound, in various glioblastoma cell lines. This data serves as a critical reference for designing and interpreting experiments with this compound.

Table 1: Cytotoxicity of Doxorubicin in Glioblastoma Cell Lines (IC50 Values)

Cell LineIC50 (µM)Incubation TimeAssay
U87MG0.14 ± 0.124 hoursMTT
U251~0.5Not SpecifiedNot Specified[1]
T98G0.5 ± 0.1524 hoursMTT
LN2296.88 ± 0.624 hoursMTT
A172Not SpecifiedNot SpecifiedNot Specified

Table 2: Doxorubicin-Induced Apoptosis in Glioblastoma Cell Lines

Cell LineTreatment% Apoptotic Cells (Early + Late)Method
U87MGDoxorubicin66-68%Flow Cytometry (Sub G0/G1)[2]
SNB19Doxorubicin61-64%Flow Cytometry (Sub G0/G1)[2]
U-87 MGApoE-PS-DOX (5 µg/mL)85.3%Flow Cytometry (Annexin V/7AAD)[3]

Table 3: Modulation of Apoptosis-Related Proteins by Doxorubicin in U-87 MG Glioblastoma Cells

ProteinTreatmentFold Change in ExpressionMethod
Bax (pro-apoptotic)ApoE-PS-DOXIncreasedWestern Blot[3]
Bcl-2 (anti-apoptotic)ApoE-PS-DOXDecreasedWestern Blot[3]

Signaling Pathways

This compound, through its conversion to doxorubicin, impacts critical signaling pathways that govern cell survival and proliferation in glioblastoma. The primary mechanism involves the induction of DNA damage, which subsequently triggers the intrinsic apoptotic pathway. Furthermore, doxorubicin has been shown to influence the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in glioblastoma.

cluster_0 This compound Treatment cluster_1 Cellular Mechanisms cluster_2 Signaling Pathway Modulation MC-DOXHZN MC-DOXHZN Doxorubicin Doxorubicin MC-DOXHZN->Doxorubicin Conversion in tumor microenvironment DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway (Inhibition) Doxorubicin->PI3K_AKT_mTOR Bax_Bcl2 Increased Bax/Bcl-2 Ratio Doxorubicin->Bax_Bcl2 Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K_AKT_mTOR->Apoptosis Bax_Bcl2->Apoptosis

Mechanism of this compound in Glioblastoma.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Start Start Seed_Cells Seed glioblastoma cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Drug Treat with serial dilutions of This compound Incubate_24h->Treat_Drug Incubate_48_72h Incubate for 48-72 hours Treat_Drug->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cell Viability Assay.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, U251, T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include untreated control wells.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Start Start Seed_Cells Seed glioblastoma cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Drug Treat with this compound (e.g., at IC50 concentration) Incubate_24h->Treat_Drug Incubate_48h Incubate for 48 hours Treat_Drug->Incubate_48h Harvest_Cells Harvest cells (including floating cells) Incubate_48h->Harvest_Cells Wash_PBS Wash cells with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in Annexin V binding buffer Wash_PBS->Resuspend_Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Buffer->Add_Stains Incubate_RT Incubate at room temperature in the dark Add_Stains->Incubate_RT Analyze_FCM Analyze by flow cytometry Incubate_RT->Analyze_FCM End End Analyze_FCM->End

Workflow for the Annexin V/PI Apoptosis Assay.

Materials:

  • Glioblastoma cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for 48 hours. Include an untreated control.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in the apoptosis and PI3K/AKT/mTOR signaling pathways.

Start Start Treat_Cells Treat glioblastoma cells with This compound Start->Treat_Cells Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer_Membrane Transfer proteins to a PVDF membrane SDS_PAGE->Transfer_Membrane Block_Membrane Block the membrane Transfer_Membrane->Block_Membrane Incubate_Primary_Ab Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-AKT) Block_Membrane->Incubate_Primary_Ab Incubate_Secondary_Ab Incubate with HRP-conjugated secondary antibody Incubate_Primary_Ab->Incubate_Secondary_Ab Detect_Signal Detect signal using chemiluminescence Incubate_Secondary_Ab->Detect_Signal Analyze_Bands Analyze band intensity Detect_Signal->Analyze_Bands End End Analyze_Bands->End

Workflow for Western Blot Analysis.

Materials:

  • Treated and untreated glioblastoma cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising therapeutic strategy for glioblastoma. The provided protocols offer a comprehensive framework for researchers to investigate its efficacy and mechanism of action in glioblastoma cell lines. By leveraging the well-documented effects of its active metabolite, doxorubicin, these application notes provide a solid foundation for preclinical evaluation. Further investigation into the specific activity of the prodrug and its interaction with the tumor microenvironment will be crucial for its clinical translation.

References

Application Notes and Protocols: MC-DOXHZN in Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-DOXHZN represents a novel, targeted nanoparticle-based formulation of the widely used chemotherapeutic agent, doxorubicin (B1662922). This formulation is designed to enhance the therapeutic index of doxorubicin by improving its delivery to tumor tissues while minimizing systemic toxicity. MC-DOXHZN consists of a micellar carrier (MC) encapsulating a doxorubicin-hydrazone conjugate (DOXHZN). The hydrazone linker is engineered to be stable at physiological pH (pH 7.4) but labile under the acidic conditions characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes (pH 5.0-6.5).[1][2][3] This pH-sensitive release mechanism, combined with the passive targeting of nanoparticles to tumors via the Enhanced Permeability and Retention (EPR) effect, allows for a more selective and potent anti-cancer activity in breast cancer models.[1][4][5][6]

Mechanism of Action

The enhanced anti-tumor efficacy of MC-DOXHZN is attributed to a multi-step process that leverages both nanoparticle-mediated delivery and pH-sensitive drug release.

  • Systemic Circulation and Tumor Accumulation: Following intravenous administration, the MC-DOXHZN nanoparticles exhibit prolonged circulation times. The nanoscale size of the particles allows them to preferentially accumulate in tumor tissues through the leaky vasculature, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[4][5][6]

  • Cellular Internalization: Once localized in the tumor, MC-DOXHZN nanoparticles are internalized by breast cancer cells via endocytosis.

  • pH-Triggered Doxorubicin Release: Inside the cancer cells, the nanoparticles are trafficked into acidic intracellular compartments such as endosomes and lysosomes. The low pH environment of these organelles triggers the hydrolysis of the hydrazone bond, leading to the release of active doxorubicin.[1][2][3][7]

  • Induction of Apoptosis: The released doxorubicin then exerts its cytotoxic effects primarily by intercalating into the DNA of cancer cells, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[8][9] This cascade of events leads to DNA damage and the activation of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspase-3 and caspase-9, ultimately resulting in cancer cell death.[8][9][10][11]

cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Intracellular Compartment (pH 5.0-6.5) cluster_3 Nucleus MC-DOXHZN_circ MC-DOXHZN Nanoparticle EPR EPR Effect MC-DOXHZN_circ->EPR Passive Targeting Tumor_Cell Breast Cancer Cell EPR->Tumor_Cell Accumulation Endosome Endosome/Lysosome Tumor_Cell->Endosome Endocytosis DOX Doxorubicin Endosome->DOX pH-triggered Release DNA_Damage DNA Damage & ROS Production DOX->DNA_Damage Nuclear Translocation Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of Action of MC-DOXHZN

Quantitative Data Summary

The following tables summarize representative data from preclinical studies in breast cancer xenograft models, comparing the efficacy and toxicity of MC-DOXHZN to free doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineMC-DOXHZN (µM)Free Doxorubicin (µM)
MCF-70.500.75
MDA-MB-2310.350.60

Data represents the concentration of the drug required to inhibit 50% of cell growth after 72 hours of treatment.

Table 2: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Final Tumor Volume (mm³)
Vehicle Control-01500 ± 250
Free Doxorubicin555675 ± 150
MC-DOXHZN585225 ± 75

Tumor growth inhibition was measured at the end of the study (Day 28) relative to the vehicle control group.[12]

Table 3: Systemic Toxicity Profile

Treatment GroupDose (mg/kg)Body Weight Loss (%)Cardiotoxicity Marker (cTnI ng/mL)
Vehicle Control-< 10.5 ± 0.1
Free Doxorubicin515 ± 35.2 ± 1.2
MC-DOXHZN54 ± 21.5 ± 0.5

Body weight loss and cardiac troponin I (cTnI) levels were assessed at the end of the treatment period to evaluate systemic toxicity and cardiotoxicity, respectively.[12]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.

Protocol 2: Breast Cancer Xenograft Model Establishment
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Preparation: Harvest MCF-7 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Protocol 3: Formulation and Administration of MC-DOXHZN
  • Reconstitution: Reconstitute the lyophilized MC-DOXHZN powder in sterile phosphate-buffered saline (PBS) to the desired concentration.

  • Administration: Administer MC-DOXHZN, free doxorubicin, or vehicle control (PBS) via intravenous (IV) injection into the tail vein.

  • Dosage and Schedule: A typical dosing schedule is 5 mg/kg administered once a week for four weeks.

Start Start Cell_Culture MCF-7 Cell Culture Start->Cell_Culture Xenograft Establish Xenograft Model Cell_Culture->Xenograft Randomization Randomize Mice Xenograft->Randomization Treatment IV Administration of MC-DOXHZN / Dox / Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Blood Collection Monitoring->Endpoint Analysis IHC & Toxicity Analysis Endpoint->Analysis End End Analysis->End

In Vivo Experimental Workflow

Protocol 4: In Vivo Efficacy and Toxicity Assessment
  • Tumor Volume Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate the volume.

  • Body Weight Monitoring: Record the body weight of each mouse twice a week as an indicator of systemic toxicity.

  • Survival Analysis: Monitor the mice daily and record survival.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

  • Sample Collection: Collect blood samples via cardiac puncture for toxicity analysis (e.g., cardiac troponin levels). Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry.

Protocol 5: Immunohistochemical Analysis of Tumor Tissues
  • Tissue Processing: Process the formalin-fixed tumors, embed them in paraffin, and section them into 4-µm thick slices.

  • Staining: Perform immunohistochemical staining for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Imaging and Analysis: Capture images of the stained tissue sections using a light microscope. Quantify the percentage of positive cells for each marker to assess the treatment effect on cell proliferation and apoptosis.

References

Protocol for Assessing the Cytotoxicity of MC-DOXHZN Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

Introduction

MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850), is an albumin-binding prodrug of the widely used chemotherapeutic agent Doxorubicin (B1662922).[1][2] It is designed to selectively release doxorubicin in the acidic tumor microenvironment, potentially enhancing its therapeutic index and reducing systemic toxicity, particularly cardiotoxicity.[2][3] this compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and repair.[1] This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4] This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound, including methods for evaluating cell viability, apoptosis, and cell cycle distribution.

Data Presentation

The following table summarizes reference IC50 values for Doxorubicin in various cancer cell lines. As this compound is a prodrug of Doxorubicin and has been shown to have similar toxicity in some cancer cell lines, these values can serve as a preliminary guide for determining appropriate concentration ranges for initial experiments.[1] It is imperative to experimentally determine the specific IC50 values for this compound in the cell lines of interest.

Cell LineCancer TypeDoxorubicin IC50 (µM)Incubation Time (hours)Assay
MCF-7Breast Adenocarcinoma1.2 - 2.548 - 72MTT
MDA-MB-231Breast AdenocarcinomaNot specifiedNot specifiedNot specified
HepG2Hepatocellular Carcinoma~1.324Resazurin reduction
A549Lung Carcinoma>2024MTT
HeLaCervical Carcinoma2.924MTT
NCI-H1299Non-small cell lung cancerSignificantly higher than other lines48 - 72Not specified

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium only) and vehicle control wells (if the compound is dissolved in a solvent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol is for quantifying the percentage of cells undergoing apoptosis following treatment with this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. Allow cells to attach overnight. Treat the cells with the desired concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Analysis: The cell population will be separated into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V+/PI-): Early apoptotic cells

    • Q4 (Annexin V-/PI-): Live cells The total percentage of apoptotic cells is the sum of early and late apoptotic populations.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for determining the effect of this compound on cell cycle progression. The DNA content of the cells is quantified using propidium iodide (PI) staining, which allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect the cell pellet by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content will be displayed as a histogram. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Mandatory Visualization

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis seed_viability Seed Cells in 96-well Plate treat_viability Treat with MC-DOXHZN HCl seed_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability mtt_assay Perform MTT Assay incubate_viability->mtt_assay read_viability Measure Absorbance mtt_assay->read_viability ic50 Determine IC50 read_viability->ic50 seed_apoptosis Seed Cells in 6-well Plate treat_apoptosis Treat with MC-DOXHZN HCl seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis flow_apoptosis Analyze by Flow Cytometry stain_apoptosis->flow_apoptosis quantify_apoptosis Quantify Apoptotic Cells flow_apoptosis->quantify_apoptosis seed_cellcycle Seed Cells in 6-well Plate treat_cellcycle Treat with MC-DOXHZN HCl seed_cellcycle->treat_cellcycle harvest_cellcycle Harvest & Fix Cells treat_cellcycle->harvest_cellcycle stain_cellcycle Stain with PI harvest_cellcycle->stain_cellcycle flow_cellcycle Analyze by Flow Cytometry stain_cellcycle->flow_cellcycle quantify_cellcycle Quantify Cell Cycle Phases flow_cellcycle->quantify_cellcycle

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway mc_doxhzn MC-DOXHZN HCl doxorubicin Doxorubicin mc_doxhzn->doxorubicin Acidic pH (Tumor Microenvironment) top2 DNA Topoisomerase II doxorubicin->top2 Inhibition dna_damage DNA Double-Strand Breaks top2->dna_damage Prevents re-ligation atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest bax Bax/Bak Activation p53->bax apoptosis Apoptosis cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Evaluating Doxorubicin Nanogels in Zebrafish Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing zebrafish tumor models for the preclinical evaluation of doorubicin nanogels. The protocols outlined below cover the essential experimental procedures, from the preparation of doxorubicin-loaded nanogels to the in vivo assessment of their efficacy and toxicity in a zebrafish xenograft model.

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cancer research and drug discovery. Its rapid development, optical transparency, and genetic tractability make it an ideal system for high-throughput screening of anti-cancer therapeutics. Zebrafish xenograft models, where human cancer cells are implanted into embryos or larvae, allow for the real-time visualization of tumor growth, metastasis, and the effects of drug candidates.

Doxorubicin (B1662922) is a potent anthracycline chemotherapeutic agent, but its clinical use is often limited by severe cardiotoxicity. Encapsulating doxorubicin into nanogels offers a promising strategy to improve its therapeutic index by enabling targeted delivery to tumor tissues and reducing off-target effects. This document details the application of zebrafish tumor models to assess the efficacy and safety of doxorubicin nanogels.

Data Presentation

Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanogels
ParameterValueReference
Average Particle Size (nm)226[1][2]
Polydispersity Index (PDI)0.3[1][2]
Zeta Potential (mV)+34[3]
Encapsulation Efficiency (%)~75[3]
Table 2: In Vivo Efficacy of Doxorubicin in Zebrafish Xenograft Model (Representative Data)
Treatment GroupTumor Area Reduction (%)Survival Rate (%)Reference
Control (PBS)095[4][5]
Free Doxorubicin45 ± 560[4][6]
Doxorubicin Nanogels65 ± 785[7]
Table 3: Cardiotoxicity Assessment of Doxorubicin in Zebrafish Embryos (Representative Data)
Treatment GroupHeart Rate (beats/min)Pericardial Edema (%)Reference
Control175 ± 105[8][9]
Free Doxorubicin (4.31 µmol/L)165 ± 480[8][9]
Doxorubicin Nanogels170 ± 815[8][9]

Experimental Protocols

Preparation of Doxorubicin-Loaded Chitosan-Based Nanogels

This protocol describes the preparation of doxorubicin-loaded nanogels using an ionic gelation method.[10][11]

Materials:

Procedure:

  • Prepare a 0.1% (w/v) chitosan solution in 1% (v/v) acetic acid.

  • Prepare a 0.04% (w/v) gellan gum solution in deionized water.

  • Filter both solutions through a 0.22 µm filter.

  • Add the chitosan solution slowly to the gellan gum solution under constant stirring at room temperature for 3 hours.

  • To load doxorubicin, dissolve it in the chitosan solution before adding it to the gellan gum solution.

  • Adjust the pH of the resulting mixture to 5.4.

  • Heat the mixture at 80°C for 20 minutes to form a homogenous nanogel dispersion.

  • Separate the doxorubicin-loaded nanogels by ultracentrifugation at 45,000 rpm for 35 minutes.

  • Resuspend the nanogel pellet in a 5% mannitol solution.

  • Lyophilize the dispersion to obtain a dry powder of doxorubicin nanogels.

Zebrafish Xenograft Tumor Model

This protocol outlines the procedure for establishing a tumor xenograft in zebrafish embryos.[12]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer cells) labeled with a fluorescent marker (e.g., GFP or DiI).

  • Zebrafish embryos (2 days post-fertilization, dpf).

  • Microinjection system (including microneedle, micromanipulator, and pico-spritzer).

  • Anesthetic (e.g., Tricaine).

  • E3 medium.

Procedure:

  • Culture and prepare a single-cell suspension of the fluorescently labeled cancer cells.

  • Anesthetize the 2 dpf zebrafish embryos.

  • Align the embryos in an injection mold.

  • Using the microinjection system, inject approximately 5 nL of the cell suspension (containing ~200 cells) into the yolk sac of each embryo.[13][14]

  • After injection, transfer the embryos to a 96-well plate with fresh E3 medium and incubate at 32°C.[13][14]

  • Image the embryos immediately after injection (Day 0) and at subsequent time points (e.g., Day 3) using a fluorescence microscope to monitor tumor formation and growth.[13][14]

Evaluation of Doxorubicin Nanogel Efficacy

This protocol describes how to assess the anti-tumor efficacy of doxorubicin nanogels in the zebrafish xenograft model.

Materials:

  • Zebrafish xenografts (prepared as in Protocol 3.2).

  • Free doxorubicin solution.

  • Doxorubicin nanogel suspension.

  • Control solution (e.g., PBS).

  • Fluorescence microscope with image analysis software.

Procedure:

  • At 1-day post-injection (dpi) of cancer cells, randomly divide the xenografts into treatment groups (Control, Free Doxorubicin, Doxorubicin Nanogels).

  • Administer the treatments by adding them directly to the embryo medium.

  • Incubate the embryos for the desired treatment period (e.g., 48 hours).

  • At the end of the treatment period, anesthetize the embryos and capture fluorescence images of the tumor mass.

  • Quantify the tumor area or volume using image analysis software (e.g., ImageJ/FIJI).[13] The percent change in tumor area can be calculated to assess tumor growth inhibition.[13][14]

  • Monitor the survival rate of the embryos in each treatment group daily.

Assessment of Cardiotoxicity

This protocol details the evaluation of doxorubicin-induced cardiotoxicity in zebrafish embryos.[8][9]

Materials:

  • Wild-type zebrafish embryos (6 hours post-fertilization, hpf).

  • Doxorubicin solutions of varying concentrations.

  • Stereomicroscope with a camera and video recording capabilities.

  • Image analysis software.

Procedure:

  • Expose 6 hpf zebrafish embryos to different concentrations of free doxorubicin or doxorubicin nanogels for 48 hours.

  • At 72 hpf, observe the embryos under a stereomicroscope for morphological changes, particularly pericardial edema.

  • Record videos of the heart to measure the heart rate.

  • Measure the distance between the sinus venosus and bulbus arteriosus (SV-BA) as an indicator of heart malformation.

  • Quantify the percentage of embryos exhibiting pericardial edema in each group.

Mandatory Visualizations

Doxorubicin_Signaling_Pathway Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Dox->ROS Generates DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II NFkB NF-κB Activation Dox->NFkB Cell_Membrane DNA_Damage DNA Damage ROS->DNA_Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Survival Cell Survival (Chemoresistance) NFkB->Cell_Survival

Caption: Doxorubicin's dual mechanism of action leading to apoptosis and potential chemoresistance.

Experimental_Workflow Nanogel_Prep 1. Doxorubicin Nanogel Preparation & Characterization Xenograft 2. Zebrafish Tumor Xenograft Model Creation Nanogel_Prep->Xenograft Treatment 3. Treatment Administration (Free Dox vs. Nanogel) Xenograft->Treatment Efficacy 4a. Efficacy Evaluation (Tumor Size, Survival) Treatment->Efficacy Toxicity 4b. Toxicity Assessment (Cardiotoxicity) Treatment->Toxicity Data_Analysis 5. Data Analysis & Interpretation Efficacy->Data_Analysis Toxicity->Data_Analysis

References

Application Notes and Protocols for MC-DOXHZN Hydrochloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of MC-DOXHZN hydrochloride, an acid-sensitive prodrug of doxorubicin (B1662922), and its application in advanced drug delivery systems. Detailed protocols for the formulation and characterization of this compound-loaded nanoparticles are also presented.

Introduction to this compound

This compound, also known as aldoxorubicin, is a derivative of the widely used chemotherapeutic agent doxorubicin.[1][2][3][4] It is designed as an albumin-binding prodrug with an acid-sensitive hydrazone linker.[1][2][3][4] This design allows for preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect and subsequent release of the active doxorubicin payload in the acidic tumor microenvironment or within the lysosomes of cancer cells.[2] A key advantage of this targeted delivery approach is the potential for reduced systemic toxicity, particularly cardiotoxicity, which is a major dose-limiting side effect of conventional doxorubicin.[2]

Chemical Properties:

PropertyValue
Synonyms (E/Z)-Aldoxorubicin hydrochloride, Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride
CAS Number 480998-12-7
Molecular Formula C₃₇H₄₃ClN₄O₁₃
Molecular Weight 787.21 g/mol
Mechanism of Action DNA Topoisomerase II Inhibitor

Drug Delivery Strategies

The acid-labile nature of the hydrazone bond in this compound makes it an excellent candidate for incorporation into various nanoparticle-based drug delivery systems. These systems can further enhance tumor targeting, improve pharmacokinetic profiles, and control the release of the active drug.

Nanoparticle Formulations

Several types of nanoparticles have been explored for the delivery of doxorubicin and its analogues, including:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of doxorubicin have shown reduced cardiotoxicity.

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles that offer sustained drug release.[5][6][7][8]

  • Albumin-based Nanoparticles: Leveraging the natural affinity of albumin for tumors, these nanoparticles can effectively deliver drugs to the tumor site.[1][2][9][10][11]

Quantitative Data on Doxorubicin-Loaded Nanoparticles:

The following table summarizes typical drug loading and encapsulation efficiencies for doxorubicin in various nanoparticle systems, which can serve as a reference for this compound formulations.

Nanoparticle SystemDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Doxorubicin-loaded PLGA Nanoparticles-~75%[5]
Doxorubicin-loaded PCL-PEG-PCL Polymeric Nanoparticles8.72 ± 0.57%86.71 ± 2.05%[12]
Doxorubicin-loaded Albumin Nanoparticles21.4 ± 0.70%76.9 ± 0.21%[10]
Doxorubicin-loaded LiposomesDrug/lipid ratio: 0.18-0.2>90%[13][14]
Doxorubicin-loaded Core-shell PLGA Nanoparticles->80%[8]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a modified nanoprecipitation method.[5]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 5% w/v)

  • Distilled water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA (e.g., 40 mg) and this compound in acetone to form a clear solution.

  • Add the polymer-drug solution drop-wise into a PVA aqueous solution while stirring magnetically at room temperature.

  • Continue stirring until the complete evaporation of the organic solvent (acetone).

  • Centrifuge the resulting nanoparticle suspension at high speed (e.g., 12,000 rpm) for 1 hour in a cooling centrifuge.

  • Discard the supernatant and redisperse the nanoparticle pellet in distilled water.

  • Repeat the centrifugation and redispersion steps three times to remove any free drug.

  • Finally, dry the nanoparticles using a vacuum drier.

Protocol 2: Formulation of this compound-Loaded Albumin Nanoparticles

This protocol outlines the preparation of this compound-loaded albumin nanoparticles by a coacervation method.[1][2]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • TRIS buffer (50 mmol/L, pH 7.4)

  • Polysorbate 80

  • Ethanol (B145695)

  • Ultrasonic cleaner

  • Nitrogen gas stream

Procedure:

  • Dissolve BSA (e.g., 25 mg) in 1 mL of TRIS buffer containing Polysorbate 80 (2% w/v).

  • Dissolve this compound in the BSA solution to a final concentration of, for example, 3 mg/mL.

  • Add ethanol dropwise to the solution under sonication in an ultrasonic cleaner at 60 °C for 1 hour to induce nanoparticle formation.

  • Once the nanosuspension is formed, evaporate the ethanol under a gentle stream of nitrogen gas.

Protocol 3: Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential of the nanoparticle suspension.

Encapsulation Efficiency and Drug Loading:

  • Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant containing the free drug.

  • Quantify the amount of free this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study
  • Disperse a known amount of this compound-loaded nanoparticles in release media with different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to simulate the acidic tumor microenvironment).

  • Incubate the samples at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Centrifuge the withdrawn sample to pellet the nanoparticles and analyze the supernatant for the concentration of released this compound using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time. Faster release is expected at the acidic pH due to the hydrolysis of the hydrazone linker.[13][14]

Signaling Pathways and Visualizations

This compound, as a prodrug of doxorubicin, is expected to affect similar intracellular signaling pathways. The primary mechanism of action is the inhibition of DNA topoisomerase II, leading to DNA damage and apoptosis. Additionally, studies have shown that doxorubicin can influence the JAK/STAT signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[15][16][17]

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_application Application prep Preparation of MC-DOXHZN-Polymer Solution nano Nanoprecipitation/ Coacervation prep->nano purify Purification by Centrifugation nano->purify dls DLS Analysis (Size & Zeta Potential) purify->dls hplc HPLC/UV-Vis for EE & DL purify->hplc release In Vitro Release Study purify->release invitro In Vitro Cell Studies release->invitro invivo In Vivo Animal Studies invitro->invivo

Caption: Workflow for the formulation and characterization of this compound-loaded nanoparticles.

JAK/STAT Signaling Pathway

G cluster_cell Cell Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene Target Gene Transcription nucleus->gene regulates dox Doxorubicin (from MC-DOXHZN) dox->jak inhibits dox->stat inhibits

Caption: Doxorubicin's potential inhibitory effect on the JAK/STAT signaling pathway.

Acid-Sensitive Release of Doxorubicin

G np MC-DOXHZN-Loaded Nanoparticle tumor_cell Tumor Cell np->tumor_cell targets endocytosis Endocytosis tumor_cell->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome forms release Hydrazone Linker Cleavage endosome->release triggers dox Doxorubicin (Active Drug) release->dox nucleus Nucleus dox->nucleus intercalates DNA apoptosis Apoptosis nucleus->apoptosis

Caption: Mechanism of acid-sensitive doxorubicin release from MC-DOXHZN-loaded nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: MC-DOXHZN Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for MC-DOXHZN hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful use of this compound in in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an albumin-binding prodrug of Doxorubicin (B1662922).[1][2] Doxorubicin is a well-characterized anticancer agent that functions primarily as a DNA topoisomerase II inhibitor.[1][2] By intercalating into DNA, it prevents the re-ligation of DNA strands during replication, leading to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[3][4][5][6][7] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[3][4][5] The hydrochloride salt form of MC-DOXHZN enhances its water solubility and stability.

Q2: What are the recommended starting formulations for in vivo administration of this compound?

A2: Two common formulations have been successfully used for in vivo studies. The choice of formulation may depend on the desired concentration, administration route, and the specific animal model.

  • Co-solvent Formulation: A mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Cyclodextrin Formulation: A solution utilizing a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD). A common preparation involves 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1]

Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.

Q3: My this compound solution is cloudy or has visible particles. What should I do?

A3: Cloudiness or the presence of particles indicates precipitation, which can lead to inaccurate dosing and potential toxicity. Refer to the "Troubleshooting Guide" for a step-by-step approach to address this issue. Common causes include exceeding the solubility limit, improper mixing, or temperature effects.

Q4: What are the potential side effects of the formulation vehicle itself?

A4: High concentrations of certain solvents can be toxic to animals. For instance, it is advisable to keep the final DMSO concentration low, especially in sensitive animal models.[8] Some cyclodextrins have been associated with renal toxicity at high doses.[9] It is crucial to include a vehicle-only control group in your experiments to assess any potential effects of the formulation itself.

Troubleshooting Guide: Solubility and Formulation Issues

This guide addresses common problems encountered when preparing this compound for in vivo experiments.

Problem Potential Cause Troubleshooting Steps & Recommendations
Precipitation or Cloudiness During Preparation 1. Incorrect order of solvent addition: Adding aqueous solutions too quickly to a concentrated DMSO stock can cause the compound to "crash out."2. Incomplete dissolution: The compound may not be fully dissolved in the initial solvent.3. Concentration exceeds solubility limit: The desired concentration may be too high for the chosen formulation.1. Follow the recommended order of addition: Always add the co-solvents (e.g., PEG300, Tween-80) to the DMSO stock before adding the aqueous component (saline). Add the aqueous solution slowly, preferably dropwise, while vortexing.[1]2. Ensure complete initial dissolution: Use gentle warming (e.g., 37°C water bath) and/or sonication to fully dissolve the this compound in DMSO before adding other components.[1]3. Start with a validated concentration: Begin with the recommended concentration of ≥ 2.08 mg/mL. If a higher concentration is required, perform small-scale pilot experiments to determine the solubility limit of your specific formulation.
Phase Separation (Oily Droplets Appear) Immiscible components: The formulation components may not be fully miscible at the prepared ratios or at the current temperature.- Ensure thorough mixing after the addition of each component.- Gentle warming of the solution can help improve miscibility.
Crystallization of the Compound Over Time Formulation instability: The solution may be supersaturated and unstable at room or storage temperature.- Prepare fresh solutions daily: It is highly recommended to prepare the final formulation immediately before each use.[1]- Proper storage of stock solutions: If a DMSO stock solution is prepared in advance, store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Variability in Experimental Results Inconsistent dosing due to precipitation: Undetected micro-precipitation can lead to variable concentrations of the administered drug.- Visual inspection: Before each injection, carefully inspect the solution against a light and dark background for any signs of precipitation.- Consider filtration: For co-solvent based formulations, filtering through a 0.22 µm syringe filter can remove undissolved particles. Note that this is not suitable for suspensions.

Data Presentation: Solubility of this compound

Solvent Concentration Notes
DMSO25 mg/mL (31.76 mM)Requires sonication. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1]
Water12.5 mg/mL (15.88 mM)Requires sonication, warming, and heating to 60°C.[1]
In Vivo Formulation 1 (Co-solvent) ≥ 2.08 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2 (Cyclodextrin) ≥ 2.08 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

Experimental Protocols

Protocol 1: Preparation of Co-solvent Formulation (1 mL at 2.08 mg/mL)

  • Prepare a stock solution of this compound in DMSO.

    • Dissolve 20.8 mg of this compound in 1 mL of fresh, anhydrous DMSO to create a 20.8 mg/mL stock solution.

    • Use sonication or gentle warming to ensure complete dissolution.

  • Prepare the formulation.

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 20.8 mg/mL this compound stock solution to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

  • Final Inspection.

    • Visually inspect the final solution to ensure it is clear and free of any precipitates before administration.

Protocol 2: Preparation of SBE-β-CD Formulation (1 mL at 2.08 mg/mL)

  • Prepare a 20% (w/v) SBE-β-CD solution in saline.

    • Dissolve 2 g of SBE-β-CD in 10 mL of sterile 0.9% saline.

    • Gentle heating (e.g., 37°C) and vortexing may be required to fully dissolve the SBE-β-CD.

  • Prepare a stock solution of this compound in DMSO.

    • Dissolve 20.8 mg of this compound in 1 mL of fresh, anhydrous DMSO to create a 20.8 mg/mL stock solution.

    • Use sonication or gentle warming to ensure complete dissolution.

  • Prepare the final formulation.

    • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • While vortexing, slowly add 100 µL of the 20.8 mg/mL this compound stock solution.

    • Continue to vortex until the solution is clear and homogeneous.

  • Final Inspection.

    • Visually inspect the final solution to ensure it is clear and free of any precipitates before administration.

Mandatory Visualizations

G cluster_formulation Troubleshooting Formulation Precipitation start Start: Need to prepare MC-DOXHZN HCl for in vivo prep_stock Prepare concentrated stock in DMSO start->prep_stock choose_form Choose Formulation: Co-solvent or Cyclodextrin? prep_stock->choose_form cosolvent Co-solvent Formulation: Add PEG300, then Tween-80 choose_form->cosolvent Co-solvent cyclodextrin Cyclodextrin Formulation: Prepare SBE-β-CD solution choose_form->cyclodextrin Cyclodextrin add_aqueous Slowly add aqueous component (Saline) with mixing cosolvent->add_aqueous cyclodextrin->add_aqueous check_clarity Is the solution clear? add_aqueous->check_clarity precipitate Precipitation observed check_clarity->precipitate No ready Solution is clear and ready for in vivo use check_clarity->ready Yes troubleshoot Troubleshoot: - Check order of addition - Gentle heat/sonication - Verify concentration precipitate->troubleshoot troubleshoot->add_aqueous

Caption: Workflow for preparing and troubleshooting this compound formulations.

G cluster_pathway MC-DOXHZN (Doxorubicin) Signaling Pathway mc_dox MC-DOXHZN HCl (Prodrug) dox Doxorubicin (Active Drug) mc_dox->dox Hydrolysis cell_mem Cell Membrane dox->cell_mem topo2 Topoisomerase II dox->topo2 Inhibits ros Reactive Oxygen Species (ROS) Generation dox->ros Induces dna Nuclear DNA topo2->dna Interacts with dna_damage DNA Double-Strand Breaks topo2->dna_damage Causes atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 apoptosis Apoptosis p53->apoptosis mito Mitochondrial Damage ros->mito mito->apoptosis

Caption: Simplified signaling pathway of MC-DOXHZN (Doxorubicin).

References

Preventing precipitation of MC-DOXHZN in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of MC-DOXHZN in aqueous solutions during laboratory experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with MC-DOXHZN precipitation.

Issue 1: Immediate Precipitation of MC-DOXHZN Upon Dilution of DMSO Stock in Aqueous Media

Question: I dissolved MC-DOXHZN in DMSO to create a stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?

Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like MC-DOXHZN. It occurs when the compound, which is soluble in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower. The immediate solvent exchange causes the compound to precipitate out of the solution.

Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution(s)
High Final Concentration The final concentration of MC-DOXHZN in the aqueous solution exceeds its solubility limit.Decrease the final working concentration of MC-DOXHZN. It is crucial to first determine the maximum soluble concentration by performing a solubility test in your specific aqueous medium.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media leads to a rapid and localized solvent exchange, causing immediate precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous media.[1] Add the stock solution dropwise while gently vortexing or swirling the media to ensure gradual and even dispersion.
Low Temperature of Media The solubility of many compounds, including MC-DOXHZN, decreases at lower temperatures.Always use pre-warmed (37°C) aqueous solutions or cell culture media for dilutions.[1]
High Final DMSO Concentration While DMSO aids in initial dissolution, a high final concentration in the aqueous solution can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution in DMSO.

Issue 2: Delayed Precipitation of MC-DOXHZN in Aqueous Solution

Question: My MC-DOXHZN solution appears clear initially, but after a few hours or upon storage at 4°C or 37°C, I observe a cloudy or crystalline precipitate. What is causing this delayed precipitation?

Answer: Delayed precipitation can be caused by several factors related to the stability of the supersaturated solution or changes in the solution's properties over time.

Potential CauseExplanationRecommended Solution(s)
Metastable Supersaturated Solution You may have created a supersaturated solution that is thermodynamically unstable. Over time, the excess solute will crystallize out of the solution.Consider using a lower final concentration of MC-DOXHZN that is well within its solubility limit in the specific aqueous medium.
pH Shift in Media In cell culture, cellular metabolism can cause a decrease in the pH of the medium over time. MC-DOXHZN's hydrazone linker is acid-sensitive, and a drop in pH can lead to its cleavage and the release of doxorubicin (B1662922), which has different solubility properties.[2]Monitor the pH of your cell culture medium. If a significant drop in pH is observed, consider using a buffering agent or refreshing the medium more frequently.
Interaction with Media Components MC-DOXHZN may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes over time.[1]If possible, test the solubility and stability of MC-DOXHZN in different basal media formulations to identify a more compatible option.
Temperature Fluctuations Repeated warming and cooling of the solution can promote precipitation, especially if the solution is near its saturation point.Prepare fresh solutions for each experiment and avoid repeated temperature cycles. If storage is necessary, store at a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is MC-DOXHZN and why is its solubility a concern?

A1: MC-DOXHZN, also known as aldoxorubicin, is a prodrug of the chemotherapeutic agent doxorubicin.[2] It is designed with an acid-sensitive hydrazone linker that is intended to release doxorubicin in the acidic environment of tumors.[2] Like many complex organic molecules, MC-DOXHZN has limited aqueous solubility, which can lead to precipitation during the preparation of solutions for in vitro and in vivo experiments.

Q2: What is the recommended solvent for preparing a stock solution of MC-DOXHZN?

A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of MC-DOXHZN. The solubility of MC-DOXHZN hydrochloride in DMSO is approximately 25 mg/mL with the aid of ultrasonication.[3]

Q3: Can I dissolve MC-DOXHZN directly in water or PBS?

A3: The solubility of this compound in water is approximately 12.5 mg/mL, but this requires ultrasonication and heating to 60°C.[3] Direct dissolution in water or PBS at room temperature to high concentrations is not recommended due to the risk of incomplete dissolution and precipitation. Solutions of MC-DOXHZN are also noted to be unstable and should be freshly prepared.[4]

Q4: How does pH affect the stability and solubility of MC-DOXHZN?

Q5: Are there any formulation strategies to improve the aqueous solubility of MC-DOXHZN?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility and prevent the precipitation of MC-DOXHZN. These include the use of co-solvents and cyclodextrins. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

SolventConcentrationConditions
DMSO25 mg/mL (31.76 mM)Requires ultrasonication.[3]
Water12.5 mg/mL (15.88 mM)Requires ultrasonication and heating to 60°C.[3]

Experimental Protocols

Protocol 1: Preparation of MC-DOXHZN Solution using a Co-solvent System for in vivo Studies

This protocol is adapted from a general method for preparing poorly soluble compounds for administration to laboratory animals.

Materials:

  • This compound powder

  • DMSO (anhydrous/low water content)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonicator (optional)

Procedure:

  • Prepare a Stock Solution in DMSO: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[3] Use ultrasonication if necessary to ensure complete dissolution. The solution should be clear.

  • Add Co-solvents Sequentially: In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock solution (e.g., for every 100 µL of DMSO stock, add 400 µL of PEG300).[3]

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 0.5 volumes of Tween-80 (e.g., for every 100 µL of DMSO stock, add 50 µL of Tween-80).[3]

  • Mix thoroughly by vortexing until the solution is clear.

  • Final Dilution with Saline: Slowly add 4.5 volumes of sterile saline to the mixture (e.g., for every 100 µL of DMSO stock, add 450 µL of saline).[3] Add the saline dropwise while continuously vortexing to prevent precipitation.

  • The final formulation will have a solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. It is recommended to use this formulation on the same day it is prepared.

Protocol 2: Preparation of MC-DOXHZN Solution using a Cyclodextrin-Based Formulation for in vivo Studies

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the solubility of MC-DOXHZN.

Materials:

  • This compound powder

  • DMSO (anhydrous/low water content)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare the Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Stir until the SBE-β-CD is completely dissolved.

  • Prepare a Stock Solution in DMSO: As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]

  • Final Formulation: In a sterile tube, add 9 volumes of the 20% SBE-β-CD in saline solution (e.g., 900 µL).

  • While vortexing, slowly add 1 volume of the MC-DOXHZN DMSO stock solution (e.g., 100 µL).[3]

  • Continue to mix until the solution is clear.

  • The final formulation will contain 10% DMSO in 20% SBE-β-CD in saline.[3]

  • Visually inspect the final solution for clarity. Prepare this formulation fresh before use.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Method cluster_final Final Formulation stock_prep Dissolve MC-DOXHZN in DMSO add_peg Add PEG300 stock_prep->add_peg 1. Start Co-solvent Path mix_cd Mix DMSO stock with SBE-β-CD solution stock_prep->mix_cd 2. Start Cyclodextrin Path add_tween Add Tween-80 add_peg->add_tween add_saline_co Add Saline add_tween->add_saline_co final_solution Clear Solution for Experiment add_saline_co->final_solution prep_cd Prepare SBE-β-CD in Saline prep_cd->mix_cd mix_cd->final_solution

Caption: Workflow for preparing MC-DOXHZN solutions.

ph_dependent_release cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) mc_doxhzn_stable MC-DOXHZN (Stable) mc_doxhzn_unstable MC-DOXHZN mc_doxhzn_stable->mc_doxhzn_unstable Accumulation in Tumor doxorubicin Doxorubicin (Active Drug) mc_doxhzn_unstable->doxorubicin Acid-catalyzed hydrazone cleavage

Caption: pH-dependent release of doxorubicin from MC-DOXHZN.

References

MC-DOXHZN hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with MC-DOXHZN hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an albumin-binding prodrug of Doxorubicin.[1][2] It is designed with an acid-sensitive hydrazone linker.[1][3] Under the acidic conditions often found in the tumor microenvironment or within cellular lysosomes, this linker is cleaved, releasing the active cytotoxic agent, Doxorubicin. Doxorubicin then exerts its anti-cancer effect by inhibiting DNA topoisomerase II.[3]

Diagram: Mechanism of Action

MC-DOXHZN_hydrochloride This compound (Prodrug) Acidic_Environment Acidic Environment (e.g., Tumor Microenvironment, Lysosome) MC-DOXHZN_hydrochloride->Acidic_Environment Acid-sensitive cleavage Doxorubicin Doxorubicin (Active Drug) Acidic_Environment->Doxorubicin Releases Topoisomerase_II DNA Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II Cell_Death Cancer Cell Death Topoisomerase_II->Cell_Death Start Inconsistent Potency Observed Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Prep_Fresh Prepare Fresh Solutions Check_Storage->Prep_Fresh Aliquot_Stock Use Aliquots to Avoid Freeze-Thaw Cycles Prep_Fresh->Aliquot_Stock Minimize_Time Minimize Incubation Time in Neutral Buffer Aliquot_Stock->Minimize_Time Check_Medium Evaluate Cell Culture Medium Components Minimize_Time->Check_Medium Assess_Cells Consider Cell Line- Specific Factors Check_Medium->Assess_Cells Re-evaluate Re-run Experiment Assess_Cells->Re-evaluate Start This compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acidic Hydrolysis Stress_Conditions->Acid Alkali Alkaline Hydrolysis Stress_Conditions->Alkali Oxidation Oxidative Degradation Stress_Conditions->Oxidation Thermal Thermal Stress Stress_Conditions->Thermal Photo Photolytic Stress Stress_Conditions->Photo Sampling Collect Samples at Time Intervals Acid->Sampling Alkali->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability- Indicating HPLC Sampling->Analysis Results Quantify Parent Compound and Degradation Products Analysis->Results

References

Technical Support Center: Troubleshooting Inconsistent Results with Aldoxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aldoxorubicin (B1662850). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in vitro experiments with this targeted doxorubicin (B1662922) conjugate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is aldoxorubicin and how does it differ from doxorubicin?

Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin.[1][2] It is specifically the (6-maleimidocaproyl) hydrazone of doxorubicin. This chemical modification involves attaching doxorubicin to an acid-sensitive linker.[2] The key difference in its mechanism of action is that after intravenous administration, aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[1][3] This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[3] Once in the acidic microenvironment of the tumor or within the endosomes/lysosomes of cancer cells, the acid-sensitive linker is cleaved, releasing free doxorubicin to exert its cytotoxic effects.[1][3] This targeted delivery is designed to increase the concentration of the active drug at the tumor site while minimizing systemic exposure and associated toxicities, particularly cardiotoxicity, which is a major concern with conventional doxorubicin.[2]

Q2: Why am I seeing lower than expected cytotoxicity in my in vitro experiments?

Several factors could contribute to lower than expected cytotoxicity:

  • Insufficient Albumin: Aldoxorubicin's primary mechanism of cellular uptake in vivo is through albumin binding. In standard in vitro cell culture, the concentration of bovine serum albumin (BSA) in fetal bovine serum (FBS) may not be sufficient or have the same binding characteristics as human serum albumin (HSA). Consider supplementing your culture medium with HSA.

  • Suboptimal pH for Cleavage: The release of doxorubicin from aldoxorubicin is pH-dependent, occurring more efficiently in acidic environments (pH ~5.0-6.5) that mimic the endosomal/lysosomal compartments or the tumor microenvironment.[3][4] Standard cell culture medium is typically buffered to a physiological pH of ~7.4, which may not be acidic enough for efficient cleavage of the linker.[1][4]

  • Short Incubation Time: As a prodrug, aldoxorubicin requires time for cellular uptake, cleavage of the linker, and release of active doxorubicin. Short incubation times may not be sufficient to observe the full cytotoxic effect.

  • Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to doxorubicin. This can be due to various mechanisms, including increased drug efflux, altered topoisomerase II activity, or enhanced DNA repair mechanisms.

Q3: How should I prepare and store aldoxorubicin for in vitro use?

Proper handling and storage are crucial for maintaining the integrity and activity of aldoxorubicin.

  • Storage: Aldoxorubicin hydrochloride should be stored at -20°C for long-term stability (≥ 4 years).

  • Reconstitution: For creating a stock solution, it is advisable to use a non-aqueous solvent like DMSO. Once reconstituted, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. It is important to note that aldoxorubicin has poor solubility at physiological pH and is more soluble in acidic conditions.[5] However, preparing it in an acidic solution for an extended period before adding it to the cells could lead to premature cleavage of the linker. Therefore, it is recommended to make the final dilution in the cell culture medium immediately before use.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Recommended Action
Inconsistent Albumin Concentration Ensure a consistent source and concentration of serum (e.g., FBS) in your cell culture medium. For more controlled experiments, consider using serum-free media supplemented with a standardized concentration of bovine serum albumin (BSA) or human serum albumin (HSA).
Fluctuations in Cell Culture pH Monitor the pH of your cell culture medium regularly. Ensure that the CO2 levels in your incubator are stable. For experiments investigating pH-dependent effects, use appropriate buffering systems.
Cell Passage Number and Health Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. Regularly monitor cell morphology and viability.
Inconsistent Drug Preparation Prepare fresh dilutions of aldoxorubicin from a single-use aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Aldoxorubicin Appears Less Potent Than Doxorubicin in a Standard Cytotoxicity Assay
Potential Cause Recommended Action
Assay Duration Too Short As a prodrug, aldoxorubicin requires time for cellular uptake and conversion to doxorubicin. Extend the incubation time of your cytotoxicity assay (e.g., to 72 hours or longer) to allow for the release of the active compound.
Lack of Acidic Environment for Cleavage Standard cell culture conditions (pH 7.4) are not optimal for the acid-labile linker in aldoxorubicin. While altering the bulk media pH can be toxic to cells, the intracellular cleavage within endosomes and lysosomes is the primary intended mechanism. Ensure your assay duration is long enough for this process to occur.
Cellular Uptake Mechanisms The uptake of albumin-bound aldoxorubicin may be slower or less efficient in certain cell lines compared to the direct diffusion of free doxorubicin.

Quantitative Data

Table 1: Reported IC50 Values of Aldoxorubicin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
RenCaRenal Cell Carcinoma1[6]
MCF-7Breast Cancer1.1[6]
LXFL 529Lung Cancer0.5[6]
C26Colon Carcinoma6.43[4]
MIA PaCa-2Pancreatic Cancer1.41[4]

Note: IC50 values can vary depending on the experimental conditions, including incubation time and assay method.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for Aldoxorubicin

This protocol provides a general framework for assessing the cytotoxicity of aldoxorubicin in a 96-well plate format using a standard viability assay (e.g., MTT, XTT, or CellTiter-Glo).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (containing serum with albumin)

  • Aldoxorubicin hydrochloride

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom cell culture plates

  • Cell viability assay reagent (e.g., MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation:

    • Prepare a stock solution of aldoxorubicin in DMSO (e.g., 10 mM). Store in single-use aliquots at -20°C.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the aldoxorubicin stock solution in complete cell culture medium to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of aldoxorubicin to the respective wells.

    • Include appropriate controls:

      • Vehicle control (medium with the same final concentration of DMSO).

      • Positive control (a known cytotoxic agent).

      • Negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assay (MTT Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the aldoxorubicin concentration to determine the IC50 value.

Visualizations

Signaling Pathway of Released Doxorubicin

Doxorubicin_Pathway Figure 1. Signaling Pathway of Released Doxorubicin cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldoxorubicin-Albumin Aldoxorubicin-Albumin Doxorubicin Doxorubicin Aldoxorubicin-Albumin->Doxorubicin Acidic pH (Endosome/Lysosome) ROS ROS Doxorubicin->ROS Mitochondrial Interaction DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA_Damage ROS->DNA_Damage Mitochondrion Mitochondrion ROS->Mitochondrion Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Apaf-1 Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Forms Cytochrome_c Cytochrome_c Cytochrome_c->Apaf-1 Apoptosome->Caspase-9 Activates DNA->DNA_Damage Topoisomerase_II->DNA_Damage p53 p53 DNA_Damage->p53 Activation p53->Apoptosis Mitochondrion->Cytochrome_c Release

Figure 1. Signaling Pathway of Released Doxorubicin.

Experimental Workflow for Aldoxorubicin Cytotoxicity Assay

Aldoxorubicin_Workflow Figure 2. Experimental Workflow for Aldoxorubicin cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Drug_Prep 2. Prepare Aldoxorubicin Stock and Dilutions Treatment 4. Treat Cells with Aldoxorubicin Drug_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Viability_Assay 6. Perform Viability Assay Incubation->Viability_Assay Data_Analysis 7. Analyze Data and Determine IC50 Viability_Assay->Data_Analysis

Figure 2. Experimental Workflow for Aldoxorubicin.

Troubleshooting Logic for Inconsistent Aldoxorubicin Results

Troubleshooting_Logic Figure 3. Troubleshooting Inconsistent Results Start Inconsistent Results Check_Reagents Reagents & Preparation OK? Start->Check_Reagents Check_Protocol Protocol Followed Correctly? Check_Reagents->Check_Protocol Yes Fix_Reagents Prepare Fresh Reagents & Aliquots Check_Reagents->Fix_Reagents No Check_Cells Cell Health & Passage OK? Check_Protocol->Check_Cells Yes Fix_Protocol Review & Standardize Protocol Check_Protocol->Fix_Protocol No Review_Data Data Analysis Correct? Check_Cells->Review_Data Yes Fix_Cells Use Low Passage Cells & Monitor Health Check_Cells->Fix_Cells No Fix_Data Re-analyze Data & Check Calculations Review_Data->Fix_Data No Consult_Expert Consult Senior Researcher Review_Data->Consult_Expert Yes Fix_Reagents->Start Fix_Protocol->Start Fix_Cells->Start Fix_Data->Start

Figure 3. Troubleshooting Inconsistent Results.

References

Optimizing pH for doxorubicin release from hydrazone linker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for experiments involving the pH-sensitive release of doxorubicin (B1662922) (DOX) from hydrazone linkers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using a hydrazone linker for doxorubicin delivery?

A1: The hydrazone linker is an acid-labile bond designed for pH-sensitive drug delivery. It remains stable at the physiological pH of blood (~7.4), preventing premature release of the cytotoxic drug during circulation.[][2] Upon reaching the acidic microenvironment of a tumor or after being internalized by cancer cells into acidic compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), the hydrazone bond is rapidly hydrolyzed.[][2][3] This cleavage releases the active doxorubicin directly at the target site, enhancing its therapeutic efficacy while minimizing systemic toxicity.[4][5]

Q2: What is the chemical mechanism of pH-triggered hydrazone bond cleavage?

A2: The acid-catalyzed hydrolysis of a hydrazone bond is a multi-step process. First, the imine nitrogen of the hydrazone is protonated in the acidic environment. This is followed by a nucleophilic attack by a water molecule at the imine carbon. This sequence leads to the formation of an unstable tetrahedral carbinolamine intermediate, which then decomposes, cleaving the C-N bond and releasing the free drug (doxorubicin) and the linker-carrier component.[3][6]

Q3: What is the optimal pH range for efficient doxorubicin release?

A3: The optimal pH for doxorubicin release from a hydrazone linker is in the acidic range, typically between pH 4.5 and 6.5.[] Experimental data consistently show a significantly higher rate of release at pH ~5.0-5.5 compared to physiological pH 7.4.[5][7][8][9] For example, some systems show over 80-90% drug release at pH 5.0-5.5 within 40-48 hours, while exhibiting less than 10-15% release at pH 7.4 in the same timeframe.[][7]

Q4: How does the structure of the linker affect release kinetics?

A4: The chemical structure of the molecules forming the hydrazone bond significantly influences its stability and hydrolysis rate.[6][10] For instance, hydrazones formed from aromatic aldehydes tend to be more stable against acidic hydrolysis compared to those derived from aliphatic aldehydes.[10] Electron-donating groups adjacent to the hydrazone can facilitate the initial protonation step, thereby increasing the rate of hydrolysis.[6][10] This allows for the fine-tuning of release kinetics by modifying the linker's chemical design.

Quantitative Data Summary

The following table summarizes typical in vitro release data for doxorubicin from various hydrazone-linked nanocarrier systems, highlighting the pH-dependent nature of the release.

Nanocarrier SystempHTime (hours)Cumulative DOX Release (%)Reference
PMLA-based Nanoconjugate5.03~50%[7]
5.040>80%[7]
7.440~10%[7]
Pentablock Copolymer5.0168 (7 days)~89%[9]
7.4168 (7 days)~29%[9]
Carbon Dots (C-dots-HBA-dox)5.548~75%[8][11]
7.448<40%[8][11]
mPEG-PH-PLLA Nanoparticles5.024~80%[12]
7.424<40%[12]

Diagrams and Workflows

Caption: Mechanism of Acid-Catalyzed Hydrazone Hydrolysis.

experimental_workflow Experimental Workflow for In Vitro DOX Release Study prep_conjugate 1. Prepare DOX-Hydrazone Conjugate Solution setup_dialysis 3. Load Conjugate into Dialysis Device (e.g., MWCO 3.5-10 kDa) prep_conjugate->setup_dialysis prep_buffers 2. Prepare Release Media (e.g., PBS at pH 7.4 & Acetate Buffer at pH 5.0) prep_buffers->setup_dialysis incubation 4. Incubate at 37°C with Constant Shaking setup_dialysis->incubation sampling 5. Collect Aliquots from Release Medium at Predetermined Time Points incubation->sampling analysis 6. Quantify Released DOX (HPLC or Fluorimetry) sampling->analysis calculation 7. Calculate Cumulative % Release vs. Time analysis->calculation

Caption: Experimental Workflow for In Vitro DOX Release Study.

Troubleshooting Guide

Q: My doxorubicin release at acidic pH is much slower than expected. What are the possible causes?

A: Slow release at the target acidic pH can stem from several factors. Use the following decision tree to diagnose the issue.

troubleshooting_slow_release Troubleshooting: Slow DOX Release at Acidic pH start Problem: Slow Release at Target pH (e.g., 5.0) check_pH Is the pH of your release buffer accurate? start->check_pH check_temp Is the incubation temperature stable at 37°C? check_pH->check_temp Yes recalibrate Action: Recalibrate pH meter and prepare fresh buffer. check_pH->recalibrate No check_linker What is the linker structure? check_temp->check_linker Yes verify_incubator Action: Verify incubator temperature. check_temp->verify_incubator No check_aggregation Is the conjugate aggregating in the release medium? check_linker->check_aggregation Unsure linker_arom Aromatic hydrazones are more stable. Consider redesigning the linker if kinetics are too slow. check_linker->linker_arom Aromatic linker_aliph Aliphatic hydrazones are less stable. This is unlikely to be the cause. check_linker->linker_aliph Aliphatic check_solubility Action: Assess conjugate solubility. Modify buffer with surfactants or re-evaluate formulation. check_aggregation->check_solubility Yes end_node Problem Resolved/Understood check_aggregation->end_node No recalibrate->end_node verify_incubator->end_node linker_arom->end_node linker_aliph->end_node check_solubility->end_node

Caption: Troubleshooting: Slow DOX Release at Acidic pH.

Q: I am observing significant "burst release" or premature drug release at pH 7.4. How can I minimize this?

A: Premature release at neutral pH compromises the system's stability and can lead to off-target toxicity.

  • Check for Unconjugated DOX: Ensure that purification methods (e.g., dialysis, size exclusion chromatography) after synthesis were sufficient to remove all non-covalently bound doxorubicin.[7] A burst release is often due to physically adsorbed or electrostatically bound drug rather than cleavage of the hydrazone bond.[7]

  • Linker Stability: The hydrazone bond itself has some susceptibility to hydrolysis even at neutral pH, though it is much slower.[6][7] If instability is high, consider synthesizing a more stable linker, for example, by using an aromatic aldehyde derivative which is known to form more robust hydrazones.[10]

  • Assay Conditions: Ensure your in vitro release assay (e.g., dialysis method) is properly set up. The molecular weight cut-off (MWCO) of the dialysis membrane should be large enough to allow free DOX to pass through but small enough to retain the conjugate.[8][13]

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-Hydrazone Conjugate

This protocol is a generalized procedure for conjugating doxorubicin to a carrier molecule containing a hydrazide group.

  • Dissolve Carrier: Dissolve the hydrazide-functionalized carrier (e.g., polymer, nanoparticle) in an appropriate anhydrous solvent (e.g., Methanol or DMF).

  • Dissolve Doxorubicin: In a separate vial, dissolve doxorubicin hydrochloride (DOX·HCl) in the same anhydrous solvent. Add a slight molar excess of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl.

  • Reaction: Add the doxorubicin solution to the carrier solution. Add a catalytic amount of acid (e.g., a few drops of trifluoroacetic acid or acetic acid) to promote the formation of the hydrazone bond.[9][14]

  • Incubation: Stir the reaction mixture at room temperature for 5 to 48 hours, protected from light.[7][13][14]

  • Purification: Purify the resulting conjugate to remove unreacted doxorubicin and other reagents. This is typically done by extensive dialysis (e.g., MWCO 3.5 kDa) against a methanol/water mixture, gradually transitioning to pure water or PBS, followed by lyophilization.[5][13]

  • Characterization: Confirm the conjugation and determine the drug loading content using UV-Vis spectrophotometry or fluorescence spectroscopy by measuring the absorbance or emission of doxorubicin.

Protocol 2: In Vitro pH-Dependent Drug Release Study

This protocol describes a standard dialysis-based method for measuring the release of DOX over time.

  • Prepare Buffers: Prepare at least two release media:

    • Physiological pH: Phosphate-buffered saline (PBS) at pH 7.4.

    • Acidic pH: Acetate buffer (e.g., 0.1 M) or PBS adjusted to pH 5.0.[5][7]

  • Prepare Samples: Accurately weigh and dissolve the lyophilized DOX-conjugate in a known volume of PBS (pH 7.4) to create a stock solution.

  • Setup Dialysis:

    • Transfer a precise volume (e.g., 1-2 mL) of the conjugate stock solution into a dialysis bag or cassette with an appropriate MWCO (e.g., 3.5 kDa to 10 kDa).[5][8]

    • Immerse the sealed dialysis bag into a larger container with a known volume (e.g., 30-50 mL) of the release buffer (either pH 7.4 or pH 5.0).[8][15]

  • Incubation: Place the entire setup in an incubator at 37°C with continuous gentle shaking or stirring.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed buffer to maintain sink conditions.[5]

  • Quantification: Analyze the concentration of doxorubicin in the collected samples using either:

    • Fluorescence Spectroscopy: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for doxorubicin. This is often preferred for its high sensitivity at low concentrations.[5]

    • UV-Vis Spectrophotometry: Measure the absorbance at ~480 nm.[8][15]

    • HPLC: For highest accuracy and to separate DOX from any potential degradation products.[7]

  • Calculation: Create a calibration curve using known concentrations of free doxorubicin. Use this curve to determine the DOX concentration in your samples. Calculate the cumulative percentage of drug released at each time point relative to the total amount of DOX initially loaded in the dialysis bag.

References

Technical Support Center: Overcoming Doxorubicin Resistance with MC-DOXHZN

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MC-DOXHZN (also known as Aldoxorubicin). Our goal is to facilitate seamless experimentation and data interpretation when investigating the efficacy of MC-DOXHZN in overcoming doxorubicin (B1662922) resistance.

Frequently Asked Questions (FAQs)

Q1: What is MC-DOXHZN and how does it work to overcome doxorubicin resistance?

A1: MC-DOXHZN is an albumin-binding prodrug of the chemotherapeutic agent doxorubicin.[1][2][3][4][5][6] It is designed to address doxorubicin resistance and reduce its cardiotoxicity. The core of its mechanism lies in an acid-sensitive hydrazone linker that connects doxorubicin to a maleimidocaproyl (MC) moiety.[7] This linker is stable at the physiological pH of blood (around 7.4) but is cleaved under the acidic conditions typically found in the tumor microenvironment and within cellular compartments like endosomes and lysosomes.[8][9] This targeted release of doxorubicin within the tumor allows for higher local concentrations of the active drug, potentially bypassing the drug efflux pumps that are a common mechanism of doxorubicin resistance in cancer cells.

Q2: What is the proposed mechanism of action for MC-DOXHZN?

A2: The proposed mechanism of action for MC-DOXHZN follows a multi-step process:

  • Administration and Albumin Binding: Following administration, MC-DOXHZN rapidly binds to circulating endogenous albumin via the maleimidocaproyl linker.[7]

  • Tumor Accumulation: Albumin naturally accumulates in tumors due to the enhanced permeability and retention (EPR) effect.[7] This leads to a higher concentration of the albumin-bound MC-DOXHZN in the tumor tissue compared to healthy tissues.

  • Acid-Mediated Cleavage: The acidic environment of the tumor causes the hydrazone linker to be cleaved.[7]

  • Doxorubicin Release: This cleavage releases free doxorubicin directly at the tumor site, where it can then exert its cytotoxic effects.[7]

Q3: What are the key advantages of using MC-DOXHZN over free doxorubicin?

A3: The primary advantages of MC-DOXHZN include:

  • Targeted Drug Delivery: Preferential accumulation in tumor tissue.[7]

  • Reduced Systemic Toxicity: Lower exposure of healthy tissues, particularly the heart, to free doxorubicin, which is known for its cardiotoxicity.[9][10]

  • Overcoming Drug Resistance: By releasing doxorubicin within the tumor, it may circumvent efflux pumps that contribute to multidrug resistance.[3]

  • Higher Tolerable Doses: The targeted nature of MC-DOXHZN may allow for the administration of higher effective doses of doxorubicin compared to the free drug.[10]

Q4: Has MC-DOXHZN been approved for clinical use?

A4: As of May 2025, aldoxorubicin (B1662850) (MC-DOXHZN) has not been approved by the FDA for the treatment of cancer.[7] While it has undergone clinical trials, including a Phase III trial for soft-tissue sarcomas, the results did not meet the primary endpoint for progression-free survival.[7][11]

Troubleshooting Guide

Issue 1: Premature Cleavage or Instability of MC-DOXHZN in Control Experiments

  • Question: I am observing significant doxorubicin release from MC-DOXHZN at physiological pH (7.4) in my in vitro experiments. What could be the cause?

  • Answer:

    • Hydrazone Linker Instability: While designed to be stable at pH 7.4, hydrazone linkers can exhibit some degree of hydrolysis. The stability is influenced by the chemical structure of both the hydrazine (B178648) and the carbonyl precursor.[8] Aromatic hydrazones are generally more stable than aliphatic ones.[8] It is crucial to have a baseline understanding of the specific linker's stability in your experimental setup.

    • Solution Purity: Ensure the purity of your MC-DOXHZN sample. Contaminants could potentially catalyze the cleavage of the hydrazone bond.

    • Storage Conditions: MC-DOXHZN solutions are noted to be unstable. It is recommended to prepare fresh solutions for each experiment or purchase small, pre-packaged sizes and repackage upon receipt.[3] Store the compound as a powder at -20°C for long-term stability.[5]

Issue 2: Inconsistent or Low Drug Release at Acidic pH

  • Question: My experiments are showing variable or lower-than-expected doxorubicin release from MC-DOXHZN at acidic pH (e.g., pH 5.5). What should I check?

  • Answer:

    • pH Accuracy: Verify the pH of your release buffer with a calibrated pH meter. Even small deviations in pH can significantly impact the rate of hydrazone bond cleavage.

    • Buffer Composition: The composition of your buffer could influence the release kinetics. It is advisable to use standard buffers such as acetate (B1210297) or citrate (B86180) buffers for acidic pH release studies and to maintain consistency across experiments.

    • Incubation Time: The cleavage of the hydrazone bond is time-dependent. Ensure that you are incubating for a sufficient duration to observe significant release. Refer to literature for typical release profiles.

    • Formulation Issues: If you have formulated MC-DOXHZN into nanoparticles or other delivery systems, the polymer matrix or other components could be hindering the access of the acidic environment to the hydrazone linker.

Issue 3: Difficulty in Establishing a Doxorubicin-Resistant Cell Line

  • Question: I am trying to generate a doxorubicin-resistant cancer cell line to test the efficacy of MC-DOXHZN, but I am struggling to achieve a stable resistant phenotype. What is the recommended procedure?

  • Answer:

    • Gradual Dose Escalation: The most common method is to culture the cancer cells in the presence of gradually increasing concentrations of doxorubicin.

    • Initial IC50 Determination: First, determine the IC50 (the concentration of a drug that gives half-maximal inhibitory response) of doxorubicin for your parental cell line.[12]

    • Chronic Exposure: Begin by treating the cells with their IC50 concentration for a few days in a serum-free medium.[12] After this initial treatment, wash the cells and continue to culture them in a normal medium containing 10% FBS.[12] Repeat this cycle for several passages.[12]

    • Patience is Key: This process of inducing stable drug resistance can take a significant amount of time, often 4 to 6 months.[12]

    • Passage Number: It is beneficial to use a parental cell line with a low passage number, as cells with high passage numbers can exhibit changes in morphology, proliferation, and protein expression.[12]

Issue 4: Low Efficacy of MC-DOXHZN in Doxorubicin-Resistant Cells

  • Question: I am not observing a significant improvement in cytotoxicity with MC-DOXHZN compared to free doxorubicin in my resistant cell line. What could be the underlying reasons?

  • Answer:

    • Mechanism of Resistance: The efficacy of MC-DOXHZN is dependent on the specific mechanism of doxorubicin resistance in your cell line. If the resistance is primarily due to altered drug targets or enhanced DNA repair mechanisms, rather than increased drug efflux, the benefit of targeted delivery might be less pronounced.

    • Intracellular pH: The cleavage of the hydrazone bond relies on an acidic intracellular environment (e.g., in endosomes or lysosomes). Some resistant cell lines may have altered intracellular pH regulation, which could affect the release of doxorubicin from MC-DOXHZN.

    • Cellular Uptake: Ensure that the albumin-MC-DOXHZN conjugate is being efficiently taken up by the cancer cells. You can assess this using fluorescently labeled albumin or by measuring intracellular doxorubicin concentrations.

Quantitative Data Summary

Table 1: Stability of Hydrazone Linkers

Linker TypeConditionHalf-life (t½)Reference
Phenylketone-derived hydrazoneHuman and mouse plasma~2 days[13]
Silyl ether-based linkerHuman plasma>7 days[13]
Valine-citrulline peptide linkerBuffer incubation (10 days)<2% MMAE loss[1]
[(WR)8WKβA]-Dox conjugate25% human serum~6 hours[14]

Table 2: Doxorubicin Release from MC-DOXHZN Conjugates

Conjugate/FormulationpHTime% Doxorubicin ReleasedReference
[(WR)8WKβA]-Dox conjugateIntracellular72 hours~100%[14]

Detailed Experimental Protocols

Protocol 1: In Vitro Doxorubicin Release from MC-DOXHZN

  • Materials:

    • MC-DOXHZN

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetate buffer, pH 5.5

    • Dialysis tubing (e.g., 1 kDa MWCO)

    • HPLC system with a fluorescence detector

  • Procedure:

    • Prepare a stock solution of MC-DOXHZN in a suitable solvent (e.g., DMSO).

    • Accurately dilute the stock solution into the release buffers (pH 7.4 and pH 5.5) to a final concentration of 1 mg/mL.

    • Transfer 1 mL of each solution into separate dialysis tubes.

    • Place each dialysis tube into a beaker containing 100 mL of the corresponding release buffer.

    • Incubate the beakers at 37°C with gentle stirring.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 1 mL aliquot from the buffer outside the dialysis tube and replace it with 1 mL of fresh buffer.

    • Analyze the collected samples by HPLC to quantify the amount of released doxorubicin.

Protocol 2: Cell Viability Assay in Doxorubicin-Resistant Cells

  • Materials:

    • Parental and doxorubicin-resistant cancer cell lines

    • Complete cell culture medium

    • MC-DOXHZN and free doxorubicin

    • 96-well plates

    • MTT or other cell viability reagent

  • Procedure:

    • Seed the parental and resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of MC-DOXHZN and free doxorubicin in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 3: Antibody-MC-DOXHZN Conjugation

  • Materials:

    • Monoclonal antibody (mAb)

    • MC-DOXHZN

    • Reducing agent (e.g., DTT or TCEP)

    • Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5)

    • Quenching reagent (e.g., N-acetylcysteine)

    • Size-exclusion chromatography (SEC) column

  • Procedure:

    • Reduce the antibody by incubating it with the reducing agent to expose the hinge region sulfhydryl groups. The molar ratio of the reducing agent to the antibody will determine the number of available conjugation sites.

    • Remove the excess reducing agent using a desalting column.

    • Immediately add MC-DOXHZN to the reduced antibody at a specific molar ratio.

    • Allow the conjugation reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-2 hours).

    • Quench the reaction by adding an excess of the quenching reagent to cap any unreacted maleimide (B117702) groups.

    • Purify the antibody-drug conjugate (ADC) from unconjugated drug and other reactants using SEC.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and binding affinity.

Visualizations

MC-DOXHZN Mechanism of Action cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) MC-DOXHZN MC-DOXHZN Albumin Albumin MC-DOXHZN->Albumin Binds to Cys34 Albumin-MC-DOXHZN Albumin-MC-DOXHZN (Stable Conjugate) Albumin->Albumin-MC-DOXHZN Tumor_Cell Tumor Cell Albumin-MC-DOXHZN->Tumor_Cell EPR Effect Endosome Endosome/ Lysosome (pH < 6.0) Tumor_Cell->Endosome Endocytosis Doxorubicin Free Doxorubicin Endosome->Doxorubicin Hydrazone Cleavage DNA_Damage DNA Damage & Apoptosis Doxorubicin->DNA_Damage

Caption: Mechanism of action of MC-DOXHZN.

Experimental Workflow for MC-DOXHZN Efficacy Testing cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Culture Parental & Dox-Resistant Cancer Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Prep Prepare MC-DOXHZN & Free Doxorubicin Solutions Treatment_Step Treat Cells with Serial Dilutions of Drugs Drug_Prep->Treatment_Step Seeding->Treatment_Step Incubation Incubate for 72 hours Treatment_Step->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc Comparison Compare Efficacy in Parental vs. Resistant Cells IC50_Calc->Comparison

Caption: Workflow for testing MC-DOXHZN efficacy.

References

Technical Support Center: Minimizing Off-Target Toxicity of MC-DOXHZN Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MC-DOXHZN hydrochloride (also known as aldoxorubicin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target toxicity of this compound in experimental settings.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during your research with this compound.

Q1: What is this compound and how does its mechanism of action relate to its toxicity profile?

A1: this compound is an albumin-binding prodrug of the well-known chemotherapeutic agent, doxorubicin (B1662922).[1][2] As a prodrug, it is designed to be largely inactive until it reaches the acidic environment of tumor tissues, where it releases its active component, doxorubicin. Doxorubicin then exerts its anticancer effects primarily by inhibiting DNA topoisomerase II.[1][2] The rationale behind this prodrug strategy is to increase the concentration of the cytotoxic agent at the tumor site while minimizing its exposure to healthy tissues, thereby reducing systemic off-target toxicities.

Q2: What are the primary off-target toxicities observed with this compound in clinical studies?

A2: Clinical trial data for aldoxorubicin (B1662850) (this compound) have indicated a toxicity profile that, while generally manageable, includes specific adverse events. The most commonly reported grade 3 or higher adverse events are neutropenia (a decrease in a type of white blood cell) and anemia (a decrease in red blood cells).[3] Importantly, clinically significant cardiac, renal, or hepatic toxicities were not observed in a pivotal Phase 3 trial.[3]

Q3: How does the cardiac toxicity of this compound compare to that of standard doxorubicin?

A3: A key advantage of this compound is its improved cardiac safety profile compared to conventional doxorubicin.[4][5] While doxorubicin is well-known for its dose-dependent cardiotoxicity, studies with aldoxorubicin have shown no evidence of clinically significant effects on heart muscle, even at cumulative doses far exceeding those safely achievable with doxorubicin.[3][6] Phase II and III studies have indicated a favorable cardiotoxicity profile for aldoxorubicin versus doxorubicin, although subclinical cardiac effects were noted in a small number of patients.[4][5]

Q4: My cells in culture are showing high levels of toxicity even at low concentrations of this compound. What could be the issue?

A4: While this compound is designed for targeted activation in acidic tumor microenvironments, in vitro systems may not fully replicate these conditions. Several factors could contribute to high toxicity in cell culture:

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to doxorubicin. It is crucial to consult the literature for established IC50 values for your specific cell line.

  • Prodrug Activation: The pH of your cell culture medium could influence the rate of conversion of this compound to doxorubicin.

  • Experimental Duration: Longer incubation times will naturally lead to increased cell death. Consider a time-course experiment to determine the optimal exposure duration.

Q5: What strategies can I employ in my experiments to mitigate the off-target effects of the released doxorubicin?

A5: Since the active component is doxorubicin, strategies to reduce its toxicity are relevant. Consider the following approaches:

  • Co-treatment with Antioxidants: Doxorubicin-induced cardiotoxicity is strongly linked to the generation of reactive oxygen species (ROS). Co-administration of antioxidants like N-acetylcysteine (NAC) or resveratrol (B1683913) may help to mitigate this oxidative stress.[7]

  • Use of Cardioprotective Agents: Dexrazoxane is a clinically approved agent for preventing doxorubicin-induced cardiotoxicity.[1] It acts by chelating iron, thereby reducing the formation of ROS in the myocardium.[1]

  • Dose Optimization: The most direct way to reduce toxicity is to carefully titrate the concentration of this compound to the lowest effective dose for your experimental goals.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials comparing aldoxorubicin (this compound) and doxorubicin.

Table 1: Comparison of Adverse Events in a Phase 3 Trial of Aldoxorubicin

Adverse Event (Grade 3 or higher)Aldoxorubicin ArmInvestigator's Choice Arm
Neutropenia Most commonNot specified
Anemia CommonNot specified
Hypertension Not reportedOccurred in patients receiving Votrient® (pazopanib)
Overall Grade 3+ Adverse Events 61%46%

Data from a pivotal Phase 3 trial in patients with second-line soft tissue sarcomas.[3]

Table 2: Pharmacokinetic Parameters of Aldoxorubicin and Released Doxorubicin

ParameterAldoxorubicin (350 mg/m²)Doxorubicin (from Aldoxorubicin)
Mean Half-life (t½) 20.1–21.1 hoursNot specified
Mean Volume of Distribution (Vd) 3.96–4.08 L/m²Not specified
Mean Clearance Rate (CL) 0.136–0.152 L/h/m²Not specified
Median Time to Peak Plasma Concentration (tmax) 1.00 hour0.68 hours

Data from a pharmacokinetic study in patients with advanced solid tumors.[6]

Key Experimental Protocols

Protocol 1: In Vitro Assessment of Cytotoxicity (MTT Assay)

This protocol provides a method for determining the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.

  • Treatment: Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Assessment of Cardiotoxicity in a Co-culture Model

This protocol outlines a method to evaluate the potential cardiotoxic effects of this compound using a co-culture of cardiomyocytes and cancer cells.

  • Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and a cancer cell line of interest separately.

  • Co-culture Setup: Establish a co-culture system, for example, by seeding cancer cells in transwell inserts placed above a monolayer of hiPSC-CMs.

  • Treatment: Add this compound to the cancer cell compartment at various concentrations. Include doxorubicin as a positive control and a vehicle control.

  • Cardiomyocyte Viability: After the desired incubation period, assess the viability of the hiPSC-CMs using a live/dead staining assay (e.g., calcein-AM/ethidium homodimer-1).

  • Functional Assessment: Monitor the beating frequency and contractility of the hiPSC-CMs using video microscopy and appropriate analysis software.

  • Biochemical Markers: Collect the supernatant from the cardiomyocyte layer to measure the release of cardiac-specific biomarkers such as cardiac troponin.

Visualizations

Doxorubicin_Cardiotoxicity_Pathway Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria Intercalates into mtDNA TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates DNA Nuclear & Mitochondrial DNA ROS->DNA Oxidative damage Apoptosis Apoptosis ROS->Apoptosis DNADamage DNA Damage TopoisomeraseII->DNADamage Causes double- strand breaks DNADamage->Apoptosis CardiomyocyteDysfunction Cardiomyocyte Dysfunction Apoptosis->CardiomyocyteDysfunction

Caption: Proposed signaling pathway of doxorubicin-induced cardiotoxicity.

Experimental_Workflow_Toxicity_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Cell Line Selection (e.g., Cancer cells, Cardiomyocytes) DoseResponse Dose-Response Assay (e.g., MTT, LDH) CellCulture->DoseResponse MechanismAssay Mechanistic Assays (e.g., ROS, Apoptosis) DoseResponse->MechanismAssay DataAnalysis Data Analysis & Interpretation MechanismAssay->DataAnalysis AnimalModel Animal Model Selection (e.g., Tumor Xenograft) Treatment Treatment with MC-DOXHZN vs. Doxorubicin AnimalModel->Treatment ToxicityMonitoring Toxicity Monitoring (e.g., Body weight, Blood counts) Treatment->ToxicityMonitoring Histopathology Histopathological Analysis (e.g., Heart, Liver) ToxicityMonitoring->Histopathology Histopathology->DataAnalysis

Caption: Experimental workflow for assessing the toxicity of this compound.

References

Technical Support Center: Best Practices for Doxorubicin Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with doxorubicin (B1662922) (DOX) prodrugs. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing doxorubicin prodrugs? A1: Doxorubicin is a highly effective anticancer agent, but its clinical use is limited by severe side effects, most notably dose-dependent cardiotoxicity.[1][2] Prodrug strategies aim to mitigate this toxicity by rendering the drug inactive until it reaches the target tumor site.[2][3] This approach can improve the drug's physicochemical properties, reduce premature leakage, and enhance its pharmacokinetic and pharmacodynamic profiles.[4]

Q2: What are the common activation mechanisms for doxorubicin prodrugs? A2: Doxorubicin prodrugs are designed to be activated by specific triggers within the tumor microenvironment (TME) or by external stimuli. Common mechanisms include:

  • Enzymatic Cleavage: Utilizing enzymes that are overexpressed in tumors, such as prostate-specific antigen (PSA), cathepsin B, or beta-lactamase.[5][6][7]

  • pH-Sensitivity: Exploiting the acidic environment of tumors (pH ~6.5-6.8) or endosomes (~pH 5.0) to trigger cleavage of acid-sensitive linkers like hydrazones.[8][9]

  • Redox-Responsiveness: Taking advantage of the higher concentration of reducing agents like glutathione (B108866) (GSH) in tumor cells to cleave disulfide bonds.[1][10]

  • External Stimuli: Using light (photolysis) or X-rays to achieve spatiotemporal control over drug activation.[4][11]

Q3: What is a self-assembling prodrug and what are its advantages? A3: A self-assembling prodrug is an amphiphilic molecule, often created by conjugating hydrophobic doxorubicin to a hydrophilic polymer like PEG.[12] These molecules can spontaneously form nanoparticles or micelles in an aqueous solution.[13][14] The key advantages include a high drug loading capacity, enhanced stability, and the ability to minimize the use of inactive carrier materials.[10][13]

Q4: How does PEGylation benefit doxorubicin prodrug nanoassemblies? A4: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains, is a common strategy to address the low stability of some nanoassemblies under physiological conditions.[3] It creates a hydrophilic shell that prevents aggregation and can prolong the circulation time of the nanoparticles in the bloodstream, leading to enhanced tumor accumulation.[3][15][16]

Troubleshooting Guides

Problem 1: Low Cytotoxicity of the Prodrug Compared to Free Doxorubicin

  • Question: My doxorubicin prodrug shows significantly lower activity in vitro than the parent drug, even after accounting for the linker. What could be wrong?

  • Answer:

    • Inefficient Prodrug Activation: The primary reason for low cytotoxicity is often the failure to release the active doxorubicin. Verify that the activation trigger is present and effective in your cell culture model. For example, if your prodrug is enzyme-activated, confirm that your cell line expresses sufficient levels of the target enzyme.[5][17]

    • Poor Cellular Uptake: The prodrug's chemical modifications may hinder its ability to cross the cell membrane. Analyze cellular uptake using fluorescence microscopy or flow cytometry, taking advantage of doxorubicin's intrinsic fluorescence.[1][14]

    • Drug Efflux: The prodrug itself might be a substrate for P-glycoprotein (P-gp) or other efflux pumps, preventing it from reaching its intracellular target. Some studies have shown that certain prodrug formulations can bypass P-gp-mediated efflux.[12]

    • Stability of the Linker: The linker connecting doxorubicin to the pro-moiety may be too stable under the experimental conditions, preventing cleavage. Re-evaluate the linker chemistry and its cleavage kinetics.

Problem 2: Poor Stability and Aggregation of Prodrug Nanoassemblies

  • Question: My self-assembled doxorubicin prodrug nanoparticles are unstable in physiological buffer or cell culture media, leading to aggregation and precipitation. How can I improve their stability?

  • Answer:

    • Optimize Molecular Design: The stability of nanoassemblies is highly dependent on the molecular structure of the prodrug. For instance, using longer fatty alcohol chains in the hydrophobic portion can improve stability.[1][16][18]

    • Incorporate PEGylation: As mentioned in the FAQ, PEGylation is a standard and effective method to improve the colloidal stability of nanoparticles.[3]

    • Control the Assembly Process: The method of preparation, such as nanoprecipitation, can influence the final particle size and stability. Ensure the process is controlled and reproducible.[3][9]

    • Characterize Thoroughly: Use Dynamic Light Scattering (DLS) to monitor particle size and Polydispersity Index (PDI) over time in relevant buffers (e.g., PBS, cell culture media) to quantitatively assess stability.[1][10]

Problem 3: Premature Drug Release During Systemic Circulation

  • Question: My in vivo studies show high systemic toxicity, suggesting the prodrug is releasing doxorubicin before it reaches the tumor. How can I fix this?

  • Answer:

    • Strengthen the Linker: The linker may be too labile and susceptible to cleavage by plasma enzymes or hydrolysis in the bloodstream. Consider a more robust linker that is highly specific to the tumor microenvironment trigger.

    • Improve Nanoassembly Stability: If using a nano-formulation, premature disassembly can lead to drug release. Enhancing the stability of the nanoparticle core can help sequester the drug until it reaches the target site.[1][16]

    • Evaluate Plasma Stability: Conduct an in vitro plasma stability assay. Incubate the prodrug in human or mouse plasma and measure the release of free doxorubicin over time using HPLC.[19][20] This will confirm if premature cleavage is the issue.

    • Pharmacokinetic Analysis: Detailed pharmacokinetic studies are crucial. A short half-life of the prodrug and a rapid appearance of free doxorubicin in the plasma would confirm premature release.[5][20][21]

Quantitative Data Summary

The following tables summarize key quantitative data from various doxorubicin prodrug studies, providing a basis for comparison.

Table 1: Physicochemical Properties of Doxorubicin Prodrug Formulations

Prodrug FormulationDrug Loading Content (wt%)Particle Size (nm)Reference
PEG–disulfide–DOX Micelles37.1%~100 nm (increases with DTT)[10]
Nanoassembled DOX Prodrug~40%~80 nm[13]
Dextran-DOX (DOXDT) Micelles23.6%~32.4 nm[9]
N-DOX-TOS Nanoparticles34%~250 nm[14]
PEG-DOX Nanoparticles~46%~125 nm[12]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineCompoundIC50 ValueFold DifferenceReference
A549 Human Lung CancerFree DOX1.2 µM-[11]
A549 Human Lung CancerDOX-PCB Prodrug250 µM>200x less toxic[11]
H2981 Lung AdenocarcinomaFree DOXNot specified-[17]
H2981 Lung AdenocarcinomaDoxorubicin-phenoxyacetamideNot specified>1000x less toxic[17]
GL261 GlioblastomaFree DOXC12349 nM-[8]
GL261 GlioblastomaDOXC12-LNCCL Hydrogel86 nM~4x more toxic[8]

Table 3: Pharmacokinetic Parameters

CompoundHalf-life (T₁/₂)Area Under Curve (AUC)Key FindingReference
Cephalosporin-DOX (C-Dox)Not specified>320-fold greater than DOXProdrug is significantly less toxic despite higher systemic exposure.[5][22]
IPBA-Dox (Albumin-binding)17.5 h (β-phase)~10-fold higher than DOXAlbumin binding significantly prolongs circulation.[20][21]
DSSC16 NanoassembliesNot specified14.2-fold higher than controlEnhanced tumor accumulation and prolonged circulation.[3][16]

Experimental Protocols

Protocol 1: Synthesis of a Lipophilic Doxorubicin Prodrug (DOX-Palmitic Acid)

This protocol describes the synthesis of a pH-sensitive doxorubicin prodrug using a hydrazone linker, adapted from published methods.[15]

  • Reaction Setup: In a round-bottom flask protected from light, dissolve doxorubicin hydrochloride and palmitic acid hydrazide in anhydrous methanol.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid or glacial acetic acid to the solution.[8][23]

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 18-24 hours.[8][23]

  • Purification:

  • Characterization:

    • Confirm the purity and identity of the final product using Thin Layer Chromatography (TLC), ¹H-NMR spectroscopy, and Mass Spectrometry (MS).[15][20][24]

Protocol 2: Preparation of Self-Assembled Prodrug Micelles

This protocol outlines a common method for preparing micelles from an amphiphilic DOX prodrug.[9][15]

  • Film Dispersion Method:

    • Dissolve the lipophilic/amphiphilic DOX prodrug (e.g., DOX-PA) and a stabilizing agent (e.g., DSPE-PEG) in a suitable organic solvent (e.g., chloroform (B151607) or methanol) in a round-bottom flask.[15]

    • Remove the organic solvent under vacuum using a rotary evaporator to form a thin film on the flask wall.

    • Hydrate the film with an aqueous solution (e.g., water, PBS, or saline) by rotating the flask at a temperature above the lipid transition temperature.

  • Nanoprecipitation Method:

    • Dissolve the DOX prodrug in a water-miscible organic solvent like tetrahydrofuran (B95107) (THF) or DMF.[1][9]

    • Slowly add this solution dropwise into water or PBS while stirring vigorously or sonicating.[9]

    • The prodrug will precipitate, forming nanoassemblies.

  • Purification: Dialyze the resulting micelle solution against water or PBS for 24-48 hours using a dialysis membrane (e.g., 3.5-10 kDa MWCO) to remove the organic solvent and any non-encapsulated drug.[9][25]

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Observe the morphology using Transmission Electron Microscopy (TEM).[1][14]

    • Determine the drug loading and encapsulation efficiency using UV-Vis or fluorescence spectroscopy after disrupting the micelles with a suitable solvent.[15]

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis method to simulate drug release under different conditions.[10]

  • Sample Preparation: Place a known concentration of the DOX prodrug formulation (e.g., 1 mL) into a dialysis bag (e.g., MWCO 10,000 Da).[25]

  • Dialysis: Submerge the sealed bag into a larger volume of release buffer (e.g., 100 mL) in a beaker with constant stirring at 37°C.

  • Test Conditions:

    • Physiological Condition: Use PBS at pH 7.4 to simulate blood circulation.

    • Tumor Microenvironment: Use buffers simulating tumor conditions, such as PBS at pH 5.0 (for endosomal release) or PBS at pH 7.4 containing 10 mM dithiothreitol (B142953) (DTT) to simulate the reductive environment of cancer cells.[10]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of released doxorubicin in the collected samples using a UV-Vis spectrophotometer or a fluorescence plate reader. Calculate the cumulative release percentage over time.

Visualizations

Below are diagrams generated using Graphviz to illustrate key concepts and workflows relevant to doxorubicin prodrug research.

Doxorubicin_Signaling_Pathway DOX Doxorubicin (DOX) Membrane Cell Membrane Nucleus Nucleus DOX->Nucleus Enters Cell ROS Reactive Oxygen Species (ROS) Generation DOX->ROS Induces DNA DNA Intercalation Nucleus->DNA TopoII Topoisomerase II Inhibition Nucleus->TopoII DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB p53 p53 Activation DSB->p53 Damage Cellular Damage ROS->Damage Damage->p53 Caspase Caspase Cascade Activation p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis Prodrug_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Evaluation Synthesis 1. Prodrug Synthesis (e.g., DOX + Linker) Purification 2. Purification (e.g., Column Chromatography) Synthesis->Purification Structure 3. Structural Analysis (NMR, Mass Spec) Purification->Structure Assembly 4. Nano-assembly (if applicable) Structure->Assembly PhysChem 5. Physicochemical (DLS, TEM) Assembly->PhysChem InVitro 6. In Vitro Testing (Release, Cytotoxicity) PhysChem->InVitro InVivo 7. In Vivo Testing (PK, Efficacy, Toxicity) InVitro->InVivo Troubleshooting_Workflow Start Problem: Prodrug shows low in vitro cytotoxicity Q1 Is the activation trigger present and sufficient in the cell model? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the prodrug being taken up by the cells? A1_Yes->Q2 Fix1 Solution: Use a cell line with high enzyme expression or add external trigger. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the linker too stable under assay conditions? A2_Yes->Q3 Fix2 Solution: Modify prodrug to improve uptake or use a nano-carrier. A2_No->Fix2 Fix3 Solution: Re-design linker for faster cleavage kinetics. Q3->Fix3

References

Validation & Comparative

A Head-to-Head Battle: MC-DOXHZN Hydrochloride vs. Doxorubicin in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, doxorubicin (B1662922) has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant dose-limiting toxicities, particularly cardiotoxicity. This has spurred the development of next-generation anthracyclines, such as MC-DOXHZN hydrochloride (also known as aldoxorubicin (B1662850) or INNO-206), a prodrug of doxorubicin designed for enhanced tumor targeting and an improved safety profile. This guide provides a comprehensive comparison of the in vitro cytotoxicity of this compound and doxorubicin, supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary

This compound is an albumin-binding prodrug of doxorubicin that leverages an acid-sensitive linker to facilitate targeted drug release within the acidic microenvironment of tumors.[1][2] This targeted delivery mechanism aims to increase the therapeutic index of doxorubicin by maximizing its concentration at the tumor site while minimizing systemic exposure and associated side effects. Experimental evidence from in vitro cytotoxicity assays demonstrates that the cytotoxic potency of this compound, when bound to albumin, is comparable to that of free doxorubicin in certain cancer cell lines.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (HSA-INNO-206) and doxorubicin in two human pancreatic carcinoma cell lines, as determined by a standard cytotoxicity assay. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (nM)
DoxorubicinAsPC-1240 ± 50
HSA-INNO-206 (MC-DOXHZN HCl)AsPC-1270 ± 50
DoxorubicinMIA PaCa-2100 ± 20
HSA-INNO-206 (MC-DOXHZN HCl)MIA PaCa-2110 ± 10

Mechanism of Action: A Tale of Two Pathways

While both compounds ultimately exert their cytotoxic effects through the action of doxorubicin, their initial mechanisms of cellular uptake and drug release differ significantly.

Doxorubicin enters cells primarily through passive diffusion and transporter-mediated uptake. Once inside, it intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][4]

This compound , on the other hand, is designed to circulate in the bloodstream bound to albumin.[5] This complex is preferentially taken up by tumor cells through mechanisms such as the enhanced permeability and retention (EPR) effect and albumin-specific receptors.[5][6] Inside the acidic environment of the tumor cell's endosomes and lysosomes, the acid-sensitive hydrazone linker is cleaved, releasing doxorubicin to carry out its cytotoxic functions.[5][6]

Comparative Mechanism of Action cluster_dox Doxorubicin cluster_mc This compound dox Doxorubicin dox_uptake Passive Diffusion & Transporter-Mediated Uptake dox->dox_uptake dox_dna DNA Intercalation & Topoisomerase II Inhibition dox_uptake->dox_dna dox_ros ROS Generation dox_uptake->dox_ros dox_apoptosis Apoptosis dox_dna->dox_apoptosis dox_ros->dox_apoptosis mc MC-DOXHZN HCl mc_albumin Binds to Albumin mc->mc_albumin mc_uptake Tumor-Targeted Uptake (EPR Effect, etc.) mc_albumin->mc_uptake mc_release Acid-Catalyzed Doxorubicin Release mc_uptake->mc_release mc_dox Doxorubicin mc_release->mc_dox mc_dna DNA Intercalation & Topoisomerase II Inhibition mc_dox->mc_dna mc_ros ROS Generation mc_dox->mc_ros mc_apoptosis Apoptosis mc_dna->mc_apoptosis mc_ros->mc_apoptosis

Figure 1. Comparative Mechanism of Action

Signaling Pathways to Apoptosis

The cytotoxic effects of doxorubicin, whether delivered directly or via this compound, converge on the activation of apoptotic signaling pathways. Key pathways involved include the p53-mediated pathway and the intrinsic (mitochondrial) pathway. Doxorubicin-induced DNA damage activates p53, which in turn can trigger the expression of pro-apoptotic proteins like Bax and Puma.[7][8] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, culminating in programmed cell death.[9]

Doxorubicin-Induced Apoptosis Signaling dox Doxorubicin dna_damage DNA Damage dox->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Puma Upregulation p53->bax mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis SRB Cytotoxicity Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Drug Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 fix Fix with TCA incubate2->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize with Tris Base wash2->solubilize read Read Absorbance at 515 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

References

Aldoxorubicin: A Comparative Analysis of Efficacy Against Doxorubicin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aldoxorubicin's efficacy against its parent compound, doxorubicin (B1662922), and other doxorubicin derivatives. The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development professionals.

Executive Summary

Aldoxorubicin (B1662850), a prodrug of doxorubicin, is designed for targeted delivery to tumor tissues, aiming to enhance efficacy and reduce off-target toxicity, particularly cardiotoxicity. Clinical trials, primarily in soft tissue sarcoma, have demonstrated that aldoxorubicin can achieve superior progression-free survival and overall response rates compared to doxorubicin. While direct comparative data with other doxorubicin derivatives like liposomal doxorubicin, epirubicin (B1671505), and idarubicin (B193468) are limited, this guide synthesizes available information to draw meaningful comparisons in terms of efficacy, safety, and mechanism of action.

Mechanism of Action: A Targeted Approach

Aldoxorubicin's design incorporates a linker that covalently binds to the cysteine-34 residue of circulating serum albumin. This albumin-bound form preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment of the tumor then cleaves the acid-labile linker, releasing doxorubicin directly at the tumor site. This targeted delivery mechanism allows for the administration of higher equivalent doses of doxorubicin compared to the conventional formulation, potentially leading to improved antitumor activity and a more favorable safety profile.[1][2]

In contrast, conventional doxorubicin and its other derivatives are distributed more systemically, leading to greater exposure of healthy tissues, most notably the heart, to the cytotoxic effects of the drug.[3]

cluster_bloodstream Bloodstream (Neutral pH) cluster_tumor Tumor Microenvironment (Acidic pH) cluster_cell Tumor Cell A Aldoxorubicin (intravenous infusion) B Binds to Serum Albumin (Cysteine-34) A->B Rapidly C Albumin-Aldoxorubicin Conjugate B->C D Accumulation via EPR Effect C->D E Acid-Labile Linker Cleavage D->E F Doxorubicin Release E->F G Cellular Uptake F->G H DNA Intercalation & Topoisomerase II Inhibition G->H I Apoptosis H->I

Figure 1: Aldoxorubicin's Mechanism of Action.

Preclinical Efficacy

Preclinical studies in various human cancer xenograft models have consistently demonstrated the superior antitumor activity of aldoxorubicin compared to doxorubicin.[1] In these models, aldoxorubicin treatment resulted in significant tumor growth delay and, in some cases, complete tumor regression, which was not observed with equivalent doses of doxorubicin.[4] The enhanced efficacy is attributed to the higher intratumoral concentration of doxorubicin achieved through the targeted delivery of aldoxorubicin.[4]

Parameter Aldoxorubicin Doxorubicin Reference
Tumor Growth Inhibition SuperiorStandard[1][4]
Intratumoral Drug Concentration Significantly HigherLower[4]
Toxicity ReducedHigher[1]

Clinical Efficacy: Aldoxorubicin vs. Doxorubicin in Soft Tissue Sarcoma

The most robust clinical evidence for aldoxorubicin's efficacy comes from a Phase IIb randomized clinical trial (NCT01514188) in patients with advanced, unresectable, or metastatic soft tissue sarcoma (STS).[5] This study directly compared the efficacy and safety of aldoxorubicin with doxorubicin as a first-line treatment.

Parameter Aldoxorubicin (n=83) Doxorubicin (n=40) P-value Reference
Median Progression-Free Survival (PFS) 5.6 months2.7 months0.02[5]
Overall Response Rate (ORR) 25%0%<0.001[5]
Median Overall Survival (OS) 15.8 months14.3 months0.21[5]
Grade 3/4 Neutropenia 29%12%-[5]
Grade 3/4 Febrile Neutropenia 14%18%-[5]
Clinically Significant Cardiotoxicity Not ObservedObserved in some patients-[5]

A subsequent Phase 3 trial in patients with relapsed or refractory STS showed a progression-free survival benefit for aldoxorubicin over investigator's choice of therapy, although it did not meet its primary endpoint of overall survival improvement in the entire study population.[2]

Comparison with Other Doxorubicin Derivatives

Liposomal Doxorubicin

Liposomal formulations of doxorubicin, such as Doxil®/Caelyx®, were developed to reduce the cardiotoxicity of conventional doxorubicin.[6] While successful in reducing cardiac events, clinical trials have generally shown that the efficacy of liposomal doxorubicin is comparable, but not superior, to conventional doxorubicin in various cancers.[6][7]

Epirubicin

Epirubicin is a stereoisomer of doxorubicin with a similar mechanism of action but a different toxicity profile, generally considered to be less cardiotoxic.[8] In soft tissue sarcoma, clinical trials comparing epirubicin to doxorubicin at equimolar doses found no significant difference in efficacy, with some studies suggesting a slightly lower response rate for epirubicin.[9][10][11][12]

Idarubicin

Idarubicin is a more lipophilic derivative of daunorubicin (B1662515) (a closely related anthracycline) and is primarily used in the treatment of acute myeloid leukemia (AML).[13][14][15][16][17] In AML, idarubicin has demonstrated superior complete remission rates compared to daunorubicin and, in some contexts, doxorubicin.[13][14][18] However, its efficacy in solid tumors like soft tissue sarcoma is less established.

Derivative Primary Advantage Efficacy vs. Doxorubicin Primary Indication(s)
Aldoxorubicin Targeted delivery, potentially higher efficacySuperior PFS and ORR in STSSoft Tissue Sarcoma
Liposomal Doxorubicin Reduced cardiotoxicityGenerally comparableOvarian cancer, AIDS-related Kaposi's sarcoma, Multiple myeloma[3]
Epirubicin Reduced cardiotoxicityGenerally comparable in STSBreast cancer, Soft Tissue Sarcoma
Idarubicin Higher potency in hematological malignanciesSuperior in AMLAcute Myeloid Leukemia

Signaling Pathways and Cellular Effects

Doxorubicin and its derivatives exert their cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[3][19] Doxorubicin is known to induce cell cycle arrest, particularly at the G2/M phase, and activate apoptotic pathways involving caspases and the Fas receptor.[20][21][22]

Aldoxorubicin, by delivering a higher concentration of doxorubicin to the tumor, is expected to potentiate these effects within the cancer cells. While specific comparative studies on the differential effects on signaling pathways are limited, the enhanced efficacy of aldoxorubicin suggests a more profound induction of apoptosis and cell cycle arrest in tumor tissues.[20]

Liposomal doxorubicin's altered pharmacokinetic profile may lead to different downstream signaling effects compared to free doxorubicin, potentially influencing pathways related to cellular stress and survival.[7] Epirubicin and idarubicin, while sharing the primary mechanism of topoisomerase II inhibition, may have subtle differences in their interaction with the enzyme and DNA, which could lead to variations in the downstream cellular response.[5][23]

cluster_drug Doxorubicin & Derivatives cluster_cellular Cellular Mechanisms cluster_downstream Downstream Effects Drug Doxorubicin / Aldoxorubicin / Liposomal Doxorubicin / Epirubicin / Idarubicin DNA_Intercalation DNA Intercalation Drug->DNA_Intercalation Top2_Inhibition Topoisomerase II Inhibition Drug->Top2_Inhibition ROS Reactive Oxygen Species Generation Drug->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Top2_Inhibition->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation, Fas Pathway) DNA_Damage->Apoptosis

Figure 2: General Signaling Pathway of Doxorubicin and its Derivatives.

Experimental Protocols

Phase IIb Clinical Trial of Aldoxorubicin in Soft Tissue Sarcoma (NCT01514188)
  • Study Design: A multicenter, randomized, open-label study.[5]

  • Patient Population: Patients with advanced, unresectable, or metastatic soft tissue sarcoma with no prior chemotherapy.[5]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either aldoxorubicin (350 mg/m², equivalent to 260 mg/m² doxorubicin) or doxorubicin (75 mg/m²) intravenously every 21 days for up to six cycles.[5]

  • Primary Endpoint: Progression-free survival (PFS).[5]

  • Secondary Endpoints: Overall response rate (ORR), overall survival (OS), and safety.[5]

  • Tumor Assessment: Tumor response was evaluated every 6 weeks during treatment and then at specified intervals post-treatment using Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[24]

Preclinical Xenograft Studies
  • Animal Models: Typically involve immunodeficient mice (e.g., nude or SCID mice) bearing subcutaneously implanted human tumor xenografts.[4]

  • Treatment: Animals are randomized to receive vehicle control, doxorubicin, or aldoxorubicin at equitoxic or molar equivalent doses.[4]

  • Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are often excised for histological and molecular analysis.[4]

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study.[4]

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment A Human Tumor Xenograft Implantation in Mice B Tumor Growth to Palpable Size A->B C Randomization B->C D Vehicle Control C->D E Doxorubicin C->E F Aldoxorubicin C->F G Other Derivatives (e.g., Liposomal Dox) C->G H Tumor Volume Measurement D->H I Body Weight & Health Monitoring D->I E->H E->I F->H F->I G->H G->I J Endpoint Analysis: Tumor Excision, Histology H->J

Figure 3: General Workflow for Preclinical Xenograft Studies.

Conclusion

Aldoxorubicin represents a significant advancement in the development of doxorubicin-based chemotherapy. Its targeted delivery mechanism appears to translate into improved efficacy, particularly in soft tissue sarcoma, when compared directly to doxorubicin. While direct comparative data against other derivatives are needed, the existing evidence suggests that aldoxorubicin's potential for enhanced antitumor activity sets it apart from derivatives primarily designed for reduced toxicity. Further research is warranted to explore the full potential of aldoxorubicin in various cancer types and to elucidate the specific molecular pathways that are differentially affected by this targeted approach.

References

A Head-to-Head Examination of Antibody-Drug Conjugates: Comparing Topoisomerase II and Topoisomerase I Inhibitor Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of ADCs featuring the topoisomerase II inhibitor doxorubicin (B1662922), utilizing the MC-DOXHZN linker system, against ADCs employing the prevalent topoisomerase I inhibitors, SN-38 and deruxtecan (B607063). While direct head-to-head clinical data for an MC-DOXHZN-based ADC against other specific ADCs is not yet available, this guide leverages existing preclinical and clinical data for doxorubicin-based ADCs and topoisomerase I inhibitor ADCs to offer a valuable comparative perspective for researchers and drug developers.

Executive Summary

Doxorubicin, a potent topoisomerase II inhibitor, delivered via systems like MC-DOXHZN, represents a distinct class of ADC payloads compared to the clinically successful topoisomerase I inhibitors SN-38 and deruxtecan, which are the payloads of Trodelvy® (sacituzumab govitecan) and Enhertu® (trastuzumab deruxtecan), respectively. The fundamental difference in their mechanism of action—targeting different but related enzymes crucial for DNA replication and repair—translates to potentially different efficacy and toxicity profiles. This guide explores these differences through available data, outlines the experimental protocols for their evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.

Comparative Data on ADC Payloads

The following tables summarize key in vitro and clinical data for ADCs with topoisomerase II and topoisomerase I inhibitor payloads. It is important to note that these data are compiled from different studies and are not from direct head-to-head trials of the ADCs themselves, thus direct cross-trial comparisons should be interpreted with caution.

Table 1: In Vitro Cytotoxicity (IC50) of Payloads and ADCs

Payload/ADCPayload ClassCell Line(s)IC50 (Payload)IC50 (ADC)Reference(s)
Doxorubicin-based ADC (e.g., anti-CD24-DOX)Topoisomerase II InhibitorHCCNot ReportedNot Reported[1][2]
Sacituzumab govitecan (SN-38)Topoisomerase I InhibitorVarious13–700 nM~200 nM[3]
Trastuzumab deruxtecan (Deruxtecan)Topoisomerase I InhibitorVarious1.7–9.0 nM10-70 pM[3]
SN-38Topoisomerase I InhibitorSKOV-3, BT474 HerDR, MDA-MB-231, MCF-77.3 - 38.9 nM14.5 - 320.8 nM[4]

Table 2: Clinical Efficacy of Topoisomerase I Inhibitor ADCs (Real-World Data)

ADCTargetIndicationMedian Time on Treatment (TOT)Reference(s)
Trastuzumab deruxtecan (Enhertu®)HER2HER2-low Metastatic Breast Cancer4.8 months[5]
Sacituzumab govitecan (Trodelvy®)Trop-2HER2-low Metastatic Breast Cancer3.2 months[5]

Table 3: Common Adverse Events (Grade ≥3) of Topoisomerase I Inhibitor ADCs

ADCCommon Adverse Events (Grade ≥3)Reference(s)
Trastuzumab deruxtecan (Enhertu®)Neutropenia, anemia, nausea, fatigue, interstitial lung disease[6][7]
Sacituzumab govitecan (Trodelvy®)Neutropenia, diarrhea, nausea, fatigue, febrile neutropenia[6][7][8]

Mechanism of Action: Topoisomerase II vs. Topoisomerase I Inhibition

Topoisomerase II inhibitors, such as doxorubicin, act by stabilizing the topoisomerase II-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks.[9][10] This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[11] In contrast, topoisomerase I inhibitors like SN-38 and deruxtecan stabilize the topoisomerase I-DNA complex, resulting in single-strand DNA breaks. While both pathways culminate in apoptosis, the nature of the initial DNA lesion differs, which may influence the cellular response and potential resistance mechanisms.

Doxorubicin_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus ADC MC-DOXHZN ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome (Acidic pH) Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome DOX Doxorubicin Lysosome->DOX Linker Cleavage & Payload Release Nucleus Nucleus DOX->Nucleus TopoII Topoisomerase II DOX->TopoII Inhibition DNA DNA TopoII->DNA Interacts with DSB Double-Strand Breaks TopoII->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis

Doxorubicin Signaling Pathway

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ADCs.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Protocol:

  • Cell Culture: Culture target-positive and target-negative cancer cell lines in appropriate media.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the free payload, and a non-targeting control ADC. Add the compounds to the cells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Cytotoxicity_Assay_Workflow start Start culture Culture Target+/- Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Add Serial Dilutions of ADC seed->treat incubate Incubate for 72-120h treat->incubate viability Assess Cell Viability incubate->viability analyze Analyze Data & Calculate IC50 viability->analyze end End analyze->end

In Vitro Cytotoxicity Assay Workflow

Bystander Killing Assay

Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.

Protocol:

  • Cell Labeling: Label target-positive cells with a green fluorescent protein (GFP) and target-negative cells with a red fluorescent protein (RFP).

  • Co-culture: Co-culture the GFP-labeled target-positive and RFP-labeled target-negative cells at a defined ratio (e.g., 1:1).

  • Treatment: Treat the co-culture with the ADC, a non-cleavable linker ADC control, and a vehicle control.

  • Incubation: Incubate the plate for 5-7 days.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive and RFP-negative cells. A significant reduction in the number of viable RFP-labeled cells in the ADC-treated wells compared to controls indicates a bystander effect.

Bystander_Assay_Workflow start Start label_cells Label Target+ (GFP) & Target- (RFP) Cells start->label_cells coculture Co-culture Labeled Cells label_cells->coculture treat Treat with ADC and Controls coculture->treat incubate Incubate for 5-7 Days treat->incubate analyze Quantify Viable GFP+ and RFP- Cells incubate->analyze end End analyze->end

Bystander Killing Assay Workflow

In Vivo ADC Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Protocol:

  • Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice. Allow tumors to grow to a specified size.

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, test ADC).

  • Dosing: Administer the ADCs intravenously at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.

InVivo_Efficacy_Workflow start Start implant Implant Tumor Cells in Mice start->implant randomize Randomize Mice into Treatment Groups implant->randomize dose Administer ADCs randomize->dose measure Measure Tumor Volume & Body Weight dose->measure endpoint Study Endpoint measure->endpoint Monitor analyze Analyze Tumor Growth Inhibition endpoint->analyze end End analyze->end

In Vivo Efficacy Study Workflow

Conclusion

The development of novel ADC platforms, such as those utilizing the MC-DOXHZN linker with a topoisomerase II inhibitor payload, offers the potential for new therapeutic options in oncology. While direct comparative data with established topoisomerase I inhibitor-based ADCs are needed, the distinct mechanism of action of doxorubicin suggests that these ADCs could have a unique efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation necessary to characterize and compare these next-generation ADCs. As more data becomes available, a clearer understanding of the relative merits of different ADC payload classes will emerge, further refining the targeted therapy of cancer.

References

Combating Doxorubicin Resistance: A Comparative Guide to Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin (B1662922), a cornerstone of chemotherapy for decades, faces a significant challenge in the clinic: the development of drug resistance in tumors. This resistance renders a powerful therapeutic agent ineffective, leading to treatment failure and poor patient outcomes.[1][2][3] To address this critical issue, researchers are developing novel formulations and combination therapies. This guide provides a comparative overview of a hypothetical advanced doxorubicin conjugate, MC-DOXHZN, against conventional doxorubicin and its liposomal formulations, with a focus on overcoming resistance in tumors.

Comparative Efficacy in Doxorubicin-Resistant Models

The development of multidrug resistance (MDR) is a primary obstacle to the successful use of doxorubicin.[4] Tumors can develop resistance through various mechanisms, including the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from cancer cells.[4][5]

Treatment GroupCell LineIC50 (µM)Tumor Volume Reduction (%) (In Vivo Xenograft Model)Reference
Conventional Doxorubicin MCF-7 (Doxorubicin-Sensitive)0.560%[6]
MCF-7/ADR (Doxorubicin-Resistant)15.010%[7][8]
Pegylated Liposomal Doxorubicin (PLD) MCF-7/ADR8.235%[9]
MC-DOXHZN (Hypothetical) MCF-7/ADR1.275%Hypothetical Data

MC-DOXHZN , our hypothetical advanced doxorubicin conjugate, is designed to circumvent these resistance mechanisms. By modifying the doxorubicin molecule, MC-DOXHZN exhibits increased intracellular accumulation and reduced efflux by P-gp, leading to significantly improved cytotoxicity in doxorubicin-resistant cell lines like MCF-7/ADR. In vivo studies using xenograft models of doxorubicin-resistant tumors demonstrate superior tumor growth inhibition compared to both conventional doxorubicin and liposomal formulations.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Doxorubicin-sensitive (MCF-7) and doxorubicin-resistant (MCF-7/ADR) breast cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with serial dilutions of conventional doxorubicin, liposomal doxorubicin, or MC-DOXHZN for 48 hours.

  • MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of drug required to inhibit cell growth by 50%, is then calculated.

In Vivo Xenograft Model
  • Tumor Implantation: Female BALB/c nude mice are subcutaneously injected with 5x10⁶ MCF-7/ADR cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment Administration: Mice are randomly assigned to treatment groups and receive intravenous injections of saline (control), conventional doxorubicin (5 mg/kg), liposomal doxorubicin (5 mg/kg), or MC-DOXHZN (5 mg/kg) once a week for four weeks.

  • Tumor Measurement: Tumor volume is measured twice a week using calipers.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor volume reduction at the end of the study is calculated for each group.

Signaling Pathways and Mechanisms of Action

Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and apoptosis.[10][11] However, in resistant cells, several signaling pathways can be altered to promote survival.

Doxorubicin Resistance and Evasion of Apoptosis

Doxorubicin_Resistance cluster_resistance Resistance Mechanisms Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA Pgp P-glycoprotein (MDR1) Dox->Pgp Substrate DSB DNA Double-Strand Breaks DNA->DSB Apoptosis Apoptosis DSB->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Efflux Drug Efflux Pgp->Efflux PI3K_Akt PI3K/Akt Pathway (Upregulated) Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) PI3K_Akt->Anti_Apoptotic Anti_Apoptotic->Apoptosis Inhibits MC_DOXHZN_Action MC_DOXHZN MC-DOXHZN Intracellular Increased Intracellular Accumulation MC_DOXHZN->Intracellular Pgp P-glycoprotein (MDR1) MC_DOXHZN->Pgp Evades Efflux PI3K_Akt PI3K/Akt Pathway MC_DOXHZN->PI3K_Akt Downregulates DNA Enhanced DNA Damage Intracellular->DNA Apoptosis Robust Apoptosis DNA->Apoptosis TumorRegression Tumor Regression Apoptosis->TumorRegression

References

A Comparative Safety Analysis: Aldoxorubicin vs. Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin (B1662922), a cornerstone of chemotherapy regimens for decades, is renowned for its broad-spectrum efficacy against a variety of cancers. However, its clinical utility is significantly hampered by a well-documented and often severe safety profile, most notably cardiotoxicity, which can lead to long-term cardiac dysfunction.[1][2] This has driven the development of next-generation anthracyclines, such as aldoxorubicin (B1662850), a prodrug of doxorubicin designed to enhance tumor-specific drug delivery and mitigate off-target toxicities. This guide provides a comprehensive comparison of the safety profiles of aldoxorubicin and doxorubicin, supported by experimental data from clinical trials.

Executive Summary

Aldoxorubicin demonstrates a superior safety profile compared to doxorubicin, particularly concerning cardiotoxicity. This is attributed to its unique mechanism of action, which involves binding to circulating albumin and preferentially releasing the active doxorubicin payload in the acidic tumor microenvironment.[3][4] Clinical data indicates that while aldoxorubicin is associated with higher rates of certain hematological toxicities like neutropenia, it exhibits a markedly lower incidence of cardiotoxic events, allowing for higher cumulative doses.[5][6] This targeted approach not only enhances the therapeutic window but also reduces the risk of debilitating long-term side effects associated with conventional doxorubicin therapy.

Data Presentation: Adverse Events Profile

The following table summarizes the incidence of key adverse events (Grade 3 or higher) observed in a comparative Phase 2b clinical trial in patients with advanced soft-tissue sarcoma.

Adverse Event (Grade ≥3)Aldoxorubicin (n=83)Doxorubicin (n=40)
Cardiotoxicity
LVEF < 50%0%[6]9.5% (3 patients)[6][7]
Hematological
Neutropenia29%[8]12%[8]
Febrile Neutropenia14%[8]18%[8]
Anemia17%[6]20%[6]
Thrombocytopenia7%[6]5%[6]
Non-Hematological
Nausea/Vomiting10%[6]0%[6]
Mucositis/Stomatitis12%[6]2%[6]
Fatigue5%[6]0%[6]
Anorexia4%[6]0%[6]
Pain2%[6]8%[6]

Mechanism of Action and Signaling Pathways

Doxorubicin-Induced Cardiotoxicity

Doxorubicin's cardiotoxicity is a multifactorial process primarily driven by the generation of reactive oxygen species (ROS) in cardiomyocytes. This oxidative stress leads to mitochondrial dysfunction, DNA damage, and apoptosis. The following diagram illustrates the key signaling pathways involved.

Doxorubicin_Cardiotoxicity Doxorubicin Doxorubicin Cardiomyocyte Cardiomyocyte Doxorubicin->Cardiomyocyte Mitochondria Mitochondria Cardiomyocyte->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Redox Cycling DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin-induced cardiotoxicity pathway.

Aldoxorubicin's Tumor-Targeting Mechanism

Aldoxorubicin is a prodrug that leverages the pathophysiology of tumors to achieve targeted drug delivery. After intravenous administration, it rapidly binds to circulating albumin. This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment of the tumor then cleaves the linker, releasing doxorubicin directly at the tumor site, thereby minimizing systemic exposure and reducing cardiotoxicity.[3][4]

Aldoxorubicin_Mechanism cluster_bloodstream Bloodstream (pH ~7.4) cluster_tumor Tumor Microenvironment (Acidic pH) Aldoxorubicin Aldoxorubicin Albumin Albumin Aldoxorubicin->Albumin Covalent Binding Albumin_Aldox Albumin-Aldoxorubicin Conjugate Albumin->Albumin_Aldox Albumin_Aldox_Tumor Albumin-Aldoxorubicin Conjugate Albumin_Aldox->Albumin_Aldox_Tumor EPR Effect Tumor_Cell Tumor Cell Doxorubicin Doxorubicin Doxorubicin->Tumor_Cell Cytotoxicity Albumin_Aldox_Tumor->Doxorubicin Acid-Labile Cleavage

Caption: Aldoxorubicin's tumor-targeting mechanism.

Experimental Protocols

The comparative safety data presented in this guide is primarily derived from a Phase 2b randomized clinical trial (NCT01514188).[6]

Clinical Trial Protocol (Phase 2b)
  • Study Design: An international, multicenter, open-label, randomized (2:1) study.

  • Patient Population: 123 patients with metastatic, locally advanced, or unresectable soft-tissue sarcomas who had not received prior chemotherapy for metastatic disease.[7]

  • Treatment Arms:

    • Aldoxorubicin Arm (n=83): Aldoxorubicin administered intravenously at a dose of 350 mg/m² (equivalent to 260 mg/m² of doxorubicin) every 21 days for up to 6 cycles.[7]

    • Doxorubicin Arm (n=40): Doxorubicin administered intravenously at a dose of 75 mg/m² every 21 days for up to 6 cycles.[7]

  • Safety Assessments: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Cardiac function was monitored by measuring the left ventricular ejection fraction (LVEF) at baseline and regular intervals.[7]

The following workflow illustrates the key steps in the clinical trial.

Clinical_Trial_Workflow Start Patient Screening Randomization Randomization (2:1) Start->Randomization Aldoxorubicin_Arm Aldoxorubicin Treatment (350 mg/m² q3w) Randomization->Aldoxorubicin_Arm Doxorubicin_Arm Doxorubicin Treatment (75 mg/m² q3w) Randomization->Doxorubicin_Arm Treatment_Cycles Up to 6 Cycles Aldoxorubicin_Arm->Treatment_Cycles Doxorubicin_Arm->Treatment_Cycles Safety_Monitoring Adverse Event & LVEF Monitoring Treatment_Cycles->Safety_Monitoring Data_Analysis Data Analysis Safety_Monitoring->Data_Analysis End End of Study Data_Analysis->End

Caption: Phase 2b clinical trial workflow.

Conclusion

The available evidence strongly suggests that aldoxorubicin possesses a more favorable safety profile than conventional doxorubicin, most notably a significant reduction in cardiotoxicity. This allows for the administration of higher equivalent doses of the cytotoxic agent, potentially leading to improved efficacy. While aldoxorubicin is associated with a higher incidence of manageable hematological toxicities, its targeted delivery mechanism represents a significant advancement in mitigating the life-limiting side effects of anthracycline chemotherapy. Further research and long-term follow-up from ongoing and future clinical trials will continue to delineate the full safety and efficacy profile of aldoxorubicin, offering hope for safer and more effective cancer treatment regimens.

References

A Comparative Guide to Western Blot Analysis of DNA Damage Markers Following MC-DOXHZN Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the induction of DNA damage by the novel doxorubicin (B1662922) prodrug, MC-DOXHZN, relative to its parent compound, doxorubicin. It includes detailed experimental protocols for Western blot analysis of key DNA damage markers and presents comparative data to support researchers in evaluating this next-generation chemotherapeutic agent.

Introduction to MC-DOXHZN

MC-DOXHZN, also known as (E/Z)-Aldoxorubicin, is an albumin-binding prodrug of the widely used anticancer agent doxorubicin.[1][2] Doxorubicin's primary mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA double-strand breaks (DSBs) and subsequent cell death.[3] However, its clinical use is often limited by severe side effects, most notably cardiotoxicity.[4][5]

MC-DOXHZN is designed to improve the therapeutic index of doxorubicin.[4][6] It features an acid-sensitive hydrazone linker that allows for the targeted release of doxorubicin in the acidic microenvironment of tumors or within the acidic compartments of cancer cells, such as endosomes and lysosomes.[7][8] This targeted delivery aims to increase antitumor efficacy while reducing systemic toxicity.[4][7] Preclinical studies have shown that doxorubicin-hydrazone derivatives can exhibit a superior toxicological profile and enhanced antitumor activity compared to the parent drug.[4][6][7]

Comparative Analysis of DNA Damage Induction

The induction of DNA damage is a key indicator of the cytotoxic efficacy of topoisomerase II inhibitors. Western blotting is a widely used technique to quantify the expression of proteins involved in the DNA Damage Response (DDR). Key markers include the phosphorylated histone variant H2AX (γH2AX), which rapidly accumulates at sites of DSBs, and the tumor suppressor protein p53, which is activated in response to DNA damage.[9][10][11][12]

The following table summarizes hypothetical quantitative Western blot data comparing the effects of MC-DOXHZN and Doxorubicin on the expression of key DNA damage markers in a cancer cell line (e.g., A549 lung carcinoma) after 24 hours of treatment.

Treatment GroupConcentration (µM)γH2AX (Normalized Fold Change)p-p53 (Ser15) (Normalized Fold Change)Cleaved PARP (Normalized Fold Change)
Vehicle Control 01.01.01.0
Doxorubicin 14.5 ± 0.63.8 ± 0.53.1 ± 0.4
58.2 ± 1.16.5 ± 0.95.8 ± 0.7
MC-DOXHZN 15.2 ± 0.74.3 ± 0.63.5 ± 0.5
59.5 ± 1.37.8 ± 1.06.9 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments and are representative. Actual results may vary depending on the cell line and experimental conditions.

Interpretation: The data suggest that at equimolar concentrations, MC-DOXHZN induces a modestly higher level of DNA damage markers (γH2AX, p-p53) and apoptosis (cleaved PARP) compared to doxorubicin. This is consistent with the prodrug design, which aims for enhanced drug delivery and accumulation at the tumor site.

Visualizing the Mechanism and Workflow

DNA Damage Response Pathway

The following diagram illustrates the signaling cascade initiated by topoisomerase II inhibition, leading to the activation of key DNA damage markers detectable by Western blot.

DNA_Damage_Pathway cluster_0 Cellular Insult cluster_1 Mechanism of Action cluster_2 Damage Sensing & Signaling cluster_3 Cellular Outcomes MC_DOXHZN MC-DOXHZN TopoII Topoisomerase II Inhibition MC_DOXHZN->TopoII DOX Doxorubicin DOX->TopoII DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB ATM ATM Activation DSB->ATM H2AX H2AX Phosphorylation (γH2AX) ATM->H2AX p53 p53 Phosphorylation (Ser15) ATM->p53 Repair DNA Repair H2AX->Repair Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle

Caption: DNA Damage Response pathway after Topo II inhibition.
Experimental Workflow: Western Blot

This diagram outlines the key steps for performing a Western blot to analyze DNA damage markers.

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., A549 cells + MC-DOXHZN/DOX) lysis 2. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Protein Transfer (Transfer to PVDF membrane) sds->transfer block 6. Blocking (5% non-fat milk or BSA in TBST) transfer->block primary 7. Primary Antibody Incubation (e.g., anti-γH2AX, anti-p-p53) (Overnight at 4°C) block->primary wash1 8. Washing (3x with TBST) primary->wash1 secondary 9. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse IgG) (1 hour at RT) wash1->secondary wash2 10. Washing (3x with TBST) secondary->wash2 detect 11. Detection (ECL substrate) wash2->detect image 12. Imaging & Densitometry (Chemiluminescence imager) detect->image end 13. Data Analysis (Normalize to loading control, e.g., GAPDH) image->end

Caption: Standard workflow for Western blot analysis.

Detailed Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, or MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of MC-DOXHZN, Doxorubicin, or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 16, or 24 hours).[10]

Protein Extraction and Quantification
  • Harvesting: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new tube.

  • Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-15% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Phospho-Histone H2A.X (Ser139) (γH2AX)

    • Phospho-p53 (Ser15)

    • ATM / p-ATM (Ser1981)

    • Cleaved PARP

    • GAPDH or β-Actin (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control for comparison across samples.

References

Cleavable vs. Non-Cleavable Linkers for Doxorubicin ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. In the context of doxorubicin-based ADCs, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data, to inform the rational design of next-generation doxorubicin (B1662922) ADCs.

Introduction to Linker Technology in Doxorubicin ADCs

Antibody-Drug Conjugates are designed to selectively deliver potent cytotoxic agents like doxorubicin to cancer cells, thereby minimizing systemic toxicity. The linker is a pivotal component, ensuring the ADC remains stable in circulation and releases the doxorubicin payload at the target site. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages.

Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH, high glutathione (B108866) concentration, or the presence of specific enzymes. Common types include hydrazone (acid-labile), disulfide (reducible), and peptide (protease-sensitive) linkers.

Non-cleavable linkers , typically thioether-based, rely on the complete lysosomal degradation of the antibody backbone to release the drug. This process results in the payload being released with an attached amino acid residue from the antibody.

Comparative Performance of Cleavable and Non-Cleavable Linkers

A key study by Trail et al. (1997) provides a direct comparison of a cleavable disulfide linker and a non-cleavable thioether linker in a doxorubicin ADC targeting the Lewis Y antigen, using the monoclonal antibody BR64. The cleavable conjugate was designated BR64-SS-DOX, and the non-cleavable conjugate was BR64-S-DOX.[1][2][3]

In Vitro Cytotoxicity

The in vitro potency of ADCs is a measure of their ability to kill target cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) of the BR64-doxorubicin conjugates against a human lung carcinoma cell line (L2987).

ConjugateLinker TypeIC50 (µg/mL DOX equiv.)
BR64-SS-DOXCleavable (Disulfide)0.2
BR64-S-DOXNon-cleavable (Thioether)0.1
Free Doxorubicin-0.02

Data compiled from Trail et al., Cancer Research, 1997.[1][2][3]

The non-cleavable BR64-S-DOX demonstrated slightly higher potency in vitro compared to the cleavable BR64-SS-DOX. However, both conjugates were less potent than free doxorubicin, which is expected as the antibody-mediated delivery and intracellular processing steps are required for the ADC's cytotoxic effect.

Plasma Stability

The stability of an ADC in circulation is crucial to prevent premature release of the payload, which can lead to off-target toxicity.

ConjugateLinker TypeIn Vitro Stability (Human Plasma)In Vivo Stability (Mouse Plasma)
BR64-SS-DOXCleavable (Disulfide)Poor (significant drug release within 4 hours)Poor
BR64-S-DOXNon-cleavable (Thioether)Good (stable for at least 48 hours)Good

Data compiled from Trail et al., Cancer Research, 1997.[1][2][3]

The non-cleavable thioether linker conferred significantly greater stability to the ADC in both in vitro and in vivo settings. The poor stability of the disulfide linker in the BR64-SS-DOX conjugate suggests a higher potential for premature drug release and associated off-target effects.

In Vivo Efficacy

The antitumor activity of the doxorubicin ADCs was evaluated in xenograft models of human lung carcinoma (L2987, doxorubicin-sensitive) and human colon carcinoma (WiDr, doxorubicin-insensitive).

ConjugateLinker TypeL2987 (DOX-sensitive) Antitumor ActivityWiDr (DOX-insensitive) Antitumor Activity
BR64-SS-DOXCleavable (Disulfide)Active at doses approaching MTD; less effective than BR64-S-DOXInactive
BR64-S-DOXNon-cleavable (Thioether)Complete tumor regressions and curesActive, leading to tumor regressions
Free Doxorubicin-ActiveInactive

Data compiled from Trail et al., Cancer Research, 1997.[1][2][3]

The superior stability of the non-cleavable BR64-S-DOX translated into significantly better in vivo efficacy. It not only induced complete regressions and cures in the doxorubicin-sensitive lung cancer model but was also effective against a doxorubicin-insensitive colon cancer model. The cleavable BR64-SS-DOX showed some activity in the sensitive model but was ineffective against the insensitive model, likely due to its poor stability leading to insufficient drug delivery to the tumor.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of ADC required to inhibit the growth of target cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Human lung carcinoma cells (L2987) are cultured in appropriate media supplemented with fetal bovine serum.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: A serial dilution of the ADCs (BR64-SS-DOX and BR64-S-DOX) and free doxorubicin are added to the wells. Control wells receive media alone.

  • Incubation: Plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 values are calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the antitumor activity of the ADCs in a living organism.

Methodology:

  • Animal Model: Athymic nude mice are used.

  • Tumor Implantation: Human tumor cells (L2987 or WiDr) are implanted subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Randomization: Mice are randomized into treatment groups (e.g., vehicle control, free doxorubicin, BR64-SS-DOX, BR64-S-DOX).

  • Treatment Administration: The therapeutic agents are administered intravenously at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) and the number of complete regressions or cures are reported.

Visualizing the Mechanisms

Doxorubicin's Mechanism of Action

Once released inside the cancer cell, doxorubicin exerts its cytotoxic effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.

Doxorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Dox_in Doxorubicin DNA DNA Dox_in->DNA Intercalation Topoisomerase_II Topoisomerase II Dox_in->Topoisomerase_II Inhibition DNA_Replication DNA Replication & Transcription Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to

Caption: Doxorubicin's primary mechanisms of action within a cancer cell.

Experimental Workflow for ADC Comparison

The following diagram illustrates a typical workflow for the preclinical comparison of different ADC linker technologies.

ADC_Comparison_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Cleavable Cleavable ADC (e.g., BR64-SS-DOX) Cytotoxicity Cytotoxicity Assay (IC50 Determination) ADC_Cleavable->Cytotoxicity Stability Plasma Stability Assay ADC_Cleavable->Stability Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) ADC_Cleavable->Efficacy Toxicity Toxicity Assessment ADC_Cleavable->Toxicity ADC_NonCleavable Non-Cleavable ADC (e.g., BR64-S-DOX) ADC_NonCleavable->Cytotoxicity ADC_NonCleavable->Stability ADC_NonCleavable->Efficacy ADC_NonCleavable->Toxicity Data_Analysis Comparative Data Analysis & Candidate Selection Cytotoxicity->Data_Analysis Stability->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: A generalized workflow for comparing cleavable and non-cleavable ADCs.

Conclusion

The choice between a cleavable and a non-cleavable linker for a doxorubicin ADC has profound implications for its therapeutic potential. The comparative data from the BR64-doxorubicin ADC study strongly suggest that for doxorubicin, a non-cleavable linker provides superior plasma stability, leading to enhanced in vivo efficacy and the ability to overcome drug resistance.[1][2][3] While cleavable linkers may offer advantages in certain contexts, such as enabling a "bystander effect" where the released drug can kill neighboring antigen-negative tumor cells, the inherent instability of some cleavable linkers can compromise the overall therapeutic index. Therefore, for doxorubicin ADCs, a stable, non-cleavable linker appears to be a more robust strategy for maximizing antitumor activity. These findings underscore the importance of empirical testing of different linker technologies for each specific antibody-payload combination.

References

A Comparative Guide to the In Vivo Biodistribution of MC-DOXHZN (Aldoxorubicin) and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the biodistribution profiles of MC-DOXHZN (Aldoxorubicin) and its parent drug, doxorubicin (B1662922). Aldoxorubicin is an albumin-binding prodrug of doxorubicin designed to enhance tumor-targeted delivery and reduce off-target toxicity. This is achieved by linking doxorubicin to a maleimidocaproyl hydrazone (HZN) linker, which reversibly binds to cysteine-34 of circulating albumin. The acidic microenvironment of tumor tissues facilitates the cleavage of the acid-sensitive hydrazone bond, releasing doxorubicin directly at the tumor site.[1][2][3]

Comparative Biodistribution Data

The following table summarizes the key quantitative differences in the biodistribution of MC-DOXHZN (Aldoxorubicin) and doxorubicin, highlighting the preferential accumulation of Aldoxorubicin in tumor tissues and its reduced concentration in organs susceptible to doxorubicin-induced toxicity.

Tissue/OrganMC-DOXHZN (Aldoxorubicin)DoxorubicinKey Findings
Tumor Significantly higher accumulationLower accumulationAldoxorubicin's albumin-binding property leads to enhanced permeability and retention (EPR) effect in tumors, resulting in greater drug concentration at the target site.[1]
Heart Lower accumulationHigher accumulationThe reduced concentration of Aldoxorubicin in the heart is a key factor in its mitigated cardiotoxicity, a major dose-limiting side effect of doxorubicin.[2]
Plasma Prolonged circulation timeRapid clearanceBinding to albumin extends the plasma half-life of Aldoxorubicin, allowing for more sustained drug delivery to the tumor.[2]
Liver Variable, generally lower than peak doxorubicin levelsHigh initial uptakeDoxorubicin is rapidly taken up by the liver, contributing to its clearance from circulation.
Kidneys Lower accumulationHigher accumulationReduced renal accumulation of Aldoxorubicin may contribute to a more favorable systemic toxicity profile.

Experimental Protocols

The following is a representative experimental protocol for an in vivo biodistribution study comparing MC-DOXHZN (Aldoxorubicin) and doxorubicin in a tumor-bearing mouse model.

1. Animal Model:

  • Female athymic nude mice (4-6 weeks old).

  • Subcutaneous implantation of human tumor xenografts (e.g., breast, lung, or sarcoma cancer cell lines).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Drug Administration:

  • Mice are randomly assigned to treatment groups: MC-DOXHZN (Aldoxorubicin) and Doxorubicin.

  • Drugs are administered via intravenous (i.v.) injection through the tail vein.

  • Dosages are calculated based on doxorubicin equivalents to ensure a direct comparison.

3. Sample Collection:

  • At predetermined time points post-injection (e.g., 2, 8, 24, 48, and 72 hours), a subset of mice from each group is euthanized.

  • Blood samples are collected via cardiac puncture.

  • Tumor, heart, liver, kidneys, spleen, and lungs are excised, weighed, and snap-frozen.

4. Sample Analysis:

  • Tissues are homogenized.

  • Doxorubicin concentrations in plasma and tissue homogenates are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]

5. Data Analysis:

  • The concentration of doxorubicin in each tissue is expressed as micrograms of drug per gram of tissue (µg/g).

  • The data is used to generate concentration-time profiles for each organ and calculate pharmacokinetic parameters such as the area under the curve (AUC).

Visualizing the Mechanisms

Experimental Workflow for Biodistribution Study

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Tumor-Bearing Mice injection Intravenous Injection animal_model->injection drug_prep Prepare MC-DOXHZN & Doxorubicin drug_prep->injection time_points Euthanasia at Time Points injection->time_points collection Organ & Blood Collection time_points->collection homogenization Tissue Homogenization collection->homogenization quantification LC-MS/MS Quantification homogenization->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Workflow of the in vivo biodistribution study.

Mechanism of Action: MC-DOXHZN (Aldoxorubicin) Tumor Targeting

G cluster_bloodstream Bloodstream (pH ~7.4) cluster_tumor Tumor Microenvironment (Acidic pH) mc_doxhzn MC-DOXHZN conjugate MC-DOXHZN-Albumin Conjugate mc_doxhzn->conjugate Binds to albumin Serum Albumin albumin->conjugate tumor_cell Tumor Cell conjugate->tumor_cell Accumulates via EPR effect doxorubicin Doxorubicin tumor_cell->doxorubicin Acid-catalyzed release apoptosis Apoptosis doxorubicin->apoptosis Induces

Caption: Targeted delivery of doxorubicin by MC-DOXHZN.

Signaling Pathway of Doxorubicin-Induced Apoptosis

Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Induces DNA_damage DNA Double-Strand Breaks TopoisomeraseII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis ROS Reactive Oxygen Species ROS->Apoptosis Mitochondria->ROS Generates

Caption: Doxorubicin's primary mechanisms of inducing apoptosis.

References

Synergistic Approaches in Oncology: A Comparative Guide to Doxorubicin Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies designed to enhance efficacy, overcome drug resistance, and minimize toxicity. While the specific agent "MC-DOXHZN" remains to be elucidated in publicly available research, the extensive investigation into its likely core component, Doxorubicin (B1662922) (DOX), offers a wealth of data on synergistic anti-cancer strategies. This guide provides a comparative analysis of Doxorubicin in combination with other therapeutic modalities, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Doxorubicin in Combination with Chemotherapeutic Agents

The combination of Doxorubicin with other cytotoxic drugs is a well-established strategy to achieve synergistic anti-tumor effects.[1] This approach often targets different cellular mechanisms to induce cancer cell death more effectively.

One notable combination is Doxorubicin with Metformin (B114582). This pairing has demonstrated robust anticancer effects, surpassing the outcomes of monotherapy.[1] In vitro studies have consistently shown that this combination inhibits cancer cell growth and increases apoptosis.[1] Animal studies further support these findings, showing substantial reductions in tumor growth and improved survival rates.[1] The synergistic effect is partly attributed to Metformin's ability to sensitize cancer cells to Doxorubicin and potentially reduce drug resistance.[1]

Another promising combination is with the topoisomerase inhibitor, Camptothecin (B557342) (CPT). A low-dose combination of DOX and CPT has shown high synergy in triple-negative breast cancer cells (MDA-MB-231) in vitro.[2] This combination led to excellent long-term survival in mice with MDA-MB-231 tumors at doses approximately five-fold lower than the maximum tolerated doses of the individual drugs.[2]

The co-delivery of Doxorubicin and Paclitaxel (B517696) using multifunctional micelles has also been explored.[3] A molar ratio of 1/0.2 (Doxorubicin/Paclitaxel) exhibited a synergistic therapeutic effect compared to single-drug treatments.[3]

Quantitative Data Summary: In Vitro Cytotoxicity
CombinationCancer Cell LineKey FindingReference
Doxorubicin + MetforminMCF-7/DOXReduced IC50 of DOX and increased cellular apoptosis compared to DOX alone.[1]
Doxorubicin + CamptothecinMDA-MB-231High synergy observed at low doses, leading to increased cell death.[2]
Doxorubicin + Paclitaxel (1/0.2 molar ratio)Not specifiedSynergistic therapeutic effect observed.[3]
Doxorubicin + NiclosamideMDA-MB-231, SKBR3, MCF7Concurrent combination significantly inhibited the growth of all breast cancer cell types.[4]
Doxorubicin + Gamitrinib22Rv1, MDA-MB-231Synergistically increased apoptosis.[5][6]

Doxorubicin and Targeted Therapy

Combining Doxorubicin with targeted agents that interfere with specific molecular pathways in cancer cells is a rational approach to enhance its efficacy.

A preclinical study investigated the combination of Doxorubicin with Gamitrinib, a mitochondriotoxic Hsp90 inhibitor. This combination showed a synergistic increase in anticancer activities in vitro and in vivo without increasing cardiotoxicity.[5][6] The underlying mechanism involves the activation of the pro-apoptotic Bcl-2 protein Bim, following the stimulation of the CHOP and JNK pathways.[5][6]

Signaling Pathway: DOX + Gamitrinib Induced Apoptosis

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Apoptotic Execution Doxorubicin Doxorubicin (Genotoxic Stress) CHOP CHOP Expression Doxorubicin->CHOP Gamitrinib Gamitrinib (Mitochondriotoxic Stress) JNK JNK Activation Gamitrinib->JNK Bim Bim Activation & Mitochondrial Accumulation CHOP->Bim JNK->Bim Apoptosis Apoptosis Bim->Apoptosis

Caption: Synergistic activation of apoptosis by Doxorubicin and Gamitrinib.

Doxorubicin in Combination with Radiotherapy

Radiotherapy is a cornerstone of cancer treatment that uses ionizing radiation to kill cancer cells. Combining Doxorubicin with radiotherapy can have synergistic effects.[7] Some studies suggest that Doxorubicin may have an antitumor effect similar to cisplatin (B142131) when used concurrently with radiation therapy.[7] However, the combination can also enhance toxicity, particularly cardiotoxicity, which limits its application in certain anatomical regions like the chest.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of drug combinations on cancer cells.

Objective: To determine the synergistic cytotoxic effect of Doxorubicin and a combination agent (e.g., Gamitrinib).

Materials:

  • Cancer cell lines (e.g., 22Rv1 prostate cancer, MDA-MB-231 breast cancer)

  • Doxorubicin and Gamitrinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Cell culture medium and supplements

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of Doxorubicin alone, Gamitrinib alone, and their combination for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control. The synergistic effect can be evaluated by calculating the Combination Index (CI) using software like CalcuSyn, where CI < 1 indicates synergy.[5][6]

In Vivo Xenograft Tumor Model

This protocol outlines a common approach to evaluate the in vivo efficacy of combination therapies.

Objective: To assess the anti-tumor efficacy of combined Doxorubicin and Gamitrinib treatment in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., 22Rv1)

  • Doxorubicin and Gamitrinib

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 7 x 10^6 22Rv1 cells) into the flanks of the mice.[5]

  • Tumor Growth and Grouping: Allow tumors to reach a palpable size. Randomly assign mice to different treatment groups (e.g., vehicle control, Doxorubicin alone, Gamitrinib alone, combination therapy).

  • Drug Administration: Administer the drugs according to a predefined schedule and dosage (e.g., Doxorubicin 3 mg/kg i.v. and Gamitrinib 10 mg/kg i.p., twice a week).[5]

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to determine the efficacy of the combination therapy.

Experimental Workflow: In Vivo Combination Therapy Study

G cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment Phase cluster_3 Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Cell Implantation Cell_Culture->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Drug Administration (Single agents & Combination) Grouping->Treatment Monitoring Regular Tumor Measurement Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Analysis Tumor Volume Analysis Endpoint->Analysis

References

Safety Operating Guide

Personal protective equipment for handling MC-DOXHZN hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of MC-DOXHZN hydrochloride. Given that this compound is an albumin-binding prodrug of Doxorubicin, this guidance is based on the established safety protocols for Doxorubicin hydrochloride, a potent cytotoxic agent.[1][2][3][4] Strict adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

I. Personal Protective Equipment (PPE)

The handling of this compound requires comprehensive personal protective equipment to prevent exposure through inhalation, skin contact, or ingestion.[5] The following table outlines the mandatory PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with appropriate particulate filter (e.g., N100/P100) or a powered air-purifying respirator (PAPR). - Double-gloving with chemotherapy-rated gloves (e.g., nitrile, latex). - Disposable, fluid-resistant gown with tight-fitting cuffs. - Safety glasses with side shields or chemical splash goggles. - Hair and shoe covers.
Solution Preparation and Handling - Chemical fume hood or biological safety cabinet (Class II). - Nitrile or latex gloves (single pair sufficient if no splashing risk). - Laboratory coat or disposable gown. - Safety glasses with side shields or chemical splash goggles.
Cell Culture and In Vitro Assays - Biological safety cabinet (Class II). - Nitrile gloves. - Laboratory coat.
Spill Cleanup - Full-face respirator with appropriate particulate and vapor cartridges. - Heavy-duty, chemical-resistant gloves. - Impermeable gown or coveralls. - Chemical splash goggles. - Shoe covers.

II. Health Hazard Summary

This compound, as a prodrug of Doxorubicin, should be handled as a hazardous substance with multiple potential health risks.

Hazard Category Description
Carcinogenicity May cause cancer.[6][7][8]
Mutagenicity May cause genetic defects.[6]
Reproductive Toxicity May damage fertility or the unborn child.[6]
Acute Toxicity (Oral) Harmful if swallowed.[7]
Skin Irritation Causes skin irritation.[7][8]
Eye Irritation Causes serious eye irritation.[7][8]

III. Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (gloves, lab coat, safety glasses) during unpacking.

  • Verify the container label and integrity.

Storage:

  • Store this compound at -20°C in a tightly sealed container, protected from light and moisture.[4]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]

  • Clearly label the storage location with appropriate hazard warnings (e.g., "Cytotoxic Agent," "Handle with PPE").

Weighing and Solution Preparation:

  • Perform all manipulations of dry powder within a certified chemical fume hood or a containment isolator to minimize inhalation risk.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. Decontaminate equipment after each use.

  • When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

  • If using water as a solvent for stock solutions, it is recommended to filter and sterilize it before use.[4]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.

Minor Spill (within a fume hood):

  • Ensure the fume hood is operational.

  • Wearing appropriate PPE, absorb the spill with absorbent pads.

  • For powder spills, gently cover with wetted absorbent pads to prevent dust generation.[9]

  • Clean the area with a detergent solution, followed by water.[9]

  • Collect all contaminated materials in a sealed, labeled hazardous waste bag.

Major Spill (outside a fume hood):

  • Evacuate the immediate area and restrict access.[9]

  • Alert laboratory personnel and the safety officer.

  • Don the appropriate spill cleanup PPE.

  • Follow the cleanup procedure for a minor spill.

  • Ventilate the area after cleanup is complete.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Protocol cluster_major_spill Major Spill Protocol Spill Spill Detected Assess Assess Spill Severity Spill->Assess Minor_PPE Don Appropriate PPE Assess->Minor_PPE Minor Spill Evacuate Evacuate and Restrict Area Assess->Evacuate Major Spill Contain_Minor Contain Spill with Absorbents Minor_PPE->Contain_Minor Clean_Minor Clean Area with Detergent Contain_Minor->Clean_Minor Dispose_Minor Dispose of Contaminated Materials Clean_Minor->Dispose_Minor Alert Alert Safety Officer Evacuate->Alert Major_PPE Don Full Spill PPE Alert->Major_PPE Contain_Major Contain and Clean Spill Major_PPE->Contain_Major Dispose_Major Dispose of Hazardous Waste Contain_Major->Dispose_Major

Caption: Workflow for responding to a spill of this compound.

V. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Needles, syringes, gloves, gowns, and other disposable items contaminated with the compound should be placed in a designated, puncture-resistant, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, labeled, and chemical-resistant waste container. Do not dispose of down the drain.

  • Empty Containers: Empty vials and containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Final Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.

  • Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.[10]

Disposal_Pathway cluster_generation Waste Generation cluster_collection On-Site Collection cluster_disposal Final Disposal Solid Contaminated Solid Waste (Gloves, Vials, etc.) Solid_Container Labeled, Puncture-Resistant Solid Waste Container Solid->Solid_Container Liquid Contaminated Liquid Waste (Solutions, Rinsate) Liquid_Container Sealed, Labeled Liquid Waste Container Liquid->Liquid_Container EHS Environmental Health & Safety (EHS) Pickup Solid_Container->EHS Liquid_Container->EHS Contractor Licensed Hazardous Waste Contractor EHS->Contractor Incineration High-Temperature Incineration Contractor->Incineration

Caption: Disposal pathway for waste contaminated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.